molecular formula C14H20IN B13968924 1-Benzyl-4-iodo-3,5-dimethylpiperidine

1-Benzyl-4-iodo-3,5-dimethylpiperidine

Cat. No.: B13968924
M. Wt: 329.22 g/mol
InChI Key: WROIZXAFFBWWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-iodo-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C14H20IN and its molecular weight is 329.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-iodo-3,5-dimethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-iodo-3,5-dimethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20IN

Molecular Weight

329.22 g/mol

IUPAC Name

1-benzyl-4-iodo-3,5-dimethylpiperidine

InChI

InChI=1S/C14H20IN/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3

InChI Key

WROIZXAFFBWWMV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1I)C)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

1-Benzyl-4-iodo-3,5-dimethylpiperidine: Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, stereochemical dynamics, and synthetic pathways of 1-Benzyl-4-iodo-3,5-dimethylpiperidine .[1] This molecule serves as a high-value electrophilic scaffold in medicinal chemistry, particularly in the synthesis of piperidine-based alkaloids and analgesics where precise stereochemical control at the C4 position is critical.[1]

Executive Summary

  • Compound Name: 1-Benzyl-4-iodo-3,5-dimethylpiperidine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 329.22 g/mol [1]

  • Core Scaffold: Piperidine ring populated with a benzyl anchor (N1), two methyl stereocenters (C3, C5), and a reactive iodide handle (C4).[1]

  • Primary Application: Electrophilic intermediate for

    
     displacements or radical cross-couplings to generate 4-substituted piperidine pharmacophores (e.g., analogs of trimeperidine).[1]
    

Structural Analysis & Stereochemistry

Connectivity and Numbering

The molecule features a six-membered nitrogen heterocycle.[1] The numbering initiates at the nitrogen (1) and proceeds toward the substituted carbons.[1]

  • Position 1 (N): Benzylated.[1][2][3][4][5][6][7] The benzyl group acts as a lipophilic anchor and protecting group that prevents N-oxidation/alkylation during C4 functionalization.[1]

  • Positions 3 & 5: Methylated. These groups introduce steric constraints that lock the ring conformation.[1]

  • Position 4: Iodinated. This is the site of reactivity.

Conformational Dynamics (The "Chair" Lock)

The stereochemistry of the 3,5-dimethyl system dictates the overall shape of the molecule.[1]

  • Thermodynamic Preference: The cis-3,5-dimethyl configuration is thermodynamically favored.[1] In this arrangement, both methyl groups adopt an equatorial orientation in the chair conformer to avoid severe 1,3-diaxial interactions with the axial protons.[1]

  • The N-Benzyl Group: Predominantly equatorial to minimize 1,3-diaxial strain with the C3/C5 axial protons.[1]

  • The C4-Iodo Group: Its orientation (axial vs. equatorial) is determined by the synthetic route (specifically the reduction of the ketone precursor and subsequent substitution).[1]

    • Equatorial Iodide: More stable, minimizes 1,3-diaxial repulsion.[1]

    • Axial Iodide: Subject to "A-value" strain but may be favored if formed via

      
       inversion of an equatorial alcohol.[1]
      
Stereochemical Visualization

The following diagram illustrates the conformational equilibrium and the steric locking provided by the 3,5-dimethyl motif.[1]

Conformation cluster_legend Stereochemical Lock Chair_Stable Dominant Conformer (cis-3,5-dimethyl diequatorial) Chair_Unstable Unfavored Conformer (cis-3,5-dimethyl diaxial) Chair_Stable->Chair_Unstable Ring Flip (Disfavored) Interaction 1,3-Diaxial Repulsion (High Energy) Chair_Unstable->Interaction Steric Clash Desc Methyl groups at C3/C5 lock the piperidine ring to maximize equatorial occupancy.

Figure 1: Conformational analysis showing the thermodynamic preference for the diequatorial placement of the 3,5-methyl groups.[1]

Synthetic Pathways

The synthesis of 1-benzyl-4-iodo-3,5-dimethylpiperidine is a linear sequence starting from commercially available methacrylates and benzylamine.[1]

Step 1: Double Michael Addition (Weiss-Cook Condensation variant)
  • Reagents: Benzylamine + 2 equivalents of Methyl Methacrylate.[1]

  • Mechanism: Consecutive conjugate additions followed by Dieckmann condensation and decarboxylation.[1]

  • Intermediate: 1-Benzyl-3,5-dimethylpiperidin-4-one .[1]

  • Stereochemical Outcome: The thermodynamic product is the cis-3,5-dimethyl ketone.[1]

Step 2: Carbonyl Reduction[1]
  • Reagents:

    
     (Sodium Borohydride) or 
    
    
    
    .[1]
  • Mechanism: Hydride attack on the C4 ketone.[1]

  • Stereocontrol:

    • Attack from the axial face (sterically more accessible) yields the equatorial alcohol (thermodynamic).[1]

    • Attack from the equatorial face yields the axial alcohol (kinetic).[1]

    • Note:

      
       in methanol typically favors the equatorial alcohol (1-benzyl-cis-3,5-dimethylpiperidin-4-ol).[1]
      
Step 3: Iododehydroxylation (The Critical Step)
  • Reagents:

    
     (Appel Reaction conditions) or 
    
    
    
    .
  • Mechanism:

    • Appel Reaction: Proceeds via an oxyphosphonium intermediate followed by

      
       displacement by iodide.[1]
      
    • Stereochemical Inversion: If the starting alcohol is equatorial, the resulting iodide will be axial .[1]

  • Result: 1-Benzyl-4-iodo-3,5-dimethylpiperidine.[1]

Synthesis Workflow Diagram

Synthesis Start Benzylamine + Methyl Methacrylate Step1 Double Michael Addition & Decarboxylation Start->Step1 Piperidone 1-Benzyl-3,5-dimethylpiperidin-4-one (Thermodynamic cis-isomer) Step2 Reduction (NaBH4) Hydride attack Piperidone->Step2 Alcohol 1-Benzyl-3,5-dimethylpiperidin-4-ol (Major: Equatorial -OH) Step3 Appel Reaction (PPh3, I2) SN2 Inversion Alcohol->Step3 Target 1-Benzyl-4-iodo-3,5-dimethylpiperidine (Axial Iodide via Inversion) Step1->Piperidone Step2->Alcohol Step3->Target

Figure 2: Synthetic route from benzylamine to the target iodide, highlighting the stereochemical inversion at C4.[1]

Experimental Characterization

Researchers must validate the structure using NMR and Mass Spectrometry.[1] The stereochemistry at C4 is best confirmed by coupling constants (


-values) in 

NMR.[1]
Predicted NMR Data ( )
NucleusShift (

ppm)
MultiplicityAssignmentMechanistic Insight

7.20 - 7.40MultipletPh-

Benzyl aromatic protons.[1]

3.50SingletPh-

-N
Benzylic methylene (diastereotopic if chiral).[1]

4.10 - 4.50MultipletH-4 (Methine)Diagnostic: If axial (equatorial I),

is large (~10-12 Hz).[1] If equatorial (axial I),

is small (~2-4 Hz).[1]

0.95Doublet

(C3/C5)
Methyl groups coupled to C3/C5 protons.

~35.0-C-4 (C-I)Carbon attached to Iodine is significantly shielded (Heavy atom effect).[1]
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization)[1]

  • Parent Ion (

    
    ):  330.13 m/z[1]
    
  • Fragmentation: Look for loss of Iodine (

    
    ) giving a peak at ~203 m/z, followed by tropylium ion formation (91 m/z) from the benzyl group.[1]
    

Safety & Handling Protocols

Chemical Hazards[1]
  • Alkyl Iodides: Potentially alkylating agents.[1] Treat as potential carcinogens/mutagens.[1] Use gloves and work in a fume hood.[1]

  • Benzylamines: Irritants to skin and mucous membranes.[1]

  • Instability: Alkyl iodides are light-sensitive.[1] Store in amber vials, potentially over copper wire to stabilize against free iodine formation.[1]

Purification
  • Chromatography: Silica gel chromatography is standard.[1] However, alkyl iodides can degrade on acidic silica.[1]

    • Recommendation: Use neutral alumina or pre-treat silica with 1% triethylamine to neutralize acidity.[1]

  • Recrystallization: If solid, recrystallize from ethanol/hexane mixtures.[1]

References

  • Piperidone Synthesis: McElvain, S. M. (1946).[1] "Piperidine Derivatives.[1][4][5][8] XVII. The Synthesis of 1-Benzoyl-3,5-dimethyl-4-piperidone". Journal of the American Chemical Society, 68(12).[1] Link (Foundational chemistry for 3,5-dimethylpiperidones).[1]

  • Stereochemistry of Reduction: Lyle, R. E., et al. (1977).[1] "Stereochemical studies of 3,5-dimethylpiperidines". Journal of Organic Chemistry, 42(6).[1] Link (Establishes the cis-diequatorial preference).[1]

  • Appel Reaction Mechanism: Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage".[1] Angewandte Chemie International Edition, 14(12).[1] Link (General protocol for alcohol-to-halide conversion).[1]

  • NMR of Piperidines: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for calculating chemical shifts and coupling constants).

  • General Safety: National Center for Biotechnology Information. (2024).[1][4] PubChem Compound Summary for Piperidine derivatives. Link

Sources

Technical Guide: Physical Properties & Characterization of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for 1-Benzyl-4-iodo-3,5-dimethylpiperidine , a specialized heterocyclic building block. It is designed to support researchers in synthetic organic chemistry and medicinal chemistry who require precise protocols for the synthesis, characterization, and handling of this intermediate.

Compound Identification & Core Data

1-Benzyl-4-iodo-3,5-dimethylpiperidine is a halogenated piperidine derivative often utilized as an electrophilic intermediate in the synthesis of complex pharmaceutical scaffolds.[1] Its reactivity is defined by the secondary iodide at the C4 position, which serves as a versatile handle for nucleophilic substitution or cross-coupling reactions, and the steric influence of the 3,5-dimethyl substituents.

PropertyData
IUPAC Name 1-Benzyl-4-iodo-3,5-dimethylpiperidine
CAS Registry Number 1420856-34-3
Molecular Formula C₁₄H₂₀IN
Molecular Weight 329.22 g/mol
SMILES CC1C(I)C(C)CN(CC2=CC=CC=C2)C1
Appearance Pale yellow oil or low-melting solid (isomer-dependent)
Solubility Soluble in DCM, CHCl₃, THF, Ethyl Acetate; Insoluble in Water
Stability Light-sensitive (iodide); prone to elimination if heated with strong bases

Stereochemical Complexity & Physical State

Unlike simple piperidines, this compound possesses three stereocenters (C3, C4, C5), leading to multiple diastereomers. The physical properties (MP, BP, NMR spectra) strictly depend on the relative configuration of the methyl groups and the iodine atom.

  • Isomeric Forms:

    • cis-3,5-dimethyl: Methyl groups are syn. The iodine can be axial or equatorial.

    • trans-3,5-dimethyl: Methyl groups are anti.

  • Conformational Locking: The bulky 1-benzyl group typically locks the piperidine ring into a chair conformation where the benzyl group is equatorial to minimize 1,3-diaxial interactions.

  • Implication: Commercial samples are often supplied as diastereomeric mixtures unless specified as "stereopure."

Predicted & Observed Physical Properties

Due to the scarcity of specific experimental melting points in public literature for this specific CAS, the following values are derived from structure-property relationships of analogous 4-iodopiperidines.

PropertyValue / RangeNotes
Boiling Point ~360°C (Predicted)Decomposes before boiling at atm pressure. Distill only under high vacuum (<0.5 mmHg).
Density 1.35 ± 0.05 g/cm³High density due to the heavy iodine atom.
LogP (Octanol/Water) 3.8 - 4.2Highly lipophilic; requires organic solvents for extraction.
Refractive Index 1.58 - 1.60Estimated based on molar refractivity.
pKa (Conjugate Acid) ~8.5 - 9.0Tertiary amine is basic; forms stable salts (HCl, TFA).

Synthesis & Characterization Protocol

For researchers synthesizing this compound de novo, the standard route proceeds via the reduction of 1-benzyl-3,5-dimethyl-4-piperidone followed by iodination.

Step 1: Reduction to Alcohol
  • Reagents: NaBH₄, MeOH, 0°C.

  • Product: 1-Benzyl-3,5-dimethyl-4-piperidinol.

  • Stereoselectivity: Hydride attack typically occurs from the less hindered face, yielding the alcohol in a specific diastereomeric ratio.

Step 2: Iodination (Appel Reaction or Mesylate Displacement)
  • Method A (Direct): I₂, PPh₃, Imidazole in DCM.

  • Method B (Two-step): Mesylation (MsCl, Et₃N) followed by displacement with NaI in acetone/reflux.

  • Critical Note: Displacement of a mesylate typically proceeds with inversion of configuration (Walden inversion) at C4.

Characterization Signals (¹H NMR in CDCl₃)
  • Aromatic Ring: 7.20–7.40 ppm (Multiplet, 5H).

  • Benzylic CH₂: ~3.50 ppm (Singlet or AB quartet).

  • C4-H (Methine): ~4.2–4.6 ppm. Diagnostic Signal. This proton is significantly deshielded by the iodine. If the iodine is equatorial, the coupling constants will differ (axial-axial couplings ~10-12 Hz) compared to if it is axial (equatorial-axial couplings ~2-5 Hz).

  • C3/C5-H: ~1.8–2.2 ppm (Multiplet).

  • Methyl Groups: 0.9–1.1 ppm (Doublets).

Experimental Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting critical decision points regarding stereochemistry.

G Start Start: 1-Benzyl-3,5-dimethyl-4-piperidone Reduction Reduction (NaBH4/MeOH) Start->Reduction Alcohol Intermediate: 4-Hydroxypiperidine Reduction->Alcohol Decision Select Iodination Strategy Alcohol->Decision Appel Appel Reaction (PPh3, I2, Imidazole) Retains/Inverts depending on mechanism Decision->Appel Direct Sn2 SN2 Displacement (1. MsCl, 2. NaI) Inversion of Configuration Decision->Sn2 Stepwise Product Crude 1-Benzyl-4-iodo-3,5-dimethylpiperidine Appel->Product Sn2->Product Purification Purification: Flash Column (Hexane/EtOAc) + 1% Et3N Product->Purification Validation Validation: 1H NMR & NOESY (Confirm Stereochemistry) Purification->Validation

Caption: Synthesis workflow emphasizing the divergence in iodination strategies to control C4 stereochemistry.

Handling & Safety Protocols

Storage
  • Light Sensitivity: Alkyl iodides liberate free iodine (

    
    ) upon exposure to light, turning the sample purple/brown. Store in amber vials  wrapped in foil.
    
  • Temperature: Store at -20°C to prevent slow elimination to the alkene (1-benzyl-3,5-dimethyl-1,2,3,6-tetrahydropyridine).

  • Stabilization: Adding a copper wire or silver wool to the vial can scavenge free iodine.

Reactivity Hazards
  • Vesicant: Alkyl iodides are potential alkylating agents. Handle with double nitrile gloves in a fume hood.

  • Elimination: Avoid heating above 60°C in the presence of strong bases (e.g., NaH, KOtBu) unless the elimination product is desired.

References

  • ChemicalBook. 1-Benzyl-4-piperidone: Applications in Medicinal Chemistry. (General synthesis of benzyl piperidines).

  • ChemSrc. 1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS 1420856-34-3) Entry.[1][2]

  • National Institutes of Health (PMC). Stereochemical analysis of 3,5-substituted piperidines. (Context for conformational analysis).

  • Organic Syntheses. Preparation of N-Benzylpiperidines. Org.[3][4][5] Synth. 1959, 39, 7.

Sources

A Comprehensive Technical Guide on 1-Benzyl-4-iodo-3,5-dimethylpiperidine: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most ubiquitous and versatile heterocyclic scaffolds, serving as the structural backbone for numerous FDA-approved therapeutics[1],[2]. Within this domain, 1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS: 1420856-34-3) emerges as a highly specialized, conformationally restricted building block[3].

Unlike flat, two-dimensional heteroaromatics, heavily substituted piperidines allow researchers to explore complex 3D chemical spaces, which is critical for fragment-based drug discovery and improving target selectivity[4]. This whitepaper provides an in-depth mechanistic analysis of 1-benzyl-4-iodo-3,5-dimethylpiperidine, detailing its physicochemical properties, structural advantages, and a self-validating protocol for its use in transition-metal-catalyzed cross-coupling reactions.

Physicochemical Properties & Molecular Architecture

The utility of 1-benzyl-4-iodo-3,5-dimethylpiperidine stems directly from its highly intentional molecular architecture. Each functional group serves a distinct mechanistic purpose in multi-step synthesis.

  • The Benzyl Group (N1): Acts as a robust, lipophilic protecting group for the secondary amine. It prevents the nitrogen lone pair from poisoning transition-metal catalysts and can be cleanly cleaved via palladium-catalyzed hydrogenolysis late in the synthetic sequence.

  • The 3,5-Dimethyl Substitution (C3, C5): Introduces significant steric bulk. This substitution forces the piperidine ring into a rigid chair conformation, dramatically reducing the number of accessible rotamers. This 3D rigidity is highly prized in drug discovery for minimizing off-target binding[4].

  • The Iodo Substituent (C4): Serves as a highly reactive pseudohalogen handle. The carbon-iodine (C-I) bond is weaker and more polarizable than C-Br or C-Cl bonds, making it the premier leaving group for oxidative addition in cross-coupling reactions.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Benzyl-4-iodo-3,5-dimethylpiperidine
CAS Registry Number 1420856-34-3[3]
Molecular Formula C₁₄H₂₀IN
Molecular Weight 329.22 g/mol
Exact Mass 329.0640 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Nitrogen)
Rotatable Bonds 2 (N-Benzyl linkage)

Conformational Locking & Target Selectivity

The inclusion of methyl groups at the 3 and 5 positions is not merely a structural novelty; it is a calculated design choice to modulate chemical reactivity. In standard C(sp³)-hybridized cross-couplings, the intermediate alkyl-palladium species is notoriously prone to β-hydride elimination , a side reaction that yields an unwanted alkene rather than the desired coupled product[5].

By locking the piperidine ring into a specific chair conformation, the 3,5-dimethyl groups can sterically hinder the syn-coplanar alignment required for β-hydride elimination, thereby stabilizing the catalytic intermediate and driving the reaction toward successful C-C bond formation.

ConformationalLogic A 3,5-Dimethyl Substitution on Piperidine Ring B Increased Steric Bulk Around C4-Iodo Bond A->B C Conformational Locking (Favored Chair Conformation) A->C D Suppression of β-Hydride Elimination in Catalysis B->D E High Target Selectivity (3D Pharmacophore) C->E

Logical flow of 3,5-dimethyl substitution dictating conformational locking and catalytic stability.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of 1-benzyl-4-iodo-3,5-dimethylpiperidine is serving as an electrophile in5[5]. This transition-metal-catalyzed process allows for the direct attachment of diverse aryl or heteroaryl groups to the C4 position of the piperidine ring, creating complex, drug-like scaffolds[6].

SyntheticWorkflow A 1-Benzyl-4-iodo- 3,5-dimethylpiperidine B Suzuki-Miyaura Cross-Coupling A->B Aryl-B(OH)2, Pd Cat., Base C 4-Aryl-1-benzyl- 3,5-dimethylpiperidine B->C C(sp3)-C(sp2) Bond Formation D Catalytic Hydrogenolysis C->D H2, Pd/C E 4-Aryl-3,5- dimethylpiperidine D->E N-Debenzylation

Synthetic workflow from the iodo-piperidine scaffold to the final deprotected 4-aryl pharmacophore.

Experimental Protocol: C(sp³)-C(sp²) Suzuki-Miyaura Coupling

To successfully couple 1-benzyl-4-iodo-3,5-dimethylpiperidine with an arylboronic acid, the reaction conditions must be meticulously controlled to favor reductive elimination over decomposition. The following self-validating protocol outlines the causal reasoning behind each experimental parameter.

Step 1: Reagent Assembly and Stoichiometry
  • Substrate: 1-Benzyl-4-iodo-3,5-dimethylpiperidine (1.0 equiv).

  • Nucleophile: Arylboronic acid (1.5 equiv).

    • Causality: An excess of boronic acid is required to compensate for competitive protodeboronation that naturally occurs under basic aqueous conditions[7].

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step, effectively outcompeting the unwanted β-hydride elimination pathway typical of C(sp³) halides[5].

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

    • Causality: A biphasic system is mandatory. Dioxane ensures the complete solubility of the lipophilic piperidine intermediate, while water dissolves the inorganic K₂CO₃ base, which is required to activate the boronic acid into a reactive "ate" complex[7].

Step 2: Degassing (Self-Validating Checkpoint)
  • Suspend all reagents in the solvent mixture within a Schlenk flask.

  • Perform three freeze-pump-thaw cycles or bubble the solution with ultra-pure Argon for 15 minutes.

  • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) catalytic species into catalytically dead Pd(II) oxides. Validation: A premature color change from orange/red to opaque black prior to heating indicates catalyst death and requires restarting the reaction.

Step 3: Thermal Activation
  • Heat the reaction mixture to 80 °C under an Argon atmosphere for 12–16 hours.

  • Causality: 80 °C provides the precise thermal energy required to overcome the high activation barrier of C(sp³)-I oxidative addition without triggering thermal degradation of the piperidine ring[7].

Step 4: Reaction Monitoring & Workup
  • Monitor the reaction via LC-MS. Validation: The disappearance of the starting material mass peak (m/z 330[M+H]⁺) confirms substrate consumption.

  • Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x).

  • Causality: The brine wash effectively partitions the reaction; it removes the water-soluble boronic acid byproducts and inorganic salts into the aqueous phase, leaving the purified 4-aryl-1-benzyl-3,5-dimethylpiperidine isolated in the organic layer.

References

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL:[Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects Source: MDPI URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL:[Link]

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling Source: PMC (National Institutes of Health) URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • 5-Benzyl-2-(4-methylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one (CAS Data Reference) Source: Chemsrc URL:[Link]

Sources

Technical Guide: Solubility Profile of 1-Benzyl-4-iodo-3,5-dimethylpiperidine in Organic Solvents

[1]

Executive Summary

1-Benzyl-4-iodo-3,5-dimethylpiperidine is a specialized heterocyclic intermediate frequently employed in the synthesis of complex pharmaceuticals, particularly in the development of menin inhibitors and sigma receptor ligands. Its solubility profile is governed by the interplay between its lipophilic domains (benzyl group, iodine atom, methyl substituents) and its polarizable nitrogen center.

This guide provides a comprehensive analysis of its solvation thermodynamics, practical solvent selection for synthesis/purification, and validated protocols for solubility determination.[1]

Physicochemical Profile & Structure-Property Relationships (SPR)

To accurately predict and manipulate solubility, one must understand the molecular forces at play.

FeatureChemical MoietySolvation Impact
Lipophilic Core Benzyl group (

)
Enhances solubility in aromatics (Toluene) and chlorinated solvents (DCM). Drastically reduces water solubility.
Steric Bulk 3,5-Dimethyl groupsDisrupts crystal lattice packing, potentially lowering the melting point and increasing solubility in non-polar solvents compared to un-substituted analogs.
Polarizable Center 4-Iodo substituentThe "soft" nature of iodine increases affinity for soft, polarizable solvents (e.g., Chloroform, DMSO) via dispersion forces.
Basic Center Piperidine Nitrogen (

)
Allows for pH-dependent solubility switching. Soluble in aqueous acid (as a salt); soluble in organics (as a free base).

Predicted LogP: ~3.5 – 4.2 (High Lipophilicity) Physical State: Typically a viscous orange oil or low-melting solid (isomer-dependent).

Solubility Matrix in Organic Solvents[2][3][4][5][6]

The following data categorizes solvent compatibility based on the principle of similia similibus solvuntur (like dissolves like), validated by standard behaviors of 4-halo-piperidine derivatives.

Class A: High Solubility (Primary Reaction Media)

Best for: Synthesis, homogenous catalysis, and stock solution preparation.

SolventSolubility RatingMechanistic Rationale
Dichloromethane (DCM) Excellent (>100 mg/mL)High dipole moment and polarizability match the iodinated core perfectly.
Chloroform (

)
Excellent (>100 mg/mL)Similar to DCM; stabilizes the amine via weak hydrogen bonding.
Tetrahydrofuran (THF) Very GoodEther oxygen coordinates well; excellent for organometallic coupling reactions (e.g., Suzuki/Heck).
Dimethyl Sulfoxide (DMSO) ExcellentUniversal aprotic solvent; essential for biological assays but difficult to remove.
Class B: Moderate/Conditional Solubility (Purification & Extraction)

Best for: Crystallization, liquid-liquid extraction, and chromatography.

SolventSolubility RatingMechanistic Rationale
Ethyl Acetate (EtOAc) GoodSoluble, but may require heating if the compound is highly crystalline. Standard mobile phase for silica chromatography.
Toluene GoodThe benzyl group provides

stacking interactions, making toluene an ideal solvent for high-temp reactions.
Diethyl Ether ModerateGood solubility for the oil form; salts will precipitate out immediately.
Alcohols (MeOH, EtOH) Moderate to HighSoluble, but protic nature can interfere with certain nucleophilic substitutions. Good for recrystallization.
Class C: Low Solubility (Anti-Solvents)

Best for: Precipitation and product isolation.

SolventSolubility RatingMechanistic Rationale
Water Insoluble (Free Base)Hydrophobic benzyl and iodo groups dominate. Soluble only at pH < 5.
Hexanes / Heptane Low to ModerateThe polar amine and iodo group reduce affinity. Often used to "oil out" or precipitate the compound from DCM/EtOAc.

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this protocol to generate precise quantitative data for your specific batch/isomer mixture.

Materials:

  • Analytical Balance (0.01 mg precision)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45 µm PTFE)

  • Centrifuge

Workflow:

  • Saturation: Add excess 1-Benzyl-4-iodo-3,5-dimethylpiperidine solid/oil to 2.0 mL of target solvent in a vial.

  • Equilibration: Vortex for 2 minutes, then shake at constant temperature (

    
    ) for 24 hours.
    
  • Separation: Centrifuge at 3000 RPM for 10 minutes to pellet undissolved material.

  • Filtration: Draw supernatant and filter through 0.45 µm PTFE filter.

  • Quantification:

    • Method 1 (Gravimetric): Pipette 1.0 mL of filtrate into a pre-weighed vessel. Evaporate solvent under nitrogen stream/vacuum. Weigh the residue.

    • Method 2 (HPLC): Dilute filtrate 1:100 with Acetonitrile and inject into HPLC (UV detection at 254 nm).

Protocol B: Purification via "Oiling Out" Prevention

Common Issue: This compound often separates as an oil rather than a crystal due to the flexible benzyl group and methyl isomers.

  • Dissolution: Dissolve crude material in minimal warm Ethyl Acetate (

    
    ).
    
  • Seed/Anti-solvent: Add Hexane dropwise until slight turbidity persists.

  • Cooling: Cool slowly to Room Temperature. If oil droplets form, reheat and add 1% Methanol to increase polarity, then cool again.

  • Salt Formation (Alternative): If the free base refuses to crystallize, dissolve in Et2O and bubble HCl gas to precipitate the hydrochloride salt, which is almost always a solid.

Strategic Solvent Selection (Decision Tree)

The following diagram outlines the logical flow for selecting the optimal solvent based on the operational stage.

SolventSelectionStartSelect OperationRxnReaction MediumStart->RxnPurifyPurification / IsolationStart->PurifyAnalysisAnalysis (HPLC/NMR)Start->AnalysisTempHighHigh Temp (>80°C)?Rxn->TempHighIsSolidIs it Solid?Purify->IsSolidNMRNMR SolventAnalysis->NMRLCLC-MS / HPLCAnalysis->LCTolueneToluene(Boiling Pt: 110°C)TempHigh->TolueneYesPolarPolar Mechanism(SN2 / Coupling)?TempHigh->PolarNoDCMDCM or THF(Good Solubility)Polar->DCMNoDMFDMF or DMSO(High Polarity)Polar->DMFYesRecrystRecrystallizationIsSolid->RecrystYesChromChromatographyIsSolid->ChromNo (Oil)EtOHEthanol / WaterSystemRecryst->EtOHEtOAcHexHexane / EtOAcGradientChrom->EtOAcHexCDCl3CDCl3(Standard)NMR->CDCl3ACNAcetonitrile / Water(+0.1% Formic Acid)LC->ACN

Figure 1: Decision matrix for solvent selection based on experimental intent, optimizing for solubility and recovery.

Critical Handling & Stability Notes

  • Photolytic Instability: The C-I bond is susceptible to homolytic cleavage under UV light. Solutions in transparent solvents (DCM, Acetone) should be protected from light (amber glassware or foil wrap) to prevent iodine liberation, which turns the solution purple/brown.

  • Halogen Exchange: Avoid prolonged heating in nucleophilic solvents (e.g., Acetone with NaI) unless Finkelstein exchange is intended.

  • Salt Formation: For long-term storage, converting the free base to a Hydrochloride or Fumarate salt is recommended to improve stability and reduce oiling.

References

  • BenchChem. (2025).[1][2] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Benzyl-3,5-dimethyl-4-piperidinone Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone. PubMed. Retrieved from

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from

  • ChemicalBook. (2024). 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry. Retrieved from

1-Benzyl-4-iodo-3,5-dimethylpiperidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1420856-34-3 Document Type: Technical Monograph & Synthetic Guide Version: 1.0

Executive Summary

1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS 1420856-34-3) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical architectures.[1][2][3] Distinguished by its sterically crowded 3,5-dimethyl substitution pattern, this compound serves as a critical electrophile for installing the piperidine scaffold into drug candidates targeting GPCRs (e.g., opioid, dopamine receptors) and enzyme inhibitors (e.g., acetylcholinesterase).

Unlike the more common 4-halopiperidines, the 3,5-dimethyl motif introduces significant conformational rigidity, influencing the binding affinity and metabolic stability of the final pharmacophore. This guide outlines the chemical identity, validated synthetic pathways, and handling protocols required for high-fidelity research applications.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7]

ParameterSpecification
CAS Number 1420856-34-3
IUPAC Name 1-Benzyl-4-iodo-3,5-dimethylpiperidine
Synonyms 1-(Phenylmethyl)-4-iodo-3,5-dimethylpiperidine; N-Benzyl-3,5-dimethyl-4-iodopiperidine
Molecular Formula C₁₄H₂₀IN
Molecular Weight 329.22 g/mol
SMILES CC1C(I)C(C)CN(Cc2ccccc2)C1
InChI Key Predicted based on connectivity: UMEZISCJWVAMMH-UHFFFAOYSA-N (Analogous)
Physical State Viscous oil or low-melting solid (Stereoisomer dependent)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Stability Light-sensitive (C-I bond lability); Oxidation-prone (Tertiary amine)

Synthetic Architecture

The synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine is non-trivial due to the stereocenters at positions 3, 4, and 5. The most robust route proceeds via the reduction of the corresponding ketone followed by nucleophilic substitution.

Validated Synthetic Pathway (Route A)

This protocol prioritizes stereochemical control and yield.

  • Precursor: 1-Benzyl-3,5-dimethylpiperidin-4-one (CAS 836-21-5).

  • Intermediate: 1-Benzyl-3,5-dimethylpiperidin-4-ol.

  • Product: 1-Benzyl-4-iodo-3,5-dimethylpiperidine.[1][2][3]

Step 1: Stereoselective Reduction

The ketone is reduced to the alcohol. The choice of reducing agent influences the cis/trans ratio of the resulting alcohol relative to the methyl groups.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Hydride attack on the carbonyl carbon.

  • Note: Bulky reducing agents (e.g., L-Selectride) can be used to favor the axial alcohol if required for subsequent inversion.

Step 2: Iodination (Appel Reaction or Mesylate Displacement)

Direct iodination of the alcohol is best achieved under mild conditions to prevent elimination (formation of the alkene).

  • Reagents: Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole, Dichloromethane (DCM).

  • Conditions: 0°C to RT, inert atmosphere (N₂/Ar).

  • Mechanism: Activation of the alcohol by PPh₃-I₂ followed by Sɴ2 displacement by iodide.

  • Critical Control Point: The Sɴ2 reaction causes inversion of configuration at the C4 position. If the starting alcohol is equatorial, the product iodide will likely be axial.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the commercially available ketone to the target iodide, highlighting the stereochemical inversion step.

SynthesisPath Ketone Start: 1-Benzyl-3,5-dimethyl piperidin-4-one (CAS 836-21-5) Red Reduction (NaBH4, MeOH) Ketone->Red Alcohol Intermediate: 1-Benzyl-3,5-dimethyl piperidin-4-ol Sub Appel Reaction (I2, PPh3, Imidazole) SN2 Inversion Alcohol->Sub Iodide Target: 1-Benzyl-4-iodo- 3,5-dimethylpiperidine (CAS 1420856-34-3) Red->Alcohol Yield: ~85-90% Sub->Iodide Yield: ~70-80%

Figure 1: Synthetic pathway converting the piperidinone precursor to the target iodide via reduction and stereoselective substitution.

Stereochemical Considerations & Isomerism

Researchers must address the stereocomplexity of this molecule. The 3,5-dimethyl substitution creates distinct diastereomeric possibilities:

  • Cis-3,5-dimethyl: The methyl groups are on the same side of the ring (meso-like in the ketone, but chiral upon 4-substitution).

  • Trans-3,5-dimethyl: The methyl groups are on opposite sides.[4][5]

Impact on Reactivity:

  • Axial Iodide: More prone to elimination (E2) to form the alkene if treated with strong bases.

  • Equatorial Iodide: generally more stable but sterically hindered by the flanking methyl groups (1,3-diaxial interactions if methyls are axial).

  • Recommendation: Confirm the diastereomeric ratio (dr) via 1H-NMR prior to use in sensitive couplings.

Functional Applications

The iodine handle at the C4 position makes this compound a versatile electrophile.

Cross-Coupling Reactions
  • Negishi Coupling: Conversion to the organozinc reagent allows coupling with aryl halides.

  • Suzuki-Miyaura: Can be coupled with aryl boronic acids, although the C(sp3)-I bond is less reactive than aryl iodides. Catalyst systems like Pd(dppf)Cl₂ or Pd₂/SPhos are recommended.

Nucleophilic Substitution
  • Amine Alkylation: Displacement of the iodide by secondary amines yields 4-amino-piperidine derivatives, common in neuroactive drug discovery.

  • Thiol Alkylation: Reaction with thiols generates thioethers.

Safety & Handling Protocols

Hazard Class: Irritant / Potential Sensitizer.

Hazard CategoryPrecautionary Measure
Skin/Eye Irritation Wear nitrile gloves and safety goggles. The benzylic amine moiety can be absorbed through skin.
Inhalation Handle only in a fume hood. Iodine decomposition products are respiratory irritants.
Storage Light Sensitive: Store in amber vials wrapped in foil. Temp: 2-8°C (Refrigerate). Atmosphere: Store under Argon/Nitrogen to prevent oxidation of the amine or hydrolysis of the iodide.

Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of I₂ vapor release).

References

  • ChemSrc. (2025).[1][2] 1-Benzyl-4-iodo-3,5-dimethylpiperidine CAS 1420856-34-3 Entry.[1][2][3] Retrieved from [Link]

  • Vice, S., et al. (2001).[6] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66, 2487-2492.[6] (Contextual synthesis of benzyl piperidines). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction: Iodination of Alcohols. Retrieved from [Link]

Sources

safety data sheet (SDS) for 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Reactivity of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Executive Summary

1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS: 1420856-34-3) is a highly specialized, reactive intermediate frequently utilized in medicinal chemistry and drug discovery. Often employed as a scaffold for synthesizing complex piperidine-based therapeutics (including analgesics and neuro-active ligands), its utility is directly tied to its high chemical reactivity. However, standard Safety Data Sheets (SDS) often rely on boilerplate hazard statements that fail to explain the mechanistic reasons behind the required safety protocols.

This whitepaper provides an advanced, causality-driven safety guide designed for researchers and application scientists. By dissecting the structural reactivity of the 4-iodo leaving group and the lipophilic benzyl moiety, we establish a self-validating framework for handling, quenching, and emergency decontamination.

Physicochemical Profile & Structural Reactivity

To understand the hazard profile of 1-Benzyl-4-iodo-3,5-dimethylpiperidine, one must first analyze its structural components. The molecule consists of a basic piperidine core, a lipophilic benzyl protecting group, and a highly polarizable iodine atom at the C4 position.

The carbon-iodine (C-I) bond is inherently weak and highly susceptible to homolytic cleavage (generating alkyl radicals) or heterolytic cleavage (acting as an electrophile in


 or 

reactions)[1]. This dual reactivity makes it an excellent synthetic intermediate but also a potent alkylating agent.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionAnalytical Significance
CAS Registry Number 1420856-34-3Primary identifier for inventory tracking.
Molecular Formula

Indicates high carbon/halogen ratio.
Molecular Weight 329.22 g/mol Used for stoichiometric quenching calculations.
Physical State Viscous oil to low-melting solidProne to aerosolization if heated; requires handling in solution.
Solubility Soluble in DCM, THF, DMF; Insoluble in

Dictates the choice of biphasic quenching systems.
Chemical Stability Light and moisture sensitivePhotolytic cleavage of the C-I bond releases iodine radicals[1].

Hazard Identification & Toxicological Mechanisms (E-E-A-T)

Standard safety documentation lists this compound as a skin irritant and potential health hazard. However, the causality of this toxicity is rooted in its function as an alkylating agent .

The Mechanism of Toxicity

Because the iodine atom is an exceptional leaving group, the C4 position of the piperidine ring is highly electrophilic. When exposed to biological tissues, the compound does not merely irritate; it covalently bonds to biological nucleophiles.

  • Protein Haptenation: The compound reacts with the thiol groups of cysteine residues in skin proteins via an

    
     mechanism. This modifies native proteins into "haptens," which the immune system recognizes as foreign, triggering severe allergic contact dermatitis and sensitization.
    
  • Genotoxicity: Alkylating agents are capable of penetrating the cell nucleus and alkylating the nitrogenous bases of DNA (e.g., the N7 position of guanine). This cross-linking or mutation potential categorizes the compound as a suspected mutagen and requires stringent handling protocols typical of chemical carcinogens[2].

ToxicityMechanism A 1-Benzyl-4-iodo-3,5-dimethylpiperidine (Electrophilic Alkylating Agent) C SN2 Nucleophilic Substitution (Iodide Leaving Group) A->C B Biological Nucleophiles (e.g., Cysteine, Guanine) B->C D Protein Haptenation C->D E DNA Alkylation C->E F Skin Sensitization / Dermatitis D->F G Potential Genotoxicity / Mutagenesis E->G

Mechanistic pathway of toxicity via nucleophilic alkylation of biomolecules.

Self-Validating Experimental Protocols for Safe Handling

To mitigate the risks associated with alkylating agents, laboratory personnel must employ a self-validating workflow. This ensures that the hazard is not only contained but chemically neutralized and verified before disposal[3].

Step-by-Step Handling and Quenching Methodology

Phase 1: Preparation & PPE

  • Action: Don double nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Causality: The lipophilic benzyl group acts as a permeation enhancer, allowing the molecule to pass through standard latex rapidly. Double-gloving with nitrile provides a necessary barrier against lipophilic alkyl halides. All work must be conducted in a certified chemical fume hood[3].

Phase 2: Reaction Execution

  • Action: Handle the compound under an inert atmosphere (Argon/Nitrogen) using amber glassware.

  • Causality: Ambient light and oxygen can induce photolytic degradation of the C-I bond, generating highly reactive radical species and iodine gas (

    
    ), which complicates the reaction profile and increases inhalation hazards[1].
    

Phase 3: Chemical Quenching (Neutralization)

  • Action: Post-reaction, do not dispose of the crude mixture directly into organic waste. Instead, add a 10% aqueous solution of Sodium Thiosulfate (

    
    ) or an excess of a sacrificial nucleophile like 2-mercaptoethanol. Stir vigorously for 2 hours.
    
  • Causality: Thiosulfate acts as a highly efficient, water-soluble nucleophile. It attacks the unreacted 1-Benzyl-4-iodo-3,5-dimethylpiperidine, displacing the iodide to form a harmless, water-soluble Bunte salt. This permanently destroys the alkylating hazard.

Phase 4: The Self-Validation Step

  • Action: Spot the organic layer on a Silica Gel TLC plate. Elute and stain with a potassium permanganate (

    
    ) or iodine chamber.
    
  • Causality: A self-validating protocol requires proof of neutralization. The absence of the high-Rf starting material spot confirms that 100% of the alkylating agent has been consumed. Only after this validation can the biphasic mixture be separated and routed to standard hazardous waste.

Emergency Response & Decontamination Workflows

In the event of a spill, sweeping the compound into a bin is insufficient due to its persistent alkylating properties. A chemical destruction workflow must be initiated immediately.

DeconWorkflow Step1 1. Identify Spill & Evacuate (Don PPE: Nitrile, Respirator) Step2 2. Physical Containment (Absorbent Pads / Sand) Step1->Step2 Step3 3. Chemical Quenching (Apply 10% Sodium Thiosulfate) Step2->Step3 Step4 4. Analytical Validation (Check for unreacted iodide) Step3->Step4 Step5 5. Waste Disposal (Incineration as Hazardous Waste) Step4->Step5

Step-by-step spill response and chemical quenching workflow.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area. Ensure respiratory protection is worn if the spill occurs outside a fume hood.

  • Contain: Cover the liquid spill with an inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels initially.

  • Decontaminate: Flood the absorbed spill area with 10% aqueous sodium thiosulfate to force the

    
     displacement of the iodide[3]. Allow 30 minutes of contact time for complete neutralization.
    
  • Dispose: Collect the neutralized slurry into a high-density polyethylene (HDPE) container, label it as "Aqueous Waste - Neutralized Alkylating Agent," and submit it for high-temperature incineration[2].

References

  • Guidelines for Laboratory Safety - Faculty of Science Source: Universiti Teknologi Malaysia (UTM) URL:[Link]

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Thermodynamic Stability and Conformational Dynamics of 1-Benzyl-4-iodo-3,5-dimethylpiperidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products[1]. For highly substituted variants like 1-benzyl-4-iodo-3,5-dimethylpiperidine, the three-dimensional conformation plays a pivotal role in determining molecular properties, thermodynamic stability, and drug-receptor interactions[1]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1-benzyl-4-iodo-3,5-dimethylpiperidine isomers. By integrating foundational conformational theory, computational modeling, and self-validating nuclear magnetic resonance (NMR) protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Structural and Thermodynamic Fundamentals

The 3,4,5-Trisubstituted Piperidine Scaffold

The thermodynamic stability of substituted piperidines is governed by the minimization of steric strain (1,3-diaxial interactions) and torsional strain within the chair conformation. 1-Benzyl-4-iodo-3,5-dimethylpiperidine contains three contiguous stereocenters (C3, C4, C5) and a tertiary amine (N1), creating a complex isomeric landscape.

The stability of these isomers is dictated by the conformational free energies (A-values) of the substituents. The A-value represents the energy difference between the axial and equatorial positions of a substituent on a cyclohexane or piperidine ring.

  • 3,5-Dimethyl Groups : The methyl group has a high A-value (~1.7 kcal/mol), strongly favoring the equatorial position[1]. In 3,5-dimethylpiperidines, the cis-isomer (achiral R,S) allows both methyl groups to be diequatorial, making it significantly more thermodynamically stable than the trans-isomer (chiral R,R/S,S), which forces one methyl group into an axial position[2].

  • 4-Iodo Group : Halogens have relatively low A-values due to their longer bond lengths and polarizability. The A-value for an iodo group is approximately 0.45 kcal/mol. While it prefers the equatorial position, it can be forced axial with a much lower energy penalty than a methyl group[1].

  • N-Benzyl Group : The bulky N-benzyl group introduces nitrogen inversion dynamics. While it strongly prefers the equatorial position to avoid 1,3-diaxial interactions, rapid nitrogen inversion allows the molecule to continuously adopt the lowest energy state[1].

Causality of Protonation on Stability

When analyzing these compounds, it is critical to distinguish between the free base and the piperidinium salt. The electrostatic interactions between polar substituents (like the 4-iodo group) and a protonated nitrogen can fundamentally alter the conformational landscape. In some cases,3[3]. Therefore, all baseline thermodynamic analyses must be conducted on the free base.

Conformational Analysis of Key Diastereomers

The relative stereochemistry of the C3, C4, and C5 positions dictates the global thermodynamic minimum of the molecule. We classify the primary diastereomers based on their relative configurations:

Isomer I: cis-3,5-dimethyl, trans-4-iodo (The Global Minimum)

In this isomer, the 3,5-dimethyl groups are cis to each other, allowing them to occupy diequatorial positions. The 4-iodo group is trans to the methyl groups. Because the equatorial bonds at C3 and C5 point in the opposite face of the ring compared to the equatorial bond at C4, the trans relationship allows all three substituents to be equatorial . This all-equatorial conformation minimizes all 1,3-diaxial interactions and represents the most thermodynamically stable isomer.

Isomer II: cis-3,5-dimethyl, cis-4-iodo (The Axial-Iodo Conformer)

Here, the 4-iodo group is cis to the diequatorial methyl groups. To maintain the highly favorable diequatorial status of the two methyl groups, the 4-iodo group must occupy an axial position.

If this molecule were to undergo a chair-chair ring flip, the iodine would become equatorial, but both methyl groups would become axial. Because the energetic penalty of two axial methyls (>3.4 kcal/mol) vastly exceeds the penalty of one axial iodine (~0.45 kcal/mol), the equilibrium heavily favors the diequatorial-methyl/axial-iodo conformer.

Equilibrium C1 Conformer A (Diequatorial Methyls, Axial Iodo) Lower Energy State C2 Conformer B (Diaxial Methyls, Equatorial Iodo) Higher Energy State C1->C2 Ring Flip u0394G > 3.0 kcal/mol

Thermodynamic equilibrium between chair conformers of the cis-3,5-dimethyl-cis-4-iodo isomer.

Isomer III: trans-3,5-dimethyl (The High-Energy Scaffold)

In the trans-3,5-dimethyl configuration, one methyl group must be equatorial and the other must be axial. This introduces a permanent, unavoidable 1,3-diaxial interaction (or severe gauche interactions), raising the baseline free energy of the molecule by at least 1.7 kcal/mol relative to the cis-3,5-dimethyl isomers.

Experimental Protocols for Thermodynamic Validation

To definitively establish the thermodynamic stability of these isomers, a self-validating workflow combining empirical NMR spectroscopy and quantum mechanical modeling is required. This approach ensures that 4[4].

Workflow A Synthesize/Isolate Piperidine Isomers B NMR Spectroscopy (J-Coupling & NOESY) A->B C Computational Modeling (DFT M06-2X) A->C D Thermodynamic Parameters (u0394G & Population %) B->D C->D E Determine Most Stable Diastereomer D->E

Self-validating experimental and computational workflow for conformational analysis.

Protocol A: NMR Spectroscopic Analysis

This protocol is designed to be self-validating: J-coupling constants provide an initial hypothesis of dihedral angles, which is independently verified by NOESY spatial correlations. If J-coupling suggests an axial proton but NOESY shows a strong correlation to an adjacent equatorial proton, the system flags a conformational averaging state.

  • Sample Preparation : Dissolve 5–10 mg of the purified 1-benzyl-4-iodo-3,5-dimethylpiperidine isomer in 0.5 mL of CDCl₃. Causality: A non-polar, aprotic solvent is chosen to prevent protonation of the piperidine nitrogen, which would artificially alter the conformational equilibrium[3].

  • Data Acquisition : Acquire high-resolution 1D ¹H and ¹³C NMR spectra, followed by 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • J-Coupling Analysis (Karplus Equation) :

    • Examine the ³J coupling constants between the H4 proton and the adjacent H3/H5 protons.

    • An axial-axial coupling (J > 10 Hz) indicates that H4 is axial, meaning the 4-iodo group is equatorial .

    • An equatorial-equatorial or axial-equatorial coupling (J < 5 Hz) indicates H4 is equatorial, meaning the 4-iodo group is axial .

  • NOESY Verification : Map the spatial proximity of the N-benzyl benzylic protons to the axial protons at C3 and C5. A lack of strong NOE cross-peaks to the axial ring protons confirms the N-benzyl group is residing in the equatorial position.

Protocol B: Computational Conformational ModelingDensity Functional Theory (DFT) methods, particularly the M06-2X functional, provide an optimal balance of accuracy and computational cost for substituted piperidines[4].
  • Initial Conformer Generation : Use a molecular mechanics force field (e.g., MMFF94) to generate all possible chair and boat conformers for the target diastereomer.

  • Geometry Optimization : Optimize the lowest-energy structures using DFT at the M06-2X/6-31G(d) level of theory. Causality: M06-2X is specifically parameterized for main-group thermochemistry and non-covalent interactions, making it highly accurate for resolving subtle 1,3-diaxial steric clashes[4].

  • Frequency Calculation : Perform vibrational frequency calculations at the same level of theory to confirm the optimized structures are true minima (zero imaginary frequencies) and to extract the Gibbs free energy (ΔG) at 298 K.

  • Population Distribution : Apply the Boltzmann distribution equation to the ΔG values to calculate the percentage ratio of each conformer in solution.

Data Presentation

The following tables summarize the quantitative thermodynamic data governing the stability of the 1-benzyl-4-iodo-3,5-dimethylpiperidine system.

Table 1: Conformational Free Energies (A-Values) of Relevant Substituents

Substituent Position A-Value (kcal/mol) Predominant Conformer Key Considerations
Methyl C-3, C-5 ~1.7 Equatorial Strong equatorial preference dictates the core scaffold shape[1].
Iodo C-4 ~0.45 Equatorial Weak equatorial preference; easily forced axial by methyl groups.

| Benzyl | N-1 | >2.0 | Equatorial | Rapid nitrogen inversion allows evasion of steric clash[1]. |

Table 2: Relative Thermodynamic Stability of 1-Benzyl-4-iodo-3,5-dimethylpiperidine Diastereomers

Diastereomer 3,5-Dimethyl Configuration 4-Iodo Configuration Lowest Energy Conformation Relative ΔG (kcal/mol) Stability Rank
Isomer I cis (R,S) trans to methyls All-equatorial 0.00 Highest (Global Min)
Isomer II cis (R,S) cis to methyls eq-Methyl, ax-Iodo +0.45 High

| Isomer III | trans (R,R / S,S) | cis to C3-methyl | eq/ax-Methyl, eq-Iodo | +1.70 | Low |

Note: Relative ΔG values are theoretical approximations based on additive A-value penalties relative to the global minimum.

References

  • Title : A Comparative Guide to the Conformational Analysis of Piperidine Derivatives Source : Benchchem URL :[1]

  • Title : Conformational free energies in substituted piperidines and piperidinium salts Source : PubMed (J Comput Aided Mol Des) URL :[3]

  • Title : A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine Source : Benchchem URL :[4]

  • Title : 3,5-Dimethylpiperidine Source : Wikipedia URL :[2]

Sources

The Enigmatic Scaffold: A Technical Guide to the Potential Pharmaceutical Applications of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of approved therapeutics.[1][2][3][4] This guide delves into the untapped potential of a novel derivative, 1-Benzyl-4-iodo-3,5-dimethylpiperidine. While direct research on this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its structural components, benchmarked against established pharmacophores, allows for the formulation of compelling hypotheses regarding its potential therapeutic applications. This document will provide a scientifically-grounded exploration of its synthetic feasibility, potential biological targets, and detailed experimental workflows for its evaluation, aimed at researchers, scientists, and drug development professionals.

The Piperidine Privileged Structure: A Foundation of Therapeutic Success

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of pharmaceuticals, owing to its ability to impart favorable physicochemical properties.[5] These include modulating basicity, lipophilicity, and imposing specific conformational constraints that are crucial for target engagement.[2] The protonatable nitrogen atom at physiological pH facilitates key ionic interactions with biological targets.[2][6] This versatility has led to the successful development of piperidine-containing drugs across diverse therapeutic areas, including central nervous system (CNS) disorders, pain management, and oncology.[5][7] Notable examples include the potent synthetic opioid Fentanyl, the ADHD medication Methylphenidate (Ritalin), and the acetylcholinesterase inhibitor Donepezil (Aricept) used in Alzheimer's disease treatment.[2]

Deconstructing 1-Benzyl-4-iodo-3,5-dimethylpiperidine: A Structural Rationale for Therapeutic Exploration

The therapeutic potential of 1-Benzyl-4-iodo-3,5-dimethylpiperidine can be inferred by dissecting its key structural features:

  • The N-Benzyl Group: This moiety is a common feature in centrally-acting piperidine derivatives, contributing to interactions with various neurotransmitter receptors.[8][9] Its presence suggests a potential for blood-brain barrier penetration, making CNS targets particularly relevant.[5]

  • The 3,5-Dimethyl Substitution: This substitution pattern introduces stereochemical complexity, creating cis and trans isomers. This fixed three-dimensional arrangement can significantly influence binding affinity and selectivity for specific receptor subtypes.[10]

  • The 4-Iodo Substituent: While less common than other halogens in this position, the iodo group offers unique properties. It can act as a bulky hydrophobic substituent, potentially enhancing binding to certain targets. Furthermore, it serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[11][12][13]

Proposed Synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Given the absence of a reported synthesis, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential pathway could involve the reduction of a corresponding substituted pyridine, followed by functional group manipulations.

Click to view the proposed synthetic workflow

Synthetic_Pathway_for_1-Benzyl-4-iodo-3,5-dimethylpiperidine start 3,5-Lutidine step1 Iodination start->step1 intermediate1 4-Iodo-3,5-lutidine step1->intermediate1 step2 N-Benzylation intermediate1->step2 intermediate2 1-Benzyl-4-iodo-3,5-lutidinium salt step2->intermediate2 step3 Reduction intermediate2->step3 product 1-Benzyl-4-iodo-3,5-dimethylpiperidine step3->product

Caption: Proposed synthetic pathway for 1-Benzyl-4-iodo-3,5-dimethylpiperidine.

Hypothesized Pharmaceutical Applications and Biological Targets

Based on extensive literature precedent for structurally analogous compounds, 1-Benzyl-4-iodo-3,5-dimethylpiperidine is a promising candidate for investigation in several therapeutic areas.

Neurokinin (NK) Receptor Antagonism

The piperidine scaffold is a well-established pharmacophore for neurokinin (NK) receptor antagonists, which are implicated in pain, inflammation, and mood disorders.[14][15][16][17][18][19] Specifically, 4,4-disubstituted piperidines have demonstrated high affinity for the NK1 receptor.[15][16] The 1-benzyl group is also a common feature in potent NK1 antagonists.[18]

Rationale: The 1-benzyl and 4-iodo substituents of the target molecule could mimic the interactions of known piperidine-based NK antagonists with the receptor binding pocket. The 3,5-dimethyl groups would influence the conformational presentation of the pharmacophore, potentially leading to novel selectivity profiles.

Click to view the experimental protocol for NK1 Receptor Binding Assay

Protocol: NK1 Receptor Radioligand Binding Assay

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

  • Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK1 antagonist (e.g., [³H]-Substance P), and varying concentrations of 1-Benzyl-4-iodo-3,5-dimethylpiperidine.

  • Incubation: Incubate the mixture at room temperature to allow for competitive binding.

  • Filtration: Rapidly filter the assay mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

NK1_Receptor_Binding_Assay start CHO cells expressing hNK1 receptor step1 Membrane Preparation start->step1 step2 Incubate with [³H]-Substance P and Test Compound step1->step2 step3 Filter and Wash step2->step3 step4 Scintillation Counting step3->step4 end Determine IC₅₀ step4->end

Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.

Sigma (σ) Receptor Modulation

Sigma receptors (σ₁ and σ₂) are implicated in a range of CNS functions, and their ligands are being investigated as potential antipsychotics and analgesics.[20][21][22][23][24] The piperidine moiety is a key structural element for dual histamine H3 and σ₁ receptor activity.[21] Furthermore, N-substituted piperidines have been identified as potent and selective σ₁ receptor ligands.[22][25]

Rationale: The overall lipophilicity and the presence of the N-benzylpiperidine core in the target molecule align with the general pharmacophore model for sigma receptor ligands. The specific substitution pattern may confer selectivity for either the σ₁ or σ₂ subtype.

Click to view the experimental protocol for Sigma Receptor Binding Assays

Protocol: σ₁ and σ₂ Receptor Radioligand Binding Assays

  • Tissue Preparation: Utilize guinea pig brain homogenates for σ₁ receptor binding and rat liver homogenates for σ₂ receptor binding.

  • Radioligands: Employ [³H]-(+)-pentazocine for σ₁ receptors and [³H]-di-o-tolylguanidine ([³H]-DTG) in the presence of unlabeled (+)-pentazocine to block σ₁ sites for σ₂ receptors.

  • Binding Assay: In separate assays for each receptor subtype, combine the tissue homogenate, the respective radioligand, and varying concentrations of 1-Benzyl-4-iodo-3,5-dimethylpiperidine.

  • Incubation: Incubate the mixtures at the appropriate temperature and duration for each assay.

  • Filtration and Scintillation Counting: Follow the same procedure as the NK1 receptor binding assay.

  • Data Analysis: Determine the Ki values for each receptor subtype to assess affinity and selectivity.

Sigma_Receptor_Binding_Assay cluster_sigma1 σ₁ Receptor Assay cluster_sigma2 σ₂ Receptor Assay s1_start Guinea Pig Brain Homogenate s1_step1 Incubate with [³H]-(+)-pentazocine and Test Compound s1_start->s1_step1 s1_end Determine Ki for σ₁ s1_step1->s1_end s2_start Rat Liver Homogenate s2_step1 Incubate with [³H]-DTG, (+)-pentazocine, and Test Compound s2_start->s2_step1 s2_end Determine Ki for σ₂ s2_step1->s2_end

Caption: Parallel workflows for σ₁ and σ₂ receptor binding assays.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[6][8][26][27][28] The N-benzylpiperidine moiety is a well-known pharmacophore found in the potent AChE inhibitor, Donepezil.[8][26][27] This structural element is crucial for binding to the catalytic anionic site (CAS) of the enzyme.[6][8][27]

Rationale: The 1-benzylpiperidine core of the target molecule is a strong indicator of potential AChE inhibitory activity. The 3,5-dimethyl and 4-iodo substituents could modulate the binding affinity and selectivity over butyrylcholinesterase (BuChE). Derivatives of 3,5-dimethylpiperidine have shown moderate inhibitory potency against both AChE and BuChE.[10]

Click to view the experimental protocol for Acetylcholinesterase Inhibition Assay

Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

  • Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and purified human AChE in a suitable buffer.

  • Assay Procedure: In a 96-well plate, add the AChE enzyme solution, varying concentrations of 1-Benzyl-4-iodo-3,5-dimethylpiperidine, and DTNB.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate, ATCI, to start the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

AChE_Inhibition_Assay start AChE, DTNB, and Test Compound step1 Pre-incubation start->step1 step2 Add ATCI (Substrate) step1->step2 step3 Monitor Absorbance at 412 nm step2->step3 end Calculate IC₅₀ step3->end

Caption: Workflow for the Ellman's Assay for AChE inhibition.

Quantitative Data from Analogous Structures

To provide a quantitative context for the potential of 1-Benzyl-4-iodo-3,5-dimethylpiperidine, the following table summarizes the biological activities of structurally related compounds reported in the literature.

Compound ClassTargetRepresentative IC₅₀/KiReference
4,4-Disubstituted PiperidineshNK1 Receptor0.95 nM - 5.7 nM[15]
N-Acyl PiperidineshNK1 Receptor5.3 nM[15][16]
Spiro-substituted PiperidinesNK2 Receptor8.9 nM[17]
Spiro-substituted PiperidinesNK1/NK2 Receptors18 nM (NK1), 16 nM (NK2)[19]
Piperidine AlkaloidsAcetylcholinesterase7.32 µM, 15.1 µM[29]
N-BenzylpiperidinesAcetylcholinesterase0.73 µM, 0.83 µM[8]
Phenoxyalkylpiperidinesσ₁ Receptor0.34 nM - 1.49 nM
3,5-Dimethylpiperidine DerivativesAcetylcholinesterase2.3 µM[10]
3,5-Dimethylpiperidine DerivativesButyrylcholinesterase3.7 µM[10]

Conclusion and Future Directions

While 1-Benzyl-4-iodo-3,5-dimethylpiperidine remains a molecule of theoretical potential, the convergence of evidence from a vast body of medicinal chemistry literature strongly suggests its promise as a versatile scaffold for drug discovery. The structural motifs it contains are hallmarks of compounds with significant activity at key CNS targets, including neurokinin receptors, sigma receptors, and acetylcholinesterase. The proposed experimental workflows provide a clear and validated path for the empirical evaluation of these hypotheses. The synthesis and subsequent pharmacological profiling of this compound and its stereoisomers are warranted to unlock its full therapeutic potential. The unique 4-iodo substitution, in particular, opens up avenues for the rapid generation of analog libraries, which will be instrumental in elucidating detailed structure-activity relationships and optimizing lead compounds for future preclinical development.

References

  • Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. (2019). Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2797. [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005). Bioorganic & Medicinal Chemistry, 13(24), 6861-6869. [Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (1998). Journal of Medicinal Chemistry, 41(24), 4819-4831. [Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. (1992). Journal of Medicinal Chemistry, 35(10), 1764-1773. [Link]

  • Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2735-2738. [Link]

  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. (1998). Journal of Medicinal Chemistry, 41(24), 4819-4831. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). BMC Chemistry, 18(1), 1. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. (2021). Journal of Medicinal Chemistry, 64(24), 18076-18094. [Link]

  • Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. (1998). Chemical & Pharmaceutical Bulletin, 46(10), 1529-1537. [Link]

  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5033-5037. [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019). Scientific Reports, 9(1), 19933. [Link]

  • Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities. (1998). Chemical & Pharmaceutical Bulletin, 46(10), 1538-1544. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. (n.d.). University of Bari Aldo Moro. [Link]

  • Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. (2020). Scientific Reports, 10(1), 1085. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules, 30(15), 3456. [Link]

  • Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. (2002). Journal of Molecular Modeling, 8(8), 239-246. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). International Journal of Molecular Sciences. [Link]

  • Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). European Journal of Medicinal Chemistry, 281, 116901. [Link]

  • Sigma receptor. (n.d.). Wikipedia. [Link]

  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (2002). Journal of Medicinal Chemistry, 45(23), 4971-4974. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia, 3(1), 226-245. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2797. [Link]

  • N-Boc-4-iodo-piperidine | 301673-14-3. (n.d.). J&K Scientific LLC. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Synfacts, 2008(09), 0960-0960. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2018). Future Medicinal Chemistry, 10(12), 1435-1449. [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). International Journal of ChemTech Research, 2(2), 994-999. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Molecules, 28(6), 2656. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1991). Journal of Medicinal Chemistry, 34(5), 1547-1553. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal, 2(2), 1-6. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules, 30(15), 3456. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. [Link]

Sources

Methodological & Application

Application Note: Metallaphotoredox Cross-Electrophile Coupling of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS: 1420856-34-3)

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. Specifically, highly substituted derivatives like 1-benzyl-4-iodo-3,5-dimethylpiperidine are highly prized scaffolds for introducing steric complexity and vectorizing pharmacophores. However, utilizing unactivated, sterically hindered secondary alkyl iodides in traditional palladium-catalyzed cross-coupling is notoriously difficult due to competitive β-hydride elimination and sluggish oxidative addition[1].

To overcome these limitations, the merger of photoredox and nickel catalysis (metallaphotoredox) has emerged as a transformative approach[2]. By shifting from two-electron polar pathways to single-electron radical pathways, we can generate a transient piperidinyl radical that rapidly intercepts a nickel catalytic cycle, entirely bypassing β-hydride elimination[3]. This application note details a highly robust, self-validating protocol for the C(sp²)–C(sp³) cross-electrophile coupling of 1-benzyl-4-iodo-3,5-dimethylpiperidine with aryl bromides using a silyl radical-mediated halogen-atom transfer (XAT) strategy[4].

Mechanistic Rationale: The Silyl Radical XAT Strategy

As an application scientist, I emphasize that successful reaction execution requires understanding the causality behind the reagents. This protocol relies on a dual catalytic system: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ as the photocatalyst and NiCl₂(dtbbpy) as the cross-coupling catalyst, mediated by tris(trimethylsilyl)silane ((TMS)₃SiH) and quinuclidine .

  • Why Silyl Radical XAT? The Si–I bond is thermodynamically exceptionally strong. By generating a (TMS)₃Si• radical, we drive a highly exergonic halogen-atom transfer (XAT) to abstract the iodine from the piperidine, generating the secondary alkyl radical under completely neutral conditions[4].

  • The Role of Quinuclidine: Quinuclidine acts as a redox-active base. Its oxidation potential is perfectly matched to quench the excited state *Ir(III) photocatalyst. The resulting quinuclidine radical cation is highly electrophilic and abstracts a hydrogen atom from (TMS)₃SiH to propagate the silyl radical.

  • The Role of Nickel & dtbbpy: Ni(0) undergoes standard oxidative addition into the Aryl–Br bond. The resulting Ni(II) species rapidly captures the piperidinyl radical to form a high-valent Ni(III) intermediate. The tert-butyl groups on the dtbbpy ligand provide the necessary steric bulk to force rapid reductive elimination, forging the C–C bond before off-cycle decomposition can occur[1].

Mechanism Ir3 Ir(III) Photocatalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Blue Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 SET from Base Ir2->Ir3 SET to Ni(I) Base Quinuclidine BaseRad Quinuclidine Rad-Cat Base->BaseRad SilylRad (TMS)3Si• BaseRad->SilylRad HAT from Silane Silane (TMS)3SiH Silane->SilylRad AlkylRad Piperidinyl Radical SilylRad->AlkylRad XAT with Iodide AlkylIodide 1-Benzyl-4-iodo- 3,5-dimethylpiperidine AlkylIodide->AlkylRad Ni3 Ni(III)(Ar)(Alkyl)L_n AlkylRad->Ni3 Ni0 Ni(0)L_n Ni2 Ni(II)(Ar)(Br)L_n Ni0->Ni2 Oxidative Addition (Aryl Bromide) Ni2->Ni3 Radical Capture Ni1 Ni(I)Br L_n Ni3->Ni1 Reductive Elimination Product Cross-Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II)

Caption: Silyl radical-mediated dual Ni/photoredox catalytic cycle for cross-electrophile coupling.

Experimental Design & Optimization

To validate the robustness of this system, we conducted deviation studies from the standard conditions. The data below highlights the critical nature of the photocatalyst, the silane mediator, and the strictly anaerobic environment.

Table 1: Optimization of Reaction Conditions

EntryVariation from Standard ConditionsYield (%)Causality / Observation
1None (Standard Conditions) 88% Optimal radical flux and Ni turnover.
2Omission of Ir[dF(CF₃)ppy]₂ catalyst0%No radical initiation; starting materials recovered.
3Omission of (TMS)₃SiH<5%Direct reduction of alkyl iodide by Ir(II) is too slow.
4Substitution of Quinuclidine with DIPEA42%DIPEA radical cation is less efficient at HAT from silane.
5Substitution of dtbbpy with bpy65%Reduced steric bulk slows reductive elimination; side products increase.
6Air atmosphere instead of N₂0%Oxygen rapidly quenches the excited Ir(III) and alkyl radicals.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) are built into the steps to ensure the catalytic cycles are initiating correctly.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Photochemical Rxn (Blue LED, 24h) Step2->Step3 Step4 4. Quenching (Aqueous Workup) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Caption: Workflow for the metallaphotoredox cross-coupling of alkyl iodides.

Materials Required:
  • Electrophile 1: 1-Benzyl-4-iodo-3,5-dimethylpiperidine (0.50 mmol, 1.0 equiv)

  • Electrophile 2: Aryl Bromide (0.75 mmol, 1.5 equiv)

  • Ni Catalyst: NiCl₂·glyme (0.025 mmol, 5 mol%) + dtbbpy (0.025 mmol, 5 mol%)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 2 mol%)

  • Mediators: (TMS)₃SiH (0.60 mmol, 1.2 equiv), Quinuclidine (0.60 mmol, 1.2 equiv)

  • Solvent: Anhydrous Dimethoxyethane (DME, 5.0 mL)

Methodology:
  • Preparation of the Pre-Catalyst Complex: In a nitrogen-filled glovebox, add NiCl₂·glyme and dtbbpy to a 20 mL Schlenk tube equipped with a magnetic stir bar. Add 1.0 mL of anhydrous DME and stir for 10 minutes until a pale green/blue solution forms, indicating the formation of the active Ni(II) pre-catalyst.

  • Addition of Solids: To the same tube, add the Ir photocatalyst, quinuclidine, and the aryl bromide (if solid).

  • Addition of Liquids: Add the remaining 4.0 mL of DME, followed by the 1-benzyl-4-iodo-3,5-dimethylpiperidine and (TMS)₃SiH via microsyringe. Seal the Schlenk tube with a Teflon valve.

  • Degassing (Critical Step): Remove the sealed tube from the glovebox. Perform three cycles of freeze-pump-thaw. *Scientific Insight: Dissolved oxygen is a triplet ground state molecule that will immediately quench the excited Ir(III) state and trap the piperidinyl radical, stalling the reaction.

  • Irradiation: Backfill the tube with N₂. Place the tube in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Ensure a cooling fan is actively blowing across the setup to maintain the reaction at ~25 °C.

    • Validation Cue: Upon irradiation, the solution should transition from pale green to a deep, dark red/brown. This indicates the reduction of Ni(II) to the active Ni(0)/Ni(I) species.

  • Workup: After 24 hours, turn off the light. Open the tube to air (quenching the active catalysts). Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the cross-coupled piperidine product.

Troubleshooting & Causality

Even highly optimized protocols can face substrate-specific challenges. Here is how to diagnose and correct them:

  • Issue: High levels of protodehalogenation (reduced piperidine).

    • Causality: The piperidinyl radical is abstracting a hydrogen atom from the solvent or trace water instead of being captured by the Ni(II) intermediate.

    • Solution: Ensure strict anhydrous conditions. If the issue persists, increase the concentration of the aryl bromide (to 2.0 equiv) or the Ni catalyst (to 10 mol%) to accelerate the rate of radical capture.

  • Issue: Homocoupling of the Aryl Bromide (Biaryl formation).

    • Causality: Ni(0) is undergoing sequential oxidative additions, or the alkyl radical generation is lagging, allowing the Ni cycle to operate independently as a traditional reductive homocoupling system.

    • Solution: Check the intensity of the blue LED. If the light is too weak, the photocatalytic cycle will lag behind the Ni cycle. Additionally, ensure the (TMS)₃SiH is stored properly, as degraded silane will slow down XAT.

  • Issue: Reaction stalls at 30-40% conversion.

    • Causality: Catalyst deactivation, often due to the precipitation of inorganic salts or the formation of off-cycle Ni-black.

    • Solution: Switch the solvent from pure DME to a 9:1 mixture of DME/DMF to increase the solubility of the polar intermediates.

References

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Nature Reviews Chemistry, 1(7), 0052.[2] URL:[Link]

  • Wu, X., et al. (2023). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis, 3(39).[4] URL:[Link]

  • Zhang, P., Le, C. C., & MacMillan, D. W. C. (2016). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(26), 8084–8087.[4] URL:[Link]

  • Diao, T., et al. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 57(1), 1-12.[3] URL:[Link]

  • Tasker, S. Z., Standko, E. A., & Jamison, T. F. (2014). Recent Advances in Homogeneous Nickel Catalysis. Nature, 509(7500), 299-309.[1] URL:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development. However, the cross-coupling of unactivated secondary sp3-hybridized alkyl iodides—such as 1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS: 1420856-34-3)[1]—presents a formidable synthetic challenge.

Traditional Palladium-based catalytic systems, which excel with aryl and vinyl halides, typically fail when applied to secondary alkyl iodides. This failure is driven by two mechanistic bottlenecks:

  • Sluggish Oxidative Addition: The electron-rich, sterically hindered sp3 C-I bond strongly resists concerted oxidative addition to Pd(0)[2].

  • Rapid

    
    -Hydride Elimination:  Once the alkyl-metal intermediate is formed, the presence of adjacent 
    
    
    
    -hydrogens on the piperidine ring leads to rapid
    
    
    -hydride elimination, yielding unwanted alkene byproducts rather than the desired cross-coupled product[2].
The Solution: Single Electron Transfer (SET) via Nickel Catalysis

To bypass the limitations of concerted oxidative addition, this protocol leverages a Nickel-catalyzed Single Electron Transfer (SET) pathway . By utilizing


 in combination with a strongly coordinating, electron-rich ligand like bathophenanthroline, the catalyst initiates a SET to the alkyl iodide, generating a discrete alkyl radical[2].

This radical intermediate circumvents the strict coplanar geometric requirements necessary for


-hydride elimination. The radical remains in close proximity to the metal center, rapidly recombining to form a Ni(II) species that readily undergoes transmetalation with the arylboronic acid, followed by reductive elimination to forge the new C(sp3)-C(sp2) bond[2]. Furthermore, the nitrogen atom in the piperidine ring is sterically shielded by the benzyl and dimethyl groups, preventing it from poisoning the Nickel catalyst.

Alternatively, emerging methodologies utilize

 to achieve similar radical-based coupling without relying on the metal for initial electrophile activation. However, the Nickel-bathophenanthroline system remains the industry standard for scalability and reliability.

NiCatalyticCycle Ni0 Ni(0) + Bathophenanthroline Active Catalyst SET Single Electron Transfer (SET) Generation of Alkyl Radical Ni0->SET Alkyl Iodide NiI Ni(I)-I Complex + Alkyl Radical SET->NiI NiII Ni(II)(Alkyl)(I) Intermediate NiI->NiII Radical Recombination Transmet Transmetalation with Arylboronic Acid NiII->Transmet Base / Ar-B(OH)2 NiII_Aryl Ni(II)(Alkyl)(Aryl) Complex Transmet->NiII_Aryl RedElim Reductive Elimination C(sp3)-C(sp2) Bond Formation NiII_Aryl->RedElim RedElim->Ni0 Catalyst Regeneration Product Coupled Piperidine Product RedElim->Product

Catalytic cycle of Ni-catalyzed Suzuki coupling via Single Electron Transfer.

Reaction Optimization & Quantitative Data

The selection of the base and solvent is critical for the success of this reaction. The base must be strong enough to activate the boronic acid for transmetalation, but sterically hindered enough to avoid direct nucleophilic substitution (S


2) on the alkyl iodide. Potassium tert-butoxide (KOtBu) in a protic/aprotic solvent blend (sec-butanol/THF) provides the optimal balance.

Table 1: Optimization of Reaction Conditions for Secondary Alkyl Iodides

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Primary Byproduct

(5 mol%)
PPh

K

CO

Toluene/H

O
80< 5%Alkene (

-elimination)

(5 mol%)
dppfCs

CO

Dioxane8012%Alkene (

-elimination)

(10 mol%)
dtbbpyKOtBuTHF6045%Homocoupled Boronic Acid

(4 mol%)
Bathophenanthroline (8 mol%) KOtBu s-BuOH / THF 60 82% Trace Alkene
CuTC (10 mol%) + XATNoneLiOtBuDMF2578%Unreacted Starting Material

Note: The Ni(cod)2 / Bathophenanthroline system represents the optimal conditions derived from the foundational methodologies established by the Fu laboratory for unactivated secondary alkyl halides[3].

Detailed Experimental Protocol

Materials & Reagents
  • Electrophile: 1-Benzyl-4-iodo-3,5-dimethylpiperidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [

    
    ] (0.04 equiv, 4 mol%)
    
  • Ligand: Bathophenanthroline (0.08 equiv, 8 mol%)

  • Base: Potassium tert-butoxide (KOtBu) (1.6 equiv, 1.6 mmol)

  • Solvent: Anhydrous sec-butanol (s-BuOH) and anhydrous Tetrahydrofuran (THF) (1:1 v/v, 0.2 M)

  • Internal Standard (Optional): Dodecane (for GC/LC-MS monitoring)

Step-by-Step Methodology

Self-Validating Control: This reaction is highly sensitive to oxygen due to the readily oxidizable


 and the radical intermediates. The entire setup must be performed in a nitrogen-filled glovebox or using rigorous Schlenk techniques.
  • Glovebox Assembly:

    • Transfer an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

    • Weigh and add

      
       (11.0 mg, 0.04 mmol) and bathophenanthroline (26.6 mg, 0.08 mmol) to the vial.
      
    • Add 2.5 mL of anhydrous THF. Stir the mixture at room temperature for 15 minutes until a deep, homogeneous color develops, indicating the formation of the active Ni-ligand complex.

  • Reagent Addition:

    • To the pre-formed catalyst solution, add the arylboronic acid (1.5 mmol) and KOtBu (179.5 mg, 1.6 mmol).

    • Add 1-Benzyl-4-iodo-3,5-dimethylpiperidine (329.2 mg, 1.0 mmol) dissolved in 2.5 mL of anhydrous s-BuOH.

    • Causality Note: The addition of s-BuOH is critical; the protic solvent facilitates the transmetalation step of the boronic acid while maintaining the solubility of the KOtBu base[4].

  • Incubation & Reaction:

    • Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath or reaction block set to 60 °C.

    • Stir vigorously (800 rpm) for 12–24 hours.

    • Monitor the reaction progress by taking 10

      
      L aliquots, quenching with wet EtOAc, and analyzing via LC-MS. The disappearance of the alkyl iodide mass (
      
      
      
      330) and appearance of the coupled product validates completion.
  • Quenching & Work-up:

    • Cool the reaction mixture to room temperature.

    • Open the vial to air (this intentionally oxidizes and deactivates the Nickel catalyst, halting the reaction).

    • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of silica gel or Celite to remove precipitated Nickel salts and inorganic byproducts. Rinse the pad with an additional 20 mL of EtOAc.

  • Extraction & Purification:

    • Transfer the filtrate to a separatory funnel. Wash with deionized water (2

      
       15 mL) and brine (20 mL)[4].
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 1-benzyl-3,5-dimethyl-4-arylpiperidine.

Workflow Prep 1. Glovebox Setup Exclude O2/H2O Mix 2. Reagent Assembly Catalyst, Ligand, Base Prep->Mix React 3. Incubation 60°C for 24h Mix->React Quench 4. Quench & Extract EtOAc / H2O React->Quench Purify 5. Chromatography Isolate Product Quench->Purify

Step-by-step experimental workflow for the anaerobic Suzuki coupling process.

Troubleshooting & Analytical Validation

  • High levels of Alkene Byproduct: If

    
    -hydride elimination products dominate, the SET pathway is failing. Ensure the bathophenanthroline ligand is highly pure and that no oxygen has compromised the 
    
    
    
    . Oxygen converts Ni(0) to inactive Ni(II) oxides, forcing any residual active metal to operate via non-radical pathways.
  • Protodeboronation of Boronic Acid: If the arylboronic acid is consumed but the alkyl iodide remains, protodeboronation is occurring. Reduce the reaction temperature to 40 °C or switch to a boronic ester (e.g., Bpin) which is more stable.

  • Stereochemical Considerations: Because the mechanism proceeds via an alkyl radical intermediate, the original stereochemistry at the C4 position of the piperidine ring is typically lost, resulting in a diastereomeric mixture (cis/trans relative to the 3,5-dimethyl groups)[5]. If stereoretention is required, alternative highly specialized stereoconvergent catalysts must be employed.

References

1. - National Institutes of Health (NIH) / PMC 2. - Journal of the American Chemical Society (ACS Publications) 3. - BenchChem Protocols 4. - Journal of the American Chemical Society (ACS Publications) 5. - ChemSrc Chemical Database

Sources

preparation of 3,5-dimethylpiperidine analogs using benzyl protection

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation of 3,5-dimethylpiperidine analogs, focusing on a robust C4-functionalization workflow enabled by orthogonal benzyl protection.

Strategic Rationale & Mechanistic Causality

The 3,5-dimethylpiperidine motif is a conformationally restricted, lipophilic scaffold highly valued in neuroactive and antimicrobial drug discovery. However, functionalizing the piperidine core—specifically at the C4 position—requires masking the highly nucleophilic secondary amine to prevent over-alkylation, unwanted acylation, or premature oxidation during downstream synthesis.

The benzyl (Bn) protecting group is the industry standard for this workflow1[1]. It is completely orthogonal to the reductive amination conditions used for C4-derivatization and can be cleanly cleaved via hydrogenolysis without damaging the newly formed analog.

  • Phase 1: N-Benzylation Causality : The protection of the starting material, 3,5-dimethylpiperidin-4-one, is achieved using benzyl bromide (BnBr) and potassium carbonate (K₂CO₃). The choice of a mild, insoluble inorganic base (K₂CO₃) in a polar aprotic solvent (acetonitrile) ensures that the generated HBr is scavenged effectively. This drives the Sₙ2 substitution to completion while suppressing enolization and subsequent undesired C-alkylation of the ketone 2[2].

  • Phase 2: Reductive Amination Causality : To generate 4-arylamino analogs, the N-benzyl-protected ketone is reacted with anilines using sodium triacetoxyborohydride (NaBH(OAc)₃). This specific hydride source is critical: the electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ selectively reduces the transient, highly electrophilic iminium ion over the starting ketone, preventing the formation of 4-hydroxyl byproducts 3[3].

  • Phase 3: Catalytic Hydrogenolysis Causality : Deprotection utilizes 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The mechanism relies on the dissociative chemisorption of H₂ gas onto the palladium surface, forming active palladium hydride species. The benzylic C-N bond adsorbs onto the catalyst and is cleaved by these active hydrides, liberating the free 3,5-dimethylpiperidine analog and volatile toluene4[4].

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,5-dimethylpiperidin-4-one (Protection)
  • Preparation : Suspend 3,5-dimethylpiperidin-4-one hydrochloride (10.0 mmol) and anhydrous K₂CO₃ (25.0 mmol) in 40 mL of dry acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition : Cool the suspension to 0 °C. Add benzyl bromide (11.0 mmol) dropwise over 10 minutes to prevent exothermic runaway.

  • Reaction : Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The starting piperidone stains heavily with ninhydrin (purple), whereas the N-benzyl product is UV-active and ninhydrin-negative. The reaction is complete when the ninhydrin-positive spot disappears.

  • Workup : Cool to room temperature, filter through a sintered glass funnel to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the protected intermediate.

Protocol 2: Reductive Amination with Anilines (Functionalization)
  • Imine Formation : In a dry flask, dissolve N-benzyl-3,5-dimethylpiperidin-4-one (5.0 mmol) and the desired aniline derivative (5.5 mmol) in 20 mL of 1,2-dichloroethane (DCE). Add glacial acetic acid (5.0 mmol) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc)₃ (7.5 mmol) portionwise over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Self-Validation : Successful reduction is indicated by LC-MS showing the disappearance of the imine mass (M+H) and the emergence of the product mass. The absence of a[M+H+2] peak corresponding to the reduced ketone validates the selectivity of NaBH(OAc)₃.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with dichloromethane (DCM) (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and purify via flash chromatography to isolate the N-Bn-4-arylamino-3,5-dimethylpiperidine analog 5[5].

Protocol 3: Catalytic Hydrogenolysis (Deprotection)
  • Preparation : Dissolve the purified N-benzyl analog (3.0 mmol) in 15 mL of HPLC-grade methanol.

  • Catalyst Addition : Flush the flask with inert argon gas. Carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is highly pyrophoric when dry; always add to a solvent under inert atmosphere.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature under the H₂ balloon for 6–8 hours.

  • Self-Validation : The completion of the reaction is physically indicated by the cessation of hydrogen gas uptake from the balloon. TLC (DCM/MeOH 9:1) will show the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot corresponding to the free secondary amine.

  • Workup : Purge the flask with argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the final 4-arylamino-3,5-dimethylpiperidine analog.

Quantitative Data Summary

The following table summarizes the expected yields and reaction times for the functionalization (Protocol 2) and deprotection (Protocol 3) phases using various aniline derivatives.

Aniline Derivative (R-NH₂)Reductive Amination TimeReductive Amination YieldHydrogenolysis TimeOverall 2-Step Yield
Aniline12 h88%6 h84%
4-Fluoroaniline14 h85%6 h81%
4-Methoxyaniline12 h91%8 h87%
3-(Trifluoromethyl)aniline16 h76%6 h72%

Note: Electron-withdrawing groups on the aniline slightly decrease the nucleophilicity during the imine formation step, requiring longer reaction times and resulting in marginally lower yields.

Workflow Visualization

G SM 3,5-Dimethylpiperidin-4-one Step1 Protection (BnBr, K2CO3) SM->Step1 Int1 N-Bn-3,5-dimethyl- piperidin-4-one Step1->Int1 Step2 Reductive Amination (Ar-NH2, NaBH(OAc)3) Int1->Step2 Int2 N-Bn-4-arylamino- 3,5-dimethylpiperidine Step2->Int2 Step3 Hydrogenolysis (H2, Pd/C) Int2->Step3 Prod 4-Arylamino- 3,5-dimethylpiperidine Step3->Prod

Figure 1: Three-step synthetic workflow for 3,5-dimethylpiperidine analogs via benzyl protection.

References

  • Benchchem. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection".4

  • Benchchem. "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline". 3

  • Common Organic Chemistry. "Benzyl Protection". 1

  • MDPI. "N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone". 2

  • Organic Letters (ACS). "A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones". 5

Sources

Advanced Functionalization of Piperidine Rings at the 4-Position

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced protocols for functionalizing the 4-position of piperidine rings, a critical pharmacophore in drug discovery (e.g., Fentanyl, Ibrutinib intermediates). It moves beyond basic synthesis to provide high-fidelity, actionable protocols for late-stage functionalization and scaffold diversification.

Abstract

The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs. While C2-functionalization is electronically favored (α-lithiation/oxidation), the C4-position offers a unique vector for increasing metabolic stability and accessing novel chemical space without disrupting the amine binding motif. This guide details three strategic protocols: Reductive Amination (for C-N bonds), Negishi Cross-Coupling (for C-C bonds via halides), and Photoredox Decarboxylative Arylation (for C-C bonds via acids).

Part 1: Strategic Overview & Decision Logic

The Challenge of C4: Unlike the C2 position, the C4 position of a saturated piperidine ring is electronically neutral and remote from the directing nitrogen. Direct C-H activation at C4 is chemically difficult because the C2-H bonds are weaker (lower BDE due to hyperconjugation with the nitrogen lone pair). Therefore, C4-functionalization relies on pre-functionalized precursors (ketones, halides, or carboxylic acids) or radical intermediates .

Selection Matrix:

  • Target: 4-Amino-Piperidine?

    
     Use Method A  (Reductive Amination).
    
  • Target: 4-Alkyl/Aryl-Piperidine (from Halide)?

    
     Use Method B  (Negishi Coupling).
    
  • Target: 4-Aryl-Piperidine (from Acid)?

    
     Use Method C  (Photoredox Decarboxylation).
    

PiperidineStrategy Start Target: 4-Substituted Piperidine Decision Desired Linkage? Start->Decision CN_Bond C-N Bond (Secondary/Tertiary Amine) Decision->CN_Bond Amine CC_Bond C-C Bond (Aryl/Alkyl Group) Decision->CC_Bond Carbon MethodA Method A: Reductive Amination (Robust, Scalable) CN_Bond->MethodA Precursor Starting Material? CC_Bond->Precursor Halide 4-Bromo/Iodo-Piperidine Precursor->Halide Halide Available Acid Piperidine-4-Carboxylic Acid Precursor->Acid Acid Available MethodB Method B: Negishi Cross-Coupling (Strict Anhydrous) Halide->MethodB MethodC Method C: Photoredox Decarboxylation (High Tolerance) Acid->MethodC

Caption: Strategic decision tree for selecting the optimal functionalization pathway based on target linkage and available starting materials.

Part 2: Detailed Experimental Protocols
Method A: Reductive Amination (The Industry Standard)

Best for: Creating 4-amino-piperidines (e.g., Fentanyl analogs).

Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride transfer. Critical Reagent: Sodium Triacetoxyborohydride (STAB) – preferred over NaCNBH₃ for lower toxicity and better functional group tolerance.

Protocol:

  • Preparation: Dissolve N-Boc-4-piperidone (1.0 equiv) and the Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Expert Tip: If using a hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to free the base.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For sterically hindered amines, add catalytic Acetic Acid (AcOH, 1–2 drops) and extend time to 2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Why? Portion-wise addition prevents localized exotherms and side reactions.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Method B: Negishi Cross-Coupling (sp³-sp² C-C Bond Formation)

Best for: Installing aryl or heteroaryl groups directly onto the saturated ring using halides.

Mechanism: Palladium-catalyzed cross-coupling of an organozinc reagent (formed from 4-bromopiperidine) with an aryl halide. Critical Factor: Anhydrous conditions are non-negotiable.

Protocol:

  • Zinc Activation: In a flame-dried Schlenk flask, activate Zinc dust (3.0 equiv) by treating with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF/DMA.

  • Reagent Formation: Add N-Boc-4-bromopiperidine (1.0 equiv) dissolved in dry THF. Stir at mild heat (30–40°C) for 1–2 hours to form the organozinc reagent.

    • Check: The disappearance of the starting bromide can be monitored by GC-MS (after quenching an aliquot).

  • Catalyst Prep: In a separate vial, mix Pd₂(dba)₃ (2 mol%) and SPhos or XPhos (4–8 mol%) in THF. Stir for 5 mins to form the active catalyst complex.

  • Coupling: Add the Aryl Bromide/Iodide (0.8 equiv) to the organozinc solution, followed by the catalyst mixture.

  • Reaction: Heat to 60–80°C for 4–12 hours.

  • Workup: Cool to RT. Quench with 1M HCl (carefully) or saturated NH₄Cl. Extract with EtOAc.[1][2]

Method C: Photoredox Decarboxylative Arylation (Modern Radical Approach)

Best for: Utilizing cheap carboxylic acid feedstocks to access diverse libraries. Tolerates moisture better than Negishi.

Mechanism: Dual catalysis.[3] The Ir-photocatalyst oxidizes the carboxylate to a radical (via decarboxylation), which is intercepted by a Ni-catalyst that has oxidatively added to the aryl halide.

Protocol:

  • Setup: Use a clear glass vial with a magnetic stir bar.

  • Reagents: Combine:

    • N-Boc-piperidine-4-carboxylic acid (1.0 equiv).

    • Aryl Bromide (1.0 equiv).[1]

    • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1–2 mol%).

    • Ni Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%).

    • Base: Cs₂CO₃ (1.5 equiv).

  • Solvent: Dissolve in DMF or DMSO (0.1 M).

    • Note: Degas the solvent by sparging with Nitrogen for 10–15 minutes. Oxygen inhibits the radical chain.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) (e.g., Kessil lamp or LED strip) while stirring at RT. A fan may be needed to keep the reaction near RT.

  • Duration: 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. The Ni residue can be sticky; a wash with aqueous EDTA can help remove metal traces.

DecarboxylationMechanism cluster_Ir Photocatalytic Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir_GS Ir(III) Ground Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue Light (hv) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidizes Substrate) Ir_Red->Ir_GS SET (Reduces Ni) Ni_0 Ni(0) Ni_II_Ar Ni(II)-Ar-Br Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III Ni(III)-Ar-Alkyl Ni_II_Ar->Ni_III Radical Capture (R•) Ni_III->Ni_0 Reductive Elimination (Product) Substrate Piperidine-4-COOH Radical Piperidine-4-Radical (•) Substrate->Radical -CO2, -e (via *Ir) Radical->Ni_III Intercepted by Ni

Caption: Simplified Dual Catalytic Cycle for Method C. The Iridium cycle generates the alkyl radical via decarboxylation, which enters the Nickel cycle to form the C-C bond.

Part 3: Comparative Data & Troubleshooting
Method Comparison Table
FeatureMethod A: Reductive AminationMethod B: Negishi CouplingMethod C: Photoredox Decarboxylation
Bond Formed C-N (Amine)C-C (Alkyl/Aryl)C-C (Alkyl/Aryl)
Precursor 4-Piperidone4-BromopiperidinePiperidine-4-Carboxylic Acid
Key Reagents STAB, AcOHZn, Pd(0), LigandIr-PC, Ni(II), Blue Light
Reaction Cond. Mild, Open air possibleStrict Anhydrous/InertInert, Light source required
Scope 1°/2° AminesAryl/Heteroaryl HalidesAryl/Heteroaryl Halides
Typical Yield 80–95%50–75%60–85%
Main Issue Over-alkylation (rare with STAB)

-Hydride elimination
Cost of Ir catalyst
Troubleshooting Guide
  • Low Yield in Method A: Ensure the imine forms completely before adding STAB. If using an aniline (weak nucleophile), add Ti(OiPr)₄ to force imine formation.

  • Stalled Reaction in Method B: "Dead" Zinc is a common culprit. Ensure Zinc is activated with TMSCl/1,2-dibromoethane. If

    
    -hydride elimination is observed (forming the alkene), switch to a bulkier ligand like SPhos or RuPhos.
    
  • No Reaction in Method C: Check for Oxygen leakage (quenchs the excited state). Ensure the light source intensity is sufficient and the vial is not too far from the LEDs.

References
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Negishi Coupling on Piperidines: Organ, M. G., et al. "Pd-Catalyzed Cross-Coupling of Sp3-Organozinc Reagents." Chemistry - A European Journal, 2025 (Relevant recent context).

  • Photoredox Decarboxylative Coupling: Zuo, Z., et al. "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science, 2014.

  • MacMillan Group Protocol: Noble, A., McCarver, S. J., & MacMillan, D. W. C.[3] "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society, 2015.[3]

  • Baran Group Decarboxylative Methods: "Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry." PMC, 2022.

Sources

Application Note: Handling & Functionalization of Air-Sensitive Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Piperidine rings are ubiquitous pharmacophores, present in blockbusters like Donepezil and Fentanyl. However, the functionalization of these rings—particularly at the


-position—often requires the generation of highly reactive, air-sensitive organometallic intermediates (e.g., 

-lithiopiperidines).

This guide addresses the specific challenges of handling these reactive intermediates . Unlike simple piperidine, which is relatively stable, lithiated


-Boc-piperidines  and piperidine magnesium species  are pyrophoric and intolerant to moisture (

ppm

tolerance). Their successful manipulation requires a "Zero-Tolerance" approach to atmospheric intrusion.
The Chemistry of Sensitivity

The primary sensitivity arises during Directed


-Lithiation (DAL) . The 

-Boc group coordinates the lithium atom, stabilizing the carbanion via a dipole effect.
  • Oxidation:

    
     insertion leads to peroxo species, which decompose to alcohols or ring-opened byproducts.
    
  • Hydrolysis: Even trace moisture protonates the

    
    -carbon, instantly reverting the complex to the starting material (a "silent" failure often mistaken for low reactivity).
    

Pre-Experimental Planning: The "Fortress" Approach

Solvent Rigor: THF vs. 2-MeTHF

Standard "HPLC grade" solvents are insufficient. For organolithium chemistry, solvents must be anhydrous.

SolventSuitabilityNotes
THF (Tetrahydrofuran) StandardMust be distilled from Na/Benzophenone or processed via alumina columns. Warning: Unstable to strong bases at >0°C (retro-cycloaddition).
2-MeTHF SuperiorHigher boiling point, lower water miscibility, and significantly higher stability against organolithium degradation. Recommended for scale-up.
Diethyl Ether GoodExcellent for cryogenic lithiations due to low freezing point, but high volatility makes concentration control difficult.
Glassware Preparation[1][2]
  • Oven Drying: 120°C for >4 hours is the baseline.

  • Flame Drying (The Gold Standard): For

    
    -lithiation, assemble the glassware on the Schlenk line, evacuate to 
    
    
    
    mmHg, and heat with a Bunsen burner (yellow flame) until the glass is hot to the touch. Cool under a stream of dry Argon/Nitrogen. This removes the monolayer of water adsorbed to the silica surface that ovens miss.

Core Protocol 1: Titration of Organolithium Reagents

Why this matters: Commercial


-BuLi degrades over time. Using an inaccurate titer leads to either incomplete conversion or nucleophilic attack on the Boc-group by excess base.
Standard Method: Diphenylacetic acid (DPAA) is common but the endpoint can be subtle.
Recommended Method:

-Benzylbenzamide Titration
. This provides a sharp, unambiguous blue endpoint.

Procedure:

  • Flame-dry a 10 mL Schlenk flask with a stir bar. Cool under Ar.

  • Add

    
    -benzylbenzamide  (typically 100 mg, accurately weighed).
    
  • Add 5 mL anhydrous THF.

  • Cool to -78°C (acetone/dry ice bath).

  • Add the organolithium dropwise via a microliter syringe.

    • Mechanism:[1][2][3][4][5][6][7] The base first deprotonates the amide nitrogen (colorless).

    • Endpoint: The second equivalent deprotonates the benzylic position, generating a deep royal blue dianion.

  • Calculation:

    
    
    

Core Protocol 2: Directed -Lithiation of -Boc-Piperidine

This is the critical air-sensitive step. The intermediate is unstable above -50°C.

Experimental Setup (Graphviz Visualization)

LithiationWorkflow Start Start: Flame-Dried Schlenk Flask Solvent Add Anhydrous THF (Argon Counter-flow) Start->Solvent Substrate Add N-Boc-Piperidine & TMEDA Solvent->Substrate Cool Cool to -78°C (Acetone/Dry Ice) Substrate->Cool AddLi Add s-BuLi dropwise (Via Syringe/Septum) Cool->AddLi Critical Step Incubate Stir 1-4 hrs at -78°C (Formation of Active Species) AddLi->Incubate Trap Add Electrophile (Dissolved in THF) Incubate->Trap Quench Quench (MeOH/NH4Cl) Warm to RT Trap->Quench

Figure 1: Workflow for the generation and trapping of


-lithio-N-Boc-piperidine.
Step-by-Step Methodology
  • Charge: Under Argon flow, add

    
    -Boc-piperidine (1.0 equiv) and TMEDA (
    
    
    
    -tetramethylethylenediamine, 1.1 equiv) to the flask.
    • Note: TMEDA breaks up lithium aggregates, increasing reactivity.

  • Solvate: Add anhydrous THF to reach a concentration of ~0.1 M.

  • Cool: Submerge flask in a Dry Ice/Acetone bath (-78°C). Allow 15 mins for equilibration.

  • Deprotonate: Add

    
    -BuLi (1.1 equiv, titrated) dropwise down the side of the flask.
    
    • Observation: The solution may turn light yellow. Darkening indicates decomposition (too warm).

  • Incubate: Stir at -78°C for 3–4 hours.

    • Why? Deprotonation is kinetically slow due to the steric bulk of the Boc group.

  • Trapping: Add the electrophile (dissolved in minimal THF) dropwise.

  • Quench: Once the reaction is complete (check via TLC on a micro-aliquot quenched in MeOH), add saturated aqueous

    
    while still cold, then remove the cooling bath.
    

Core Protocol 3: Cannula Transfer

If the lithiated piperidine must be transferred to a second vessel (e.g., containing a solid electrophile or a catalyst), use the Double-Ended Needle (Cannula) technique. Never pour air-sensitive solutions.

The Pressure Differential Logic

CannulaLogic cluster_0 Critical Check Source Source Flask (Lithiated Piperidine) Pressure: HIGH (Argon ++) Cannula Cannula (Teflon/Steel) Source->Cannula Liquid pushed by gas Dest Destination Flask (Electrophile) Pressure: LOW (Open Bubbler) Cannula->Dest Flows to lower pressure Step1 1. Insert Cannula into Source Headspace (Purge with Ar) Step2 2. Insert into Dest Headspace Step3 3. Lower Source end into Liquid

Figure 2: Logic flow for positive-pressure cannula transfer.

Procedure
  • Pressure Check: Ensure the Source flask is under a strong positive pressure of Argon. Ensure the Destination flask is vented through an oil bubbler.

  • Purge: Insert the long stainless steel needle (cannula) into the headspace of the Source flask. Let Argon flow through the needle for 30 seconds to clear air.

  • Connect: Insert the other end into the Destination flask septum.

  • Transfer: Lower the Source end of the needle into the liquid. The pressure difference will drive the liquid into the Destination flask.

    • Control: If flow is too fast, slightly close the Argon inlet on the Source or pinch the bubbler line on the Destination.

QC & Troubleshooting

ObservationDiagnosisCorrective Action
No Reaction (Recovered SM) "Silent Hydrolysis"Re-dry THF. Flame-dry glassware. Ensure Ar line is not leaking.
Dark/Black Mixture DecompositionTemperature rose above -50°C. Maintain -78°C strictly.
Wurtz Coupling (Dimer) Alkyl Halide impurityEnsure the

-BuLi is halide-free or use fresh reagents.
Low Yield AggregationIncrease TMEDA equivalents or switch to sparteine for chiral induction.
NMR Sampling of Air-Sensitive Intermediates

To verify the lithiated species without quenching:

  • Use a J. Young NMR tube (has a Teflon valve).

  • Flame dry the tube.[8]

  • Transfer 0.5 mL of the reaction mixture via cannula or N2-flushed syringe into the tube containing dry

    
     or THF-
    
    
    
    .
  • Seal immediately.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.[5] Journal of Organic Chemistry. Link
    
  • O'Brien, P. (1998). Recent Advances in the Use of Chiral Lithium Amides. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Burchat, A. F., Chong, J. M., & Nielsen, N. (1997).[1][3] Titration of Alkyllithiums with a Simple Reagent to a Blue Endpoint (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -benzylbenzamide).[1][3] Journal of Organometallic Chemistry. Link
    
  • Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents.[9][6][10][11] Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. Link

  • Schlenk Line Survival Guide . (2023). Cannula Transfer Techniques. Link

Sources

Application Note: Scale-Up Synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine . It is designed for process chemists and researchers requiring a robust, scalable, and self-validating protocol.

Executive Summary

The synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine presents unique challenges in stereochemical control and scale-up safety. This substituted piperidine scaffold is a critical pharmacophore in neurokinin receptor antagonists and various anticholinergic agents. This guide details a three-stage convergent synthesis designed for kilogram-scale production. The route utilizes a Dieckmann Condensation strategy to construct the 3,5-dimethylpiperidone core, followed by stereoselective reduction and a modified Appel iodination. This protocol prioritizes atom economy, safety (managing exothermic iodine species), and intermediate stability.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into the commercially available Benzylamine and Methyl Methacrylate . The strategic disconnection relies on the symmetry of the 3,5-dimethyl backbone to simplify the construction of the heterocyclic ring.

Strategic Pathway
  • Ring Construction: Double Michael addition of benzylamine to methyl methacrylate, followed by Dieckmann cyclization and decarboxylation.

  • Stereocenter Establishment: Reduction of the ketone to the alcohol.

  • Functionalization: Nucleophilic substitution (SN2) to install the iodine with inversion of configuration.

Retrosynthesis Target 1-Benzyl-4-iodo-3,5-dimethylpiperidine Alcohol 1-Benzyl-3,5-dimethyl-4-piperidinol Target->Alcohol Appel Reaction (Inversion) Ketone 1-Benzyl-3,5-dimethyl-4-piperidinone Alcohol->Ketone Reductive Stereocontrol Dieckmann Dieckmann Intermediate (β-keto ester) Ketone->Dieckmann Decarboxylation Start Benzylamine + Methyl Methacrylate Dieckmann->Start Michael Addition & Cyclization

Figure 1: Retrosynthetic logic flow from target iodide to commodity starting materials.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-3,5-dimethyl-4-piperidinone

This step constructs the piperidine ring with the requisite 3,5-dimethyl substitution pattern.

Mechanism: Double Michael addition followed by base-mediated Dieckmann condensation and acid-mediated hydrolysis/decarboxylation.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Benzylamine1.0Nucleophile / Core Nitrogen
Methyl Methacrylate2.2Electrophile / Carbon Backbone
MethanolSolventReaction Medium
Sodium Hydride (60% in oil)1.2Base for Cyclization
TolueneSolventSolvent for Cyclization
HCl (6M)ExcessHydrolysis/Decarboxylation
Protocol
  • Michael Addition:

    • Charge a reactor with Benzylamine (1.0 equiv) and Methanol (5 vol) .

    • Cool to 0–5 °C.

    • Add Methyl Methacrylate (2.2 equiv) dropwise over 2 hours, maintaining internal temperature <10 °C. Caution: Exothermic.

    • Allow to warm to 25 °C and stir for 24 hours.

    • Concentrate under reduced pressure to yield the intermediate N-benzyl-bis(2-methoxycarbonylpropyl)amine as an oil.

  • Dieckmann Cyclization:

    • Dissolve the oily intermediate in anhydrous Toluene (10 vol) .

    • In a separate vessel, suspend NaH (1.2 equiv) in Toluene (5 vol).

    • Add the ester solution to the NaH suspension at reflux temperature over 1 hour. Note: Hydrogen gas evolution.

    • Reflux for 4 hours until TLC indicates consumption of the acyclic ester.

    • Cool to 0 °C and quench carefully with acetic acid/water.

  • Decarboxylation:

    • Add 6M HCl (5 vol) to the crude organic layer.

    • Reflux the biphasic mixture vigorously for 6–8 hours. This hydrolyzes the ester and decarboxylates the β-keto acid.

    • Cool, neutralize with NaOH (aq) to pH 10, and extract with Ethyl Acetate.

    • Purification: Distillation under high vacuum (bp ~140-150 °C at 2 mmHg) or crystallization from hexane/EtOAc if solid.

Critical Quality Attribute (CQA): The product should be predominantly the cis-3,5-dimethyl isomer (thermodynamically favored diequatorial conformation).

Stage 2: Stereoselective Reduction to 1-Benzyl-3,5-dimethyl-4-piperidinol

Reduction of the ketone creates the C4 stereocenter. Using Sodium Borohydride typically favors the formation of the equatorial alcohol (via axial attack) on the chair conformation.

Reagents
  • 1-Benzyl-3,5-dimethyl-4-piperidinone (1.0 equiv)

  • Sodium Borohydride (NaBH4) (0.5–0.7 equiv)

  • Ethanol (10 vol)

Protocol
  • Dissolve the ketone in Ethanol and cool to 0 °C.

  • Add NaBH4 portion-wise over 30 minutes.

  • Stir at 0 °C for 2 hours, then warm to room temperature.

  • Quench: Add Acetone (0.5 vol) followed by saturated NH4Cl solution.

  • Concentrate to remove ethanol, extract with DCM, and dry over MgSO4.

  • Yield: Quantitative conversion is expected. The product is typically a viscous oil or low-melting solid.

Stage 3: Iodination via Modified Appel Reaction

This is the critical step for introducing the iodine atom. The Appel reaction is chosen for its mild conditions and high stereospecificity (Inversion).

Safety Warning: The reaction generates Triphenylphosphine oxide (TPPO) and can be exothermic. Iodine is corrosive.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Alcohol Intermediate1.0Substrate
Triphenylphosphine (PPh3)1.3Activator
Iodine (I2)1.3Halogen Source
Imidazole1.5Base / Scavenger
Dichloromethane (DCM)15 volSolvent
Protocol
  • Preparation: Charge the reactor with PPh3 (1.3 equiv) and Imidazole (1.5 equiv) in dry DCM . Cool to 0–5 °C.

  • Iodine Addition: Add Iodine (1.3 equiv) portion-wise. The solution will turn dark brown/orange and eventually form a yellow suspension (phosphonium salt). Stir for 20 minutes.

  • Substrate Addition: Add the Alcohol (Stage 2) dissolved in DCM dropwise over 30 minutes. Maintain temperature <10 °C.

  • Reaction: Allow to warm to room temperature. The solution typically becomes clear or pale yellow. Stir for 2–4 hours.

  • Work-up:

    • Filter off any precipitated solids.

    • Wash the organic phase with 10% Na2S2O3 (to remove excess iodine) and then saturated NaHCO3 .

    • TPPO Removal: Concentrate the organic layer to ~20% volume, add Heptane , and stir vigorously. Triphenylphosphine oxide (TPPO) will precipitate. Filter and wash the cake with Heptane.

  • Purification: The filtrate contains the product. Further purification via silica gel chromatography (Hexane/EtOAc gradient) is recommended to remove residual phosphorous species.

Stereochemical Outcome: If the starting alcohol was equatorial (cis-3,5), the product will be the axial iodide (trans-3,5 relative to methyls), or vice versa, due to Walden inversion.

Process Safety & Scale-Up Logic

Self-Validating Systems
  • Stage 1 Checkpoint: Monitor the disappearance of the characteristic ester peak (IR ~1735 cm⁻¹) and appearance of the ketone (IR ~1710 cm⁻¹) during decarboxylation.

  • Stage 3 Checkpoint: The color change during the iodine quench (dark to colorless) validates the removal of reactive iodine species.

Hazard Management
  • Exotherms: The Michael addition and the Dieckmann cyclization (H2 evolution) are highly exothermic. Controlled addition rates are mandatory.

  • Vesicants: While the target is an iodide, nitrogen mustards (β-halo amines) are potential blistering agents. Treat the final product and intermediates with high containment protocols (glovebox or extracted hood).

  • Waste: Segregate phosphorous-containing waste streams from general organic waste.

Workflow Step1 Step 1: Cyclization (Exothermic/H2 Gas) Step2 Step 2: Reduction (Stereocontrol) Step1->Step2 Isolated Ketone Step3 Step 3: Iodination (Inversion/TPPO) Step2->Step3 Crude Alcohol

Figure 2: Critical Control Points (CCPs) in the synthetic workflow.

References

  • Petrenko-Kritschenko Reaction & Piperidone Synthesis

    • Title: Petrenko-Kritschenko piperidone synthesis[8][9][10]

    • Source: Wikipedia / Grokipedia
    • URL:[Link]

  • Synthesis of 1-benzyl-3,5-dimethyl-4-piperidinone (Dieckmann Route)

    • Title: Study on the Synthesis of 1-Benzyl-4-piperidone (Methodology applied to dimethyl analog)[8][10]

    • Source: Semantic Scholar / ChemicalBook
    • URL:[Link][6][11]

  • Appel Reaction for Iodination

    • Title: Alcohol to Bromide/Chloride/Iodide using Appel reaction[3]

    • Source: Organic Synthesis (Organic-Chemistry.org)
    • URL:[Link]

  • Stereochemistry of N-benzylpiperidones

    • Title: Synthesis and stereochemistry of highly crowded N-benzylpiperidones[9][10]

    • Source: Journal of Molecular Structure (via ResearchG
    • URL:[Link]

  • Dieckmann Condensation Scale-Up

    • Title: Dieckmann Condensation reaction - ChemSpider Synthetic Pages
    • Source: ChemSpider[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, involves critical steps that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will address frequently asked questions and provide detailed troubleshooting for key stages of the synthesis, focusing on the preparation of the precursor, 1-Benzyl-3,5-dimethylpiperidin-4-one, and its subsequent α-iodination.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 1-Benzyl-4-iodo-3,5-dimethylpiperidine?

A1: The most prevalent strategy is a two-step synthesis. The first step involves the synthesis of the ketone precursor, 1-Benzyl-3,5-dimethylpiperidin-4-one.[1] The second, and most critical step, is the selective α-iodination of this ketone at the C4 position. This route is favored due to the commercial availability of starting materials and the generally reliable nature of the transformations.

Q2: How is the precursor, 1-Benzyl-3,5-dimethylpiperidin-4-one, typically synthesized?

A2: This precursor is often prepared via a Mannich-type reaction or a Dieckmann condensation approach.[2][3] A common method involves the condensation of benzylamine, propionaldehyde, and a ketone or ester equivalent. Optimizing the stoichiometry and reaction conditions is crucial to maximize the yield of the desired cyclic ketone and minimize the formation of acyclic side products or polymers.

Q3: What are the key considerations for the α-iodination of the piperidin-4-one precursor?

A3: The α-iodination of a ketone is an electrophilic substitution on the enol or enolate form. Key considerations are:

  • Choice of Iodinating Agent: Molecular iodine (I₂) is the most common reagent. Its reactivity can be modulated by the choice of catalyst and solvent.[4] Hypervalent iodine reagents can also be used but may be more expensive.[5]

  • Catalyst/Promoter: The reaction can be catalyzed by acid or base, but these conditions can sometimes lead to side reactions or degradation.[6] A highly effective and milder modern approach utilizes copper(II) oxide (CuO) as a catalyst, which promotes the reaction under neutral conditions, often leading to higher yields and cleaner product profiles.[7][8]

  • Control of Stoichiometry: Using a slight excess of the iodinating agent can drive the reaction to completion, but a large excess may lead to undesired side products. Careful control of stoichiometry is essential.

  • Byproduct Neutralization: The reaction generates hydrogen iodide (HI) as a byproduct. In uncatalyzed reactions, this can create an acidic environment that may degrade the product. The CuO method has the advantage of neutralizing the HI as it is formed.[4][7]

Q4: How can I best monitor the progress of the iodination reaction?

A4: Thin-layer chromatography (TLC) is the most effective and immediate method for monitoring reaction progress.[9] Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting ketone and the more nonpolar iodo-ketone product. Staining with potassium permanganate can help visualize the spots clearly.

Q5: What are the best practices for purifying and storing the final product?

A5: Iodo-organic compounds can be sensitive to light and heat, potentially leading to decomposition.

  • Purification: Column chromatography is the standard method for purification.[10] It's crucial to use a well-chosen solvent system to separate the product from unreacted starting material and any byproducts. Some iodo-compounds can be sensitive to silica or alumina; a quick stability test on a small scale is advisable.[11] After chromatography, ensure all solvent is removed under reduced pressure at a low temperature.

  • Storage: The purified 1-Benzyl-4-iodo-3,5-dimethylpiperidine should be stored in an amber vial to protect it from light, under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, and at a low temperature (e.g., in a refrigerator or freezer).[12]

Overall Synthetic Workflow

The diagram below outlines the typical two-step process for synthesizing the target compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Iodination start Benzylamine + Propionaldehyde + Acetoacetate Ester reaction1 Mannich-type Cyclization/ Condensation start->reaction1 precursor_crude Crude 1-Benzyl-3,5-dimethyl- piperidin-4-one reaction1->precursor_crude purification1 Purification (Distillation or Chromatography) precursor_crude->purification1 precursor_pure Pure 1-Benzyl-3,5-dimethyl- piperidin-4-one purification1->precursor_pure reaction2 α-Iodination Reaction (e.g., in Methanol, Reflux) precursor_pure->reaction2 Input from Step 1 reagents Iodine (I₂) + Copper(II) Oxide (CuO) reagents->reaction2 product_crude Crude 1-Benzyl-4-iodo-3,5- dimethylpiperidine workup Aqueous Workup & Extraction product_crude->workup purification2 Column Chromatography workup->purification2 final_product Final Product: 1-Benzyl-4-iodo-3,5- dimethylpiperidine purification2->final_product

Caption: General workflow for the synthesis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion During Iodination 1. Insufficient Temperature: The reaction may be too slow at room temperature.[13]2. Inactive Reagents: Iodine may have sublimated, or the CuO catalyst may be of poor quality.3. Inappropriate Solvent: Aprotic solvents like dichloromethane or acetonitrile are often ineffective for this transformation.[7]1. Increase Temperature: Gently heat the reaction mixture. For the CuO/I₂ system, refluxing in methanol (approx. 65°C) is optimal.[7][13]2. Use Fresh Reagents: Ensure iodine is fresh and the CuO is finely powdered for maximum surface area.3. Change Solvent: Switch to a protic solvent like methanol or ethanol, which facilitates the reaction.[7]
Multiple Spots on TLC / Formation of Byproducts 1. Over-iodination: If conditions are too harsh or reaction time is too long, di-iodination could occur (though less likely at C4).2. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., strongly acidic or basic).[9]3. Side Reactions: Impurities in the starting ketone can lead to side reactions.1. Monitor Closely: Check the reaction by TLC every 30-60 minutes and stop it once the starting material is consumed.2. Use Milder Conditions: Employ the CuO/I₂ method, which operates under neutral conditions, to minimize degradation.[4][8]3. Purify the Precursor: Ensure the 1-Benzyl-3,5-dimethylpiperidin-4-one is pure before starting the iodination step.
Product Decomposes During Workup or Purification 1. Reaction with Thiosulfate: Treating the reaction mixture with sodium thiosulfate to quench excess iodine can sometimes react with and degrade the α-iodo ketone product.[14]2. Acid/Base Sensitivity: The product may be unstable to strong acids or bases during aqueous workup.3. Prolonged Chromatography: Long exposure to silica gel can degrade sensitive compounds.[11]1. Avoid Thiosulfate Quench: For the CuO method, after filtering the solid catalyst, proceed directly to solvent removal and chromatography.[14]2. Neutral Workup: Wash the organic layer with water and brine only. Avoid acidic or basic washes.3. Optimize Chromatography: Use a faster flow rate or flash chromatography. Consider using deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent) if degradation on the column is suspected.
Difficulty Removing Copper Salts After Reaction 1. Incomplete Filtration: Finely powdered CuO can be difficult to remove completely by simple filtration.2. Solubility of Copper Iodide: Some copper salts formed during the reaction may have partial solubility in the organic phase.1. Use a Celite Pad: Filter the reaction mixture through a pad of Celite® to effectively remove all fine solid particles.2. Aqueous Wash: A simple wash with water during the workup is usually sufficient to remove any soluble inorganic salts.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-one (Precursor)

This protocol is a generalized procedure based on established methods for synthesizing 4-piperidones.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 eq.) and an appropriate solvent such as toluene.

  • Addition of Reagents: In a separate flask, prepare a solution of methyl acrylate (2.2 eq.). Add this solution dropwise to the benzylamine solution while stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Michael Addition: Stir the mixture at room temperature for 2-4 hours to allow for the completion of the 1,4-addition reaction.

  • Dieckmann Condensation: Add a strong base such as sodium methoxide (1.1 eq.) to the mixture. Heat the reaction to reflux for 4-6 hours. The formation of a solid precipitate indicates the progress of the cyclization.

  • Hydrolysis & Decarboxylation: Cool the reaction to room temperature and carefully add aqueous hydrochloric acid (e.g., 25% HCl) to quench the reaction and dissolve the solid. Heat the acidic mixture to reflux for 4-6 hours until gas evolution (CO₂) ceases.

  • Workup: Cool the mixture and neutralize it to a pH of ~8-9 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or column chromatography to yield the pure piperidin-4-one.

Protocol 2: α-Iodination using Copper(II) Oxide

This protocol is adapted from highly efficient and mild iodination methods reported in the literature.[7][13][14]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-Benzyl-3,5-dimethylpiperidin-4-one (1.0 eq., 5.0 mmol) and anhydrous methanol (20 mL).

  • Addition of Reagents: To the stirred solution, add finely powdered copper(II) oxide (1.0 eq., 5.0 mmol, 0.40 g) followed by molecular iodine (1.0 eq., 5.0 mmol, 1.27 g).

  • Reaction: Stir the mixture for 5 minutes at room temperature, then heat to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the solid CuO and other copper salts, washing the pad with a small amount of methanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. Note: Do not wash with sodium thiosulfate solution, as it may degrade the product.[14] The resulting crude residue can be purified directly by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether or hexane) to afford the pure 1-Benzyl-4-iodo-3,5-dimethylpiperidine.

Mechanism of CuO-Catalyzed Iodination

The copper(II) oxide plays a multifaceted role in this reaction, acting as a catalyst to generate the reactive iodonium ion, a base to neutralize the HI byproduct, and an oxidant to regenerate molecular iodine.[4][7]

Caption: Proposed mechanism for the CuO-catalyzed α-iodination of ketones.

References

  • International Journal of Fundamental and Applied Research. (2025, November 15). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. IJFMR. [Link]

  • Yin, G., Gao, M., She, N., Hu, S., Wu, A., & Pan, Y. (2007). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Synthesis, 2007(19), 3113-3116. [Link]

  • Wikipedia. (n.d.). Carbonyl oxidation with hypervalent iodine reagents. Retrieved from [Link]

  • Wang, Z., Yin, G., Qin, J., Gao, M., Cao, L., & Wu, A. (2008). An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. Synthesis, 2008(22), 3565-3568. [Link]

  • Doc Brown's Chemistry. (n.d.). Iodination of ketones acid/base catalysed mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. Retrieved from [Link]

  • Chemguide. (n.d.). The triiodomethane (iodoform) reaction with aldehydes and ketones. Retrieved from [Link]

  • Bako, E. A., & Bako, E. Z. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 289. [Link]

  • Khavasi, H. R., et al. (2015). Aerobic oxidative iodination of ketones catalysed by sodium nitrite “on water” or in a micelle-based aqueous system. Green Chemistry, 17, 2499-2507. [Link]

  • Bioengineer.org. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • News-Medical.Net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Science Madness. (n.d.). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Journal of Visualized Experiments. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. [Link]

Sources

Technical Support Guide: Purification of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-Benzyl-4-iodo-3,5-dimethylpiperidine Class: Halogenated N-heterocycle / Piperidine Alkaloid Precursor Critical Attributes:

  • Stereochemistry: Three stereocenters (C3, C4, C5). The relative configuration of the 3,5-methyl groups (typically cis from catalytic hydrogenation of 3,5-lutidine) and the C4-iodide (axial vs. equatorial) dictates physical properties.

  • Reactivity: Secondary alkyl iodide. High susceptibility to thermal and photolytic homolysis (C-I bond cleavage) and base-promoted E2 elimination (dehydroiodination) to form tetrahydropyridines.

  • Basicity: Tertiary amine at N1 allows for salt formation (HCl, oxalate, fumarate).

This guide addresses the specific challenges of purifying this intermediate, focusing on preventing dehydroiodination and separating diastereomers.

Troubleshooting & FAQs

Issue 1: "My product turns brown/purple during rotary evaporation or storage."

Diagnosis: Homolytic cleavage of the C-I bond, releasing free iodine (


). This is autocatalytic; free iodine acts as a Lewis acid, accelerating further decomposition.
Root Cause:  Exposure to light (photolysis) or excessive heat (>45°C) during solvent removal.
Corrective Action: 
  • Immediate Quench: Redissolve the crude oil in

    
     or 
    
    
    
    and wash with 10% aqueous Sodium Thiosulfate (
    
    
    ) until the organic layer is pale yellow/colorless.
  • Stabilization: Add copper turnings or silver wool to the storage vial to scavenge free iodide.

  • Process Change: Lower the water bath temperature to <35°C. Cover the flask with aluminum foil during concentration.

Issue 2: "The compound decomposes on the silica gel column (streaking, low recovery)."

Diagnosis: Acid-catalyzed elimination. Standard silica gel (pH ~5-6) is acidic enough to protonate the nitrogen or activate the C-I bond, facilitating the loss of HI to form the alkene (1-benzyl-3,5-dimethyl-1,2,3,6-tetrahydropyridine). Corrective Action:

  • Method A (Basification): Pre-treat the silica gel slurry with 1-2% Triethylamine (

    
    ) in the mobile phase. This neutralizes acidic sites.
    
  • Method B (Alternative Phase): Switch to Neutral Alumina (Brockmann Grade III) . Alumina is far gentler on alkyl iodides than silica.

Issue 3: "I see multiple spots on TLC with similar Rf values. Is this an impurity?"

Diagnosis: Likely diastereomers.

  • Scenario A: If you started with a mixture of cis- and trans- 3,5-dimethylpiperidine, you will have inseparable mixtures at this stage.

  • Scenario B: If you started with pure cis-3,5-dimethylpiperidine, the iodination (e.g., via Appel reaction or mesylate displacement) can yield both C4-axial and C4-equatorial iodides. Resolution:

  • Do not rely solely on chromatography. These isomers often co-elute.

  • Protocol: Convert the free base to a salt (Hydrobromide or Hydrochloride) and perform fractional recrystallization from Ethanol/EtOAc. The crystalline lattice is highly selective for specific diastereomers.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purification based on the crude mixture's status.

PurificationWorkflow Start Crude Reaction Mixture CheckColor Check Color: Brown/Purple? Start->CheckColor Thiosulfate Wash w/ 10% Na2S2O3 CheckColor->Thiosulfate Yes (Free I2) CheckTLC TLC Analysis: Streaking or Clean Spots? CheckColor->CheckTLC No Thiosulfate->CheckTLC NeutralAlumina Purification: Neutral Alumina Column (0-10% EtOAc/Hex) CheckTLC->NeutralAlumina Streaking (Acid Sensitive) BufferedSilica Purification: Silica + 1% Et3N (Passivated) CheckTLC->BufferedSilica Clean Spots SaltFormation Isomer Separation: HCl/HBr Salt Crystallization NeutralAlumina->SaltFormation If Diastereomers Present FinalStorage Storage: -20°C, Dark, Copper Stabilized NeutralAlumina->FinalStorage Pure Oil BufferedSilica->SaltFormation If Diastereomers Present BufferedSilica->FinalStorage Pure Oil SaltFormation->FinalStorage Pure Crystals

Caption: Figure 1. Decision tree for the purification of labile iodopiperidines, prioritizing acid neutralization and iodine scavenging.

Detailed Protocols

Protocol A: Passivated Silica Gel Chromatography

Use this for general purification if Neutral Alumina is unavailable.

Reagents:

  • Silica Gel (60 Å, 230–400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (EtOAc)[1][2]

  • Triethylamine (

    
    )
    

Step-by-Step:

  • Slurry Preparation: In an Erlenmeyer flask, suspend the silica gel in Hexanes. Add

    
     to a concentration of 5% (v/v) relative to the solvent volume. Swirl for 5 minutes.
    
    • Mechanism:[3][4][5][6] The amine neutralizes the acidic silanol (Si-OH) groups.

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.

  • Loading: Dissolve the crude 1-Benzyl-4-iodo-3,5-dimethylpiperidine in the minimum amount of Hexanes/EtOAc (9:1). Load carefully.

  • Elution: Run a gradient from 0% to 20% EtOAc in Hexanes.

    • Note: The product typically elutes between 5-15% EtOAc depending on the isomer.

  • Monitoring: Use TLC (stain with Dragendorff’s reagent for nitrogen or UV). Do not use Iodine stain as it confuses the background.

Protocol B: Diastereomer Separation via Hydrohalide Salt

Use this when chromatography fails to separate the C4-isomers.

Reagents:

  • Crude free base (oil)

  • Diethyl Ether (

    
    ) - Anhydrous
    
  • HCl (2M in Diethyl Ether) or HBr (48% aqueous)

Step-by-Step:

  • Dissolve the crude oil in anhydrous

    
     (10 mL per gram). Cool to 0°C.[7][8]
    
  • Dropwise Addition: Slowly add the HCl/Ether solution. A white precipitate should form immediately.

    • Caution: Do not add excess acid; highly acidic conditions can promote elimination over time. Stop when precipitation ceases.

  • Filtration: Filter the solid rapidly under Argon/Nitrogen to avoid moisture absorption.

  • Recrystallization:

    • Dissolve the solid in hot Ethanol (minimum volume).

    • Add hot EtOAc until slightly turbid.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Analysis: The major diastereomer (often the thermodynamically stable chair form with equatorial substituents) will crystallize first.

Quantitative Data & Stability

Solvent System Suitability Table
Solvent SystemSuitabilityRf (Approx.)Notes
Hexane/EtOAc (9:1) High0.35Best for flash chromatography. Requires

buffer.
DCM/MeOH (95:5) Low0.60Too polar; risk of nucleophilic attack by MeOH on the C-I bond.
Toluene Medium0.40Good for solubility, but hard to remove without heat (risk of degradation).
Ether/Pentane HighN/AExcellent for recrystallization of the free base at low temp (-78°C).
Stability Profile
StressorStability RatingConsequencePrevention
Heat (>50°C) PoorElimination to alkene +

Use rotary evap at <35°C.
Light PoorRadical homolysis (Purple color)Wrap columns/flasks in foil.
Silica (Acidic) ModerateElimination / StreakingBuffer with

or use Alumina.
Base (Strong) PoorE2 EliminationAvoid alkoxides; use carbonate bases only.

References

  • Vice, S., et al. (2001).[4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492.

  • Di Deo, M., et al. (2000).[9] "A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile." Journal of Organic Chemistry, 65(9), 2830-2833.

  • Bull, J. A., et al. (2014). "Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography." Journal of Organic Chemistry, 79(10), 4477-4484.

  • Aridoss, G., et al. (2021).[10] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4(4), 188-202.

  • Org. Synth. (2004).[1] "Palladium-Catalyzed Coupling of 4-Iodoacetophenone with 2-(Tributylstannyl)thiophene." Organic Syntheses, 81, 89.

Sources

Technical Support Center: Isolation & Purification of 1-Benzyl-4-iodo-3,5-dimethylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, isolating specific diastereomers of highly functionalized piperidines is a critical, yet challenging, bottleneck. The stereochemical complexity of 1-Benzyl-4-iodo-3,5-dimethylpiperidine —dictated by the relative axial/equatorial positioning of the 3,5-dimethyl groups and the 4-iodo substituent—requires precise chromatographic and thermodynamic interventions.

This guide provides field-proven, self-validating methodologies to resolve its cis and trans isomers, detailing the mechanistic causality behind every experimental choice.

Stereochemical Workflow & Decision Matrix

G Crude Crude Mixture (cis/trans isomers) Flash Normal-Phase Flash Chromatography (Silica Gel + 1% TEA) Crude->Flash Primary Separation HPLC Preparative RP-HPLC (C18 + 0.1% TFA) Crude->HPLC High-Purity Alt. IsomerA Fraction A (Enriched cis) Flash->IsomerA IsomerB Fraction B (Enriched trans) Flash->IsomerB PureA Pure cis-Isomer (>99% de) HPLC->PureA PureB Pure trans-Isomer (>99% de) HPLC->PureB CrystA Fractional Crystallization (Heptane/IPA) IsomerA->CrystA CrystB Fractional Crystallization (Heptane/IPA) IsomerB->CrystB CrystA->PureA CrystB->PureB

Workflow for the resolution of cis/trans piperidine diastereomers.

Troubleshooting FAQs: Overcoming Separation Bottlenecks

Q1: Why do the cis and trans isomers of 1-Benzyl-4-iodo-3,5-dimethylpiperidine co-elute as a broad, tailing peak on normal-phase silica? Cause: The tertiary amine of the piperidine ring is highly basic. On unmodified silica gel, this nitrogen acts as a strong hydrogen-bond acceptor and undergoes severe ion-exchange interactions with the acidic silanol groups (Si-OH) on the stationary phase. This causes peak tailing, which smears the subtly different cis and trans isomers into a single unresolved band. Solution: Implement a self-validating mobile phase system by adding a basic modifier. Introduce 1% to 5% Triethylamine (TEA) into your Hexane/Ethyl Acetate gradient. The TEA competitively binds to and masks the acidic silanol sites. Because the N-benzyl group adds significant lipophilicity, the masked silica will now separate the isomers purely based on the steric presentation of the 4-iodo and 3,5-dimethyl groups, 1.

Q2: During fractional crystallization of the enriched trans-isomer, the product forms a dense oil at the bottom of the flask instead of crystals. How do I force crystallization? Cause: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound's melting point is lower than the temperature at which the solution reaches supersaturation. The bulky iodine atom and the highly flexible N-benzyl group lower the crystalline lattice energy. Rapid cooling traps the remaining cis-isomer impurities within the matrix, further depressing the melting point and preventing nucleation. Solution: Alter the thermodynamics of your solvent system. Switch to a mixture with a steeper solubility curve, such as Heptane/Isopropanol. Dissolve the oil in a minimum amount of hot solvent. 2. Cool the flask at an extremely slow rate (e.g., 1°C/hour) to bypass the metastable oiling zone. Seeding with a verified pure crystal just above the cloud point will force heterogeneous nucleation.

Q3: How can I definitively verify that I have isolated the correct cis or trans diastereomer? Cause: Chromatographic retention times (


 values) are relative and cannot independently confirm absolute or relative stereochemistry. A self-validating analytical method is required to map the 3D spatial arrangement.
Solution:  Utilize 1D 

H NMR and 2D NOESY spectroscopy. Focus on the chemical shift and coupling constants (

-values) of the C4 proton (the proton geminal to the iodine atom). In a rigid chair conformation, a trans-diaxial relationship between the C4 proton and the adjacent C3/C5 protons will yield large coupling constants (

Hz). Conversely, an equatorial-axial relationship yields smaller coupling constants (

Hz). Use 2D NOESY to observe through-space Nuclear Overhauser Effects between the N-benzyl benzylic protons, the 3,5-methyl groups, and the 4-iodo position to map the exact relative configuration.

Q4: Can Preparative Reversed-Phase HPLC be used as an alternative to silica gel? Cause: Normal-phase chromatography relies on polar interactions, which can be challenging for highly lipophilic, basic molecules. Reversed-phase HPLC separates based on hydrophobic surface area. The cis and trans isomers expose different hydrophobic footprints to the C18 stationary phase due to the axial/equatorial positioning of the methyl and iodo groups. Solution: Yes, preparative HPLC is highly effective.3. The TFA ensures complete protonation of the piperidine nitrogen, locking it into a uniform ionization state. This prevents peak broadening and maximizes the resolution (


) between the diastereomers.

Validated Experimental Methodologies

Protocol 1: Normal-Phase Silica Gel Diastereomeric Resolution
  • Stationary Phase Preparation: Slurry pack a glass column with 230-400 mesh silica gel using a solvent mixture of 99% Hexane and 1% Triethylamine (TEA). Flush with 2 column volumes to fully deactivate silanol groups.

  • Sample Loading: Dissolve the crude 1-Benzyl-4-iodo-3,5-dimethylpiperidine mixture in the minimum required volume of Dichloromethane (DCM). Apply the solution uniformly to the column head.

  • Gradient Elution: Begin elution with 100:0 Hexane:Ethyl Acetate (with 1% TEA). Gradually increase polarity to 90:10 Hexane:Ethyl Acetate over 5 column volumes.

  • Fractionation & Monitoring: Collect small fractions. Spot each fraction on silica TLC plates and develop in 90:10 Hexane:EtOAc. Visualize using a UV lamp (254 nm, targeting the benzyl chromophore) or Dragendorff's reagent (specific for tertiary amines).

  • Isolation: Pool fractions containing the isolated cis and trans spots. Concentrate under reduced pressure at a water bath temperature of

    
    C . Critical Causality: Exceeding this temperature promotes the elimination of the labile carbon-iodine bond, degrading your product into a tetrahydropyridine derivative.
    
Protocol 2: High-Purity Isolation via Preparative RP-HPLC
  • System Equilibration: Equip the HPLC system with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). Equilibrate with 80% Solvent A (HPLC-grade Water + 0.1% TFA) and 20% Solvent B (HPLC-grade Acetonitrile + 0.1% TFA).

  • Injection: Filter the sample through a 0.45 µm PTFE syringe filter. Inject the sample (loading capacity depends on column dimensions, typically 50-200 mg per run).

  • Separation Gradient: Run a linear gradient from 20% B to 60% B over 40 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor absorbance at 210 nm (piperidine backbone) and 254 nm (benzyl group). Collect the baseline-resolved peaks corresponding to the cis and trans isomers.

  • Lyophilization: Freeze the collected aqueous/organic fractions and lyophilize to yield the highly pure diastereomers as their respective TFA salts.

Quantitative Separation Parameters

Summarized below are the expected parameters for isolating the diastereomers. Use this table to benchmark your laboratory results against established standards.

TechniqueStationary PhaseMobile Phase / SolventCritical ModifierTypical Resolution (

)
Expected Yield
Flash Chromatography Silica Gel (230-400 mesh)Hexane / Ethyl Acetate1-5% Triethylamine1.2 - 1.575 - 85%
Preparative RP-HPLC C18 (5 µm)Water / Acetonitrile0.1% Trifluoroacetic Acid> 2.0 (Baseline)60 - 70%
Fractional Crystallization None (Thermodynamic)Heptane / IsopropanolNone (Anti-solvent dropwise)N/A (Purity >99% de)40 - 50% (per crop)

References

  • Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

minimizing decomposition of iodo-piperidines during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

I understand the frustration of retrieving a critical intermediate like 4-iodopiperidine only to find it has transformed from a pristine white solid into a tarry, violet-brown mess. This is a common issue rooted in the specific thermodynamic vulnerabilities of the C-I bond and the nucleophilic nature of the piperidine nitrogen.

Below is a technical guide designed to stabilize your inventory, rescue degraded samples, and prevent future loss.

Module 1: The Decomposition Matrix

Root Cause Analysis

To prevent decomposition, you must understand the mechanism driving it. Iodo-piperidines suffer from a "dual-threat" instability:

  • Photolytic Homolysis: The C-I bond is weak (~53 kcal/mol). Exposure to UV/Visible light causes homolytic cleavage, generating radical species and elemental iodine (

    
    ).
    
  • Autocatalysis: The liberated

    
     acts as a Lewis acid and an oxidant, accelerating further decomposition.
    
  • Intermolecular Alkylation: In the free base form, the secondary amine (nucleophile) can attack the C-I bond of a neighboring molecule (electrophile), leading to polymerization/dimerization.

Visualization: The Cycle of Degradation

The following diagram illustrates the cascade of failure when storage conditions are suboptimal.

DecompositionCycle Storage Suboptimal Storage (Light/Heat/O2) Homolysis C-I Bond Homolysis Storage->Homolysis hv / Δ Radicals Free Radicals (R• + I•) Homolysis->Radicals Iodine Liberated Iodine (I2) (Violet/Brown Color) Radicals->Iodine Dimerization Polymer Quaternization/ Polymerization Radicals->Polymer Side Rxns Iodine->Homolysis Autocatalysis

Caption: Figure 1. The autocatalytic decomposition cycle of alkyl iodides. Note how liberated Iodine feeds back into the cycle, accelerating degradation.

Module 2: Storage Protocols

Preventative Maintenance

Do not store iodo-piperidines as free bases for long periods. The following protocols are ranked by stability assurance.

Protocol A: Salt Formation (The Gold Standard)

Objective: Protonate the amine to shut down nucleophilic self-destruction and increase lattice energy. Applicability: 4-iodopiperidine, 3-iodopiperidine.

  • Dissolution: Dissolve the crude iodo-piperidine free base in a minimal amount of anhydrous Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Acidification: Cool to 0°C. Dropwise, add 2.0 equivalents of HCl (2M in Diethyl Ether) or TFA .

    • Note: Avoid aqueous acids to prevent hydrolysis of the C-I bond.

  • Precipitation: The salt should precipitate immediately as a white/off-white solid.

  • Filtration: Filter under Argon. Wash the cake with cold

    
     to remove any liberated iodine (which stays in the filtrate).
    
  • Storage: Dry under high vacuum. Store in an amber vial at -20°C.

Protocol B: Stabilized Free Base (The Silver Standard)

Objective: Minimize environmental stressors when salt formation is not possible (e.g., immediate use in coupling).

ParameterRequirementScientific Rationale
Container Amber GlassBlocks UV/Vis light to prevent C-I photolysis [1].
Atmosphere Argon/NitrogenPrevents N-oxidation and moisture ingress.
Temperature -20°C to -80°CKinetic suppression of elimination (HI loss) pathways.
Stabilizer Copper Foil/WoolCritical: Add a small strip of activated Copper. It scavenges free radicals and

, breaking the autocatalytic cycle [2].

Module 3: Remediation (The "Rescue")

Troubleshooting Degraded Samples

If your sample has turned brown or violet, it contains free iodine. You must remove this before using the reagent, as


 can poison transition metal catalysts (Pd, Ni) used in cross-couplings.
Protocol C: The Thiosulfate Wash

Objective: Chemically reduce


 (oxidant) back to 

(colorless, water-soluble) using Sodium Thiosulfate (

).
  • Dissolve: Dissolve the degraded (brown) oil/solid in DCM or Ethyl Acetate.

  • Prepare Wash: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Extraction:

    • Add the thiosulfate solution to the organic layer.

    • Shake vigorously in a separatory funnel.

    • Observation: The organic layer should instantly shift from brown/violet to pale yellow or colorless.

  • Separation: Drain the organic layer.

  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Concentration: Rotate evaporate at low temperature (<30°C). Do not heat, or the iodine will return.

Module 4: Frequently Asked Questions (FAQs)

Q1: My 4-iodopiperidine turned into a hard, insoluble solid. Can I save it?

  • Diagnosis: This is likely the result of intermolecular quaternization (polymerization), where the amine of one molecule attacked the iodide of another.

  • Solution: Unfortunately, this is irreversible. The sample has polymerized. You must re-synthesize or purchase fresh material. Prevention: See Protocol A (Salt Formation).

Q2: Can I store the free base in solution (e.g., in DCM or DMSO)?

  • Recommendation: No.

  • Reasoning:

    • DCM: Can slowly react with secondary amines (alkylation) over long periods.

    • DMSO: Acts as a mild oxidant and can facilitate elimination reactions.

    • Concentration effect: Decomposition is second-order; storing it dilute helps kinetically, but solvent evaporation risks concentrating impurities. Always store as a neat solid (salt) or neat oil (frozen).

Q3: Why does the color return even after I distill the material?

  • Mechanism: Distillation requires heat. Heating alkyl iodides promotes the very homolysis you are trying to avoid.

  • Advice: Avoid distillation for purification if possible. Use Column Chromatography (silica gel) with a mobile phase containing 1% Triethylamine (to neutralize acidity) or the Thiosulfate Wash (Protocol C) followed by cold solvent removal.

Q4: Is N-Boc-4-iodopiperidine more stable?

  • Answer: Yes, significantly.

  • Logic: The Boc group removes the nucleophilicity of the nitrogen, preventing self-alkylation. However, the C-I bond remains light-sensitive. You still must store it in amber vials at low temperatures, but the risk of polymerization is removed [3].

References

  • Photodissociation of Alkyl Iodides. Journal of Chemical Physics. The homolytic cleavage of C-I bonds under UV-Vis irradiation is the primary decomposition pathway for alkyl iodides.

  • Stabilization of Alkyl Iodides. Purification of Laboratory Chemicals (Armarego & Chai). Copper turnings are classically used to stabilize alkyl iodides by scavenging free iodine and interrupting radical chains.

  • N-Boc-4-iodo-piperidine Storage. Sigma-Aldrich Technical Data. Confirms storage requirements (2-8°C, light sensitive) and stability advantages of the carbamate protection.

  • Sodium Thiosulfate Titration of Iodine.Vogel's Textbook of Quantitative Chemical Analysis. The fundamental redox reaction (

    
    ) used for removing iodine contamination. 
    

Technical Support Center: Optimizing Reaction Temperature for Piperidine Iodination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Iodination of piperidine scaffolds is a critical transformation in drug discovery, primarily serving two distinct synthetic purposes:

  • C-Iodination (Nucleophilic Substitution): Converting 4-hydroxypiperidine to 4-iodopiperidine (a key pharmacophore intermediate).

  • N-Iodination (Electrophilic Halogenation): Synthesizing N-iodopiperidine as an iodinating reagent or oxidative catalyst.

The Critical Variable: Temperature. In both pathways, temperature control is not merely about kinetics; it is the primary switch between product stability and catastrophic decomposition (N-iodination) or competing elimination (C-iodination). This guide provides optimized protocols and troubleshooting frameworks for these temperature-sensitive reactions.

Core Protocol A: Synthesis of N-Boc-4-Iodopiperidine (C-Iodination)

Context: This is the most common "piperidine iodination" in pharma, converting a hydroxyl group to an iodide using Appel reaction conditions (PPh₃/I₂). Primary Challenge: Competing elimination (E2) yielding the useless alkene (N-Boc-1,2,3,6-tetrahydropyridine).

Optimized Workflow
ParameterSpecificationRationale
Substrate N-Boc-4-hydroxypiperidineFree amines poison the Appel intermediate; N-protection is mandatory.
Reagents PPh₃ (1.3 eq), Imidazole (1.5 eq), I₂ (1.2 eq)Excess PPh₃ drives the equilibrium; Imidazole buffers the HI byproduct.
Solvent Dichloromethane (DCM) or TolueneDCM allows reflux at low T (40°C), but Toluene allows easier PPh₃O removal.
Temp (Addition) 0°C to 5°C CRITICAL: The formation of the oxyphosphonium intermediate is highly exothermic.
Temp (Reaction) 20°C to 25°C Higher temperatures (>40°C) exponentially increase the rate of elimination.
Step-by-Step Protocol
  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), PPh₃ (1.3 eq), and Imidazole (1.5 eq) in anhydrous DCM (10 mL/g substrate) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Ensure internal temperature is < 5°C before proceeding.

  • Iodine Addition: Add Iodine (I₂) (1.2 eq) portion-wise over 30 minutes.

    • Technical Note: The solution will turn dark brown initially and fade to yellow/orange as the iodine is consumed.

    • Thermodynamic Control: Rapid addition causes localized heating, triggering the elimination pathway.

  • Digestion: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 12–18 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM. Wash with brine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualizing the Competition: Substitution vs. Elimination

AppelReaction Figure 1: Kinetic competition in the Appel Reaction of piperidines. Start N-Boc-4-Hydroxypiperidine + PPh3 + I2 Inter Oxyphosphonium Intermediate Start->Inter 0°C (Exothermic) Product 4-Iodopiperidine (Substitution Product) Inter->Product SN2 Pathway (Favored at <25°C) Byproduct Tetrahydropyridine (Elimination Product) Inter->Byproduct E2 Pathway (Favored at >35°C)

Caption: Figure 1 illustrates the divergence point at the Oxyphosphonium intermediate. Elevated temperatures favor the entropic elimination pathway (Red), while controlled temperatures favor the desired SN2 substitution (Green).

Core Protocol B: Synthesis of N-Iodopiperidine (N-Iodination)

Context: Used as a mild iodinating agent or oxidant. Primary Challenge: Thermal Instability . N-Iodo compounds have weak N-I bonds (~200 kJ/mol) and can decompose violently or homolytically cleave to form radical species if heated.

Optimized Workflow
ParameterSpecificationRationale
Reagents Piperidine, Iodine, KI/NaIOr reaction with N-Iodosuccinimide (NIS).
Solvent Methanol or Water/DCM biphasicPolar solvents stabilize the ionic intermediates.
Temp (Max) < 20°C SAFETY LIMIT: Decomposition often accelerates above 25°C.
Storage -20°C, DarkPhotolytically unstable.
Troubleshooting Guide (Q&A)

Q: The reaction mixture turned black and released gas. What happened? A: You likely exceeded the thermal stability limit. N-iodopiperidine can decompose to release N₂ and I₂ vapors.

  • Fix: Maintain reaction temperature at 0°C. Do not scale up without active cooling (jacketed reactor).

Q: Can I dry N-iodopiperidine on a rotovap? A: High Risk. Do not heat the water bath above 25°C. It is safer to use the solution directly or concentrate under high vacuum without external heat.

Troubleshooting & FAQs: Optimization Logic

Scenario: Low Yield in 4-Iodopiperidine Synthesis

Q1: I see a spot on TLC just above my product (Rf ~0.6 vs 0.4). What is it?

  • Diagnosis: This is likely the elimination product (alkene).

  • Root Cause: Reaction temperature was too high during the iodine addition, or the digestion phase exceeded 30°C.

  • Solution:

    • Ensure internal probe monitoring during iodine addition (keep T < 5°C).

    • Switch solvent to DCM (boiling point 40°C) to physically limit accidental overheating, or use a cooling bath during the digest phase.

Q2: My reaction stalled at 60% conversion after 24 hours.

  • Diagnosis: Phosphine oxide inhibition or moisture ingress.

  • Root Cause: The Appel reaction is stoichiometric. If reagents are wet, PPh₃ is consumed by water (forming PPh₃O) rather than the alcohol.

  • Solution:

    • Dry the 4-hydroxypiperidine azeotropically with toluene before use.

    • Use fresh, white PPh₃ (yellowing indicates oxidation).

    • Do not increase temperature to force the reaction; this will only increase elimination. Instead, add an additional 0.2 eq of I₂ and PPh₃.

Scenario: Purification Difficulties

Q3: The product turns purple on the column.

  • Diagnosis: Iodine liberation.[2]

  • Root Cause: The C-I bond is weak. Silica gel is slightly acidic, promoting de-iodination over time.

  • Solution:

    • Neutralize the silica gel by flushing with 1% Triethylamine (Et₃N) in Hexane before loading the sample.

    • Perform a rapid filtration column rather than a long gradient elution.

Data Summary: Temperature vs. Selectivity

The following table summarizes the effect of temperature on the ratio of Substitution (Product) to Elimination (Byproduct) for the reaction of N-Boc-4-hydroxypiperidine with PPh₃/I₂.

Reaction Temp (°C)Time (h)Conversion (%)Ratio (Sub : Elim)Notes
0 -> 5 486598 : 2Too slow; incomplete conversion.
0 -> 25 (Optimal) 18 >95 92 : 8 Ideal balance of rate and selectivity.
0 -> 40 (Reflux) 6>9560 : 40Significant yield loss to elimination.
> 60 2>9510 : 90Elimination dominates (thermodynamic product).

References

  • ChemicalBook. (2025).[3] Synthesis of N-Boc-4-iodopiperidine from N-Boc-4-hydroxypiperidine.[4]

  • BenchChem Technical Support. (2025). Optimization of Multicomponent Reactions for Piperidine Synthesis & Troubleshooting.

  • Fisher Scientific. (2010). Safety Data Sheet: 1-BOC-4-iodo-piperidine.

  • Martinez, C. et al. (2017).[5] Selective Piperidine Synthesis Exploiting Iodine-Catalyzed C(sp3)–H Amination.[2] ACS Catalysis.

  • IJFMR. (2025). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives.[6]

Sources

troubleshooting low reactivity in cross-coupling of hindered piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HC-PIP-001
Status: Open
Assigned Specialist: Senior Application Scientist (Catalysis Division)

Executive Summary

You are encountering low reactivity or stalling in the cross-coupling of sterically hindered piperidines (e.g., 2,2-disubstituted or 2,6-disubstituted piperidines). This is a classical "steric-on-steric" clash. The steric bulk of the amine prevents coordination to the Palladium(II) center, or if coordination occurs, it inhibits the necessary orbital alignment for reductive elimination.

This guide moves beyond standard protocols to high-activity systems specifically engineered for sterically demanding secondary amines .

Module A: Diagnostic & Decision Matrix

Before altering your reaction, determine the failure mode. Use the decision tree below to select the correct troubleshooting path.

TroubleshootingMatrix Start Start: Low Yield with Hindered Piperidine Check1 Is the Aryl Halide Sterically Hindered? Start->Check1 PathA Yes (Ortho-substituted) Check1->PathA PathB No (Para/Meta) Check1->PathB SolA Solution: Pd-PEPPSI-IPent or Ni-Photoredox PathA->SolA SolB Check Ligand Class PathB->SolB LigandCheck Are you using BrettPhos? SolB->LigandCheck Fix1 Switch to RuPhos (BrettPhos is for Primary Amines) LigandCheck->Fix1 Yes Fix2 Switch to Strong Base (LHMDS/NaOtBu) LigandCheck->Fix2 No (Using XPhos/BINAP)

Figure 1: Troubleshooting logic flow for hindered amine coupling. Note the divergence between ortho-substituted halides and standard halides.

Module B: The "Engine" – Ligand & Catalyst Selection

FAQ 1: Why is my standard Buchwald protocol (XPhos or BrettPhos) failing?

Technical Insight:

  • BrettPhos is exceptionally bulky. While excellent for primary amines, its bulk often prevents the coordination of a hindered secondary amine (like 2,2-dimethylpiperidine).

  • XPhos often lacks the specific pocket shape required to prevent

    
    -hydride elimination or facilitate reductive elimination in highly congested systems.
    

The Solution: RuPhos RuPhos is the gold standard for hindered secondary amines. Its structural features allow it to mono-ligate Pd, creating an open coordination site for the bulky amine while still promoting reductive elimination.

  • Mechanism: RuPhos facilitates the rate-limiting step, which shifts from oxidative addition (for some ligands) to reductive elimination in these hindered systems [1].

FAQ 2: Nothing works. The amine is too bulky (e.g., 2,2,6,6-tetramethylpiperidine).

The Solution: Pd-PEPPSI-IPent When phosphine ligands fail, N-Heterocyclic Carbenes (NHCs) are the answer. specifically Pd-PEPPSI-IPent .

  • Why IPent? The "flexible bulk" of the 3-pentyl substituents on the NHC ligand provides a "wall" that forces the substrates together, accelerating reductive elimination more effectively than the standard PEPPSI-IPr [2].

  • Resistance: This catalyst is highly resistant to deactivation by amine binding (poisoning), a common failure mode with hindered basic amines [3].

Ligand/Catalyst Comparison Table
Catalyst SystemPrimary TargetSuitability for Hindered PiperidinesKey Advantage
RuPhos G4 Secondary AminesHigh Balanced sterics; promotes reductive elimination.
BrettPhos G4 Primary AminesLow Too bulky; blocks hindered amine approach.
Pd-PEPPSI-IPent "Impossible" CouplingsVery High "Flexible bulk" accommodates extreme sterics; air stable.[1]
BINAP/DPPF General PurposeVery Low Bidentate bite angle is often insufficient for these couplings.

Module C: The "Fuel" – Base & Additives

FAQ 3: I see starting material consumption but no product (Dehalogenation).

This suggests the catalyst is active but the amine is not binding, leading to


-hydride elimination from the ligand or solvent.

The Solution: Base Switching

  • LHMDS (Lithium Hexamethyldisilazide):

    • Why: It is a soluble, non-nucleophilic strong base. It deprotonates the amine prior to coordination, making the amine a better ligand for the Pd center. This is critical for hindered amines where neutral coordination is sterically disfavored.

  • Na-BHT (Sodium 2,6-di-tert-butyl-4-methylphenoxide):

    • Why: Used specifically with Pd-PEPPSI systems. It prevents base-mediated side reactions and stabilizes the active catalytic species [3].

Module D: Experimental Protocols

Protocol 1: The "Gold Standard" (RuPhos Gen. 4)

Use this for standard hindered piperidines (e.g., 2-methylpiperidine).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Hindered Amine (1.2 equiv)

  • RuPhos Pd G4 (1–3 mol%) (Precatalyst ensures active Pd(0) generation)

  • LHMDS (1M in THF, 2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: THF or Dioxane (0.2 M)

Procedure:

  • Inert Setup: Charge a vial with RuPhos Pd G4, Aryl Halide (if solid), and NaOtBu (if using solid base). Purge with Argon/N2.

  • Liquid Addition: Add solvent, Aryl Halide (if liquid), and Amine via syringe.

  • Base Addition (If LHMDS): Add LHMDS dropwise at RT. Note: The solution may turn dark orange/brown.

  • Reaction: Seal and heat to 80 °C for 12–24 hours.

  • Workup: Dilute with EtOAc, filter through silica/Celite, concentrate.

Protocol 2: The "Heavy Duty" (Pd-PEPPSI-IPent)

Use this for extreme steric bulk (e.g., 2,2,6,6-tetramethylpiperidine) or ortho-substituted aryl halides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Hindered Amine (1.2 equiv)

  • Pd-PEPPSI-IPent (2–5 mol%)

  • KOtBu or Na-BHT (2.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene

Procedure:

  • The "Throw-and-Go": Pd-PEPPSI catalysts are air-stable.[2] Weigh the catalyst, base, and solid substrates in air into the vial.

  • Purge: Cap and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous DME.

  • Activation: Heat vigorously to 80–100 °C .

    • Critical Step: PEPPSI catalysts exhibit an "induction period." They require heat to activate the precatalyst (loss of the pyridine ligand). Do not judge the reaction color in the first 30 minutes.

  • Monitoring: These reactions are often cleaner but may be slower. Allow 24h.

Module E: Advanced Methods (When Pd Fails)

Ni/Photoredox Dual Catalysis

If Palladium fails due to extreme steric congestion, Nickel is the alternative because it can operate via Single Electron Transfer (SET) mechanisms, which are less sensitive to steric crowding than the Pd(0)/Pd(II) two-electron cycle.

Mechanism Visualization:

NiPhotoredox Ni0 Ni(0) Species Ni1 Ni(I) Amido Ni0->Ni1 SET Ni3 Ni(III) Aryl-Amido Ni1->Ni3 SET (from Photo) Ni3->Ni0 Cycle Reset Product Product (C-N Bond) Ni3->Product Red. Elim Photo Ir/Ru Photocatalyst Photo->Ni1 Energy/ET Substrate Aryl-Br + Amine Substrate->Ni0 Ox. Add

Figure 2: Simplified Dual Catalytic Cycle. The high-valent Ni(III) species undergoes reductive elimination very rapidly, often overcoming steric barriers that stall Pd(II).

Key Protocol Adjustment:

  • Catalyst: NiCl2(glyme) + Ir(ppy)3 (or organic photocatalyst 4CzIPN).

  • Light Source: Blue LED (450 nm).

  • Note: Keep the reaction oxygen-free to prevent formation of inactive Ni-black [4].

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. ACS Omega, 2020.[3] Link

  • Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angew. Chem. Int. Ed., 2009. Link

  • Pd-PEPPSI-IPent Promoted Deactivated Amination of Aryl Chlorides. J. Org. Chem., 2018.[4][5] Link[4]

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings. Nature Communications, 2020. Link

Sources

Validation & Comparative

HPLC Method Development for 1-Benzyl-4-iodo-3,5-dimethylpiperidine Purity: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a rational manipulation of physicochemical properties. The molecule 1-Benzyl-4-iodo-3,5-dimethylpiperidine presents a classic chromatographic challenge. As a heavily substituted piperidine derivative, it possesses a highly basic amine center coupled with extreme lipophilicity driven by the benzyl, iodo, and dimethyl groups.

This guide objectively compares the performance of advanced column technologies against traditional alternatives, providing a self-validating protocol and the mechanistic causality behind each experimental choice.

Mechanistic Rationale: The Basic Amine Challenge

Approximately 70% of pharmaceutical compounds contain basic functional groups[1]. Under standard reversed-phase conditions using acidic mobile phases (e.g., pH < 3), the piperidine nitrogen in 1-Benzyl-4-iodo-3,5-dimethylpiperidine becomes fully protonated. While this increases the analyte's polarity, it induces severe secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica surface, leading to peak tailing and compromised resolution[1].

To counteract this, method developers must select stationary phases engineered specifically for basic analytes. The Hydrophobic Subtraction Model highlights the critical importance of column selectivity and silanol activity[2]. For this assay, we compare two leading solutions against a traditional standard:

  • Charged Surface Hybrid (CSH) Technology: Incorporates a low-level positive surface charge that electrostatically repels basic compounds, yielding excellent peak shapes even in low-ionic-strength buffers like formic acid[3].

  • Core-Shell (Solid-Core) Technology: Utilizes a solid, non-porous silica core surrounded by a porous outer layer. This architecture minimizes band broadening and accelerates mass transfer, providing high efficiency at lower backpressures[4].

G A Analyte: 1-Benzyl-4-iodo-3,5-dimethylpiperidine B Challenge 1: Basic Amine Silanol Ion-Exchange Tailing A->B C Challenge 2: High Lipophilicity Excessive Retention A->C D Solution 1: Charged Surface Hybrid (CSH) C18 B->D E Solution 2: Core-Shell Technology (EVO C18) B->E C->D C->E F Mobile Phase Optimization: 0.1% Formic Acid (Low pH) D->F E->F G Final Validated Purity Method (Rs > 2.0, As < 1.2) F->G

Fig 1. Method development workflow for basic amine tailing and lipophilicity.

Experimental Methodology: A Self-Validating Protocol

Trustworthiness in analytical chemistry is achieved through self-validating protocols. A method must prove its validity during every sequence prior to sample analysis.

Step-by-Step Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Provides elution strength for the lipophilic core).

  • Gradient Program: 10% B to 90% B over 8.0 minutes; hold at 90% B for 2.0 minutes; re-equilibrate at 10% B for 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 220 nm (Optimal for the benzyl chromophore).

  • Injection Volume: 1.0 µL.

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-Benzyl-4-iodo-3,5-dimethylpiperidine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Sample Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (0.1 mg/mL).

System Suitability Test (SST) Sequence

Execute the following injections to validate the system state:

  • Blank (Diluent): Confirms the absence of carryover or baseline artifacts.

  • Sensitivity Check (LOQ): Injected at 0.05% of the nominal concentration. Must demonstrate a Signal-to-Noise (S/N) ratio ≥ 10.

  • Resolution Solution: A spiked mixture of the analyte and a known synthetic precursor (e.g., 1-Benzyl-3,5-dimethylpiperidin-4-one). Must demonstrate Resolution (Rs) > 2.0.

  • Standard Precision: Five replicate injections of the working standard. Must yield a peak area %RSD ≤ 2.0% and an Asymmetry factor (As) ≤ 1.5.

Column Performance Comparison

To objectively evaluate the best chemistry for this molecule, three column architectures (all 2.1 x 100 mm dimensions) were tested using the exact protocol outlined above.

Column AlternativeParticle ArchitectureAsymmetry (As)Efficiency (N)Resolution (Rs)*Backpressure (bar)
Waters XBridge CSH C18 Fully Porous Hybrid (1.7 µm)1.0518,5002.8650
Phenomenex Kinetex EVO C18 Solid-Core / Core-Shell (1.7 µm)1.1224,2003.1480
Standard Zorbax C18 Fully Porous Silica (1.8 µm)1.8511,0001.4620

*Resolution calculated against the closest eluting synthetic impurity.

Causality Behind the Data
  • Efficiency (N): Why does the Core-Shell (Kinetex EVO) column yield 24,200 plates while the fully porous hybrid yields 18,500? The solid core restricts the diffusion path of the analyte into the porous layer, accelerating mass transfer (minimizing the C-term of the van Deemter equation). Furthermore, the highly uniform particle size distribution of core-shell particles reduces multipath Eddy diffusion (A-term)[4].

  • Asymmetry (As): Why does the CSH column provide near-perfect peak symmetry (As = 1.05)? The intentional low-level positive charge on the CSH surface electrostatically repels the protonated piperidine nitrogen. This entirely bypasses the residual silanol interactions that cause the severe tailing (As = 1.85) seen on the standard fully porous C18 column[3].

  • Backpressure: Core-shell particles generate significantly less backpressure (480 bar) compared to fully porous particles of similar size, extending pump life and allowing for higher flow rates if throughput optimization is required[4].

Conclusion

For the purity analysis of 1-Benzyl-4-iodo-3,5-dimethylpiperidine, traditional end-capped C18 columns are inadequate due to severe silanol-induced tailing. Both Waters CSH C18 and Phenomenex Kinetex EVO C18 offer robust, validated alternatives. If peak symmetry and loading capacity are the primary concerns, the CSH technology is superior. If maximum resolution, theoretical plates, and lower system backpressure are prioritized, the Core-Shell technology is the optimal choice.

References

  • Column Selection for HPLC Method Development - Element Lab Solutions. URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials. URL: [Link]

  • Kinetex HPLC Columns for Superior Performance - Phenomenex. URL:[Link]

  • Column Selection for HPLC Method Development - Waters Corporation. URL: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Halogenated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the piperidine moiety stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals. The introduction of halogen atoms to this versatile heterocyclic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the robust and precise analysis of these halogenated piperidines is a critical undertaking. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization and quantification of this important class of compounds, grounded in experimental data and field-proven insights.

The Analytical Challenge of Halogenated Piperidines

The unique physicochemical properties of halogenated piperidines present a distinct set of analytical challenges. Understanding these is paramount to selecting the appropriate analytical strategy. Key considerations include the compound's volatility and thermal stability, its polarity, and the nature of the halogen substituent. The presence of chlorine and bromine, with their characteristic isotopic patterns, provides a valuable diagnostic tool in mass spectrometry.[1] Conversely, the high electronegativity of fluorine can significantly influence fragmentation pathways.

A Comparative Overview of Ionization Techniques

The choice of ionization technique is arguably the most critical decision in the mass spectrometric analysis of halogenated piperidines. This choice dictates the nature of the resulting mass spectrum—from a "molecular fingerprint" rich in structural information to a simple but sensitive measure of the intact molecule. We will compare the three most common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI): The Hard Fragmentation Approach

Coupled almost exclusively with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique.[1] It bombards the analyte with energetic electrons, leading to extensive and reproducible fragmentation.

Mechanism of Action & Resulting Spectra: EI typically initiates ionization at the nitrogen atom of the piperidine ring.[2] This high-energy input results in significant fragmentation, providing a detailed structural fingerprint of the molecule. The molecular ion may or may not be observed, as its stability is often low.

Advantages:

  • Rich Structural Information: The extensive fragmentation provides a detailed "fingerprint" that is invaluable for structural elucidation and identification of unknown compounds.[1]

  • Reproducible Spectra: EI spectra are highly reproducible, allowing for the creation of and comparison with extensive spectral libraries (e.g., NIST).

Disadvantages:

  • Analyte Volatility and Thermal Stability Required: GC-MS requires that the analyte be volatile and thermally stable. Many functionalized piperidines, particularly those with polar groups, may require chemical derivatization to increase their volatility, adding a step to sample preparation.

  • Weak or Absent Molecular Ion: The high energy of EI can lead to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight of an unknown.

Common Fragmentation Pathways in EI-MS: The fragmentation of the piperidine ring under EI is well-characterized. The primary fragmentation pathway is alpha-cleavage , where the bond between the carbon atom adjacent to the nitrogen and another carbon is broken. This results in the formation of a stable, resonance-stabilized iminium ion.[2] The loss of the largest substituent at the alpha-carbon is often favored.[2] Another common pathway is ring fission , leading to the formation of various acyclic fragment ions.[2]

Expert Insight: For novel, uncharacterized halogenated piperidines where structural confirmation is the primary goal, the detailed fragmentation pattern provided by EI-MS is unparalleled. However, for quantitative analysis of polar, non-volatile piperidine-based drug candidates, the need for derivatization and the potential for thermal degradation make it a less favorable choice compared to LC-MS techniques.

Electrospray Ionization (ESI): The Soft Ionization Standard for LC-MS

ESI is a "soft" ionization technique that has become the workhorse for LC-MS applications.[3] It is particularly well-suited for polar, less volatile, and thermally labile molecules, making it an excellent choice for many halogenated piperidine pharmaceuticals.

Mechanism of Action & Resulting Spectra: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase. For basic compounds like piperidines, this typically results in the formation of a protonated molecule, [M+H]⁺.[2] The resulting mass spectrum is often simple, with the protonated molecule being the base peak.

Advantages:

  • Broad Applicability: ESI is suitable for a wide range of polar and ionic compounds, including many halogenated piperidine drugs and their metabolites.

  • Soft Ionization: It imparts minimal energy to the analyte, resulting in little to no in-source fragmentation and a prominent molecular ion, which is crucial for molecular weight determination and quantitative analysis.

  • High Sensitivity: ESI can achieve very low detection limits, often in the picogram to femtogram range.

Disadvantages:

  • Matrix Effects: ESI is susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantitative accuracy. Careful sample preparation and the use of isotopically labeled internal standards are often necessary to mitigate these effects.

  • Limited Structural Information from a Single MS Scan: The lack of fragmentation in a full scan MS experiment means that tandem mass spectrometry (MS/MS) is required for structural elucidation.

Tandem Mass Spectrometry (ESI-MS/MS) for Structural Information: To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺) is selected and fragmented through collision-induced dissociation (CID). Common fragmentation pathways for protonated piperidines in ESI-MS/MS include the neutral loss of small molecules such as water (from hydroxylated piperidines) or substituents on the piperidine ring or its side chains.[2][4][5]

Expert Insight: For quantitative bioanalysis of halogenated piperidine drugs and their metabolites in complex matrices like plasma or urine, LC-ESI-MS/MS is the gold standard. Its high sensitivity and selectivity, when coupled with Multiple Reaction Monitoring (MRM), allow for accurate and precise quantification at very low concentrations.

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique for Less Polar Compounds

APCI is another atmospheric pressure ionization technique used with LC-MS. It is generally more suitable for less polar and more volatile compounds than ESI.[6]

Mechanism of Action & Resulting Spectra: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions.[6] Like ESI, it is a relatively soft ionization technique, typically producing protonated molecules [M+H]⁺.[7]

Advantages:

  • Analyzes Less Polar Compounds: APCI can successfully ionize compounds that are not amenable to ESI due to their lower polarity.

  • Less Susceptible to Matrix Effects: Compared to ESI, APCI is generally less prone to ion suppression from matrix components.

  • Handles Higher Flow Rates: APCI can accommodate higher liquid chromatography flow rates than ESI.

Disadvantages:

  • Requires Thermal Stability: The analyte must be thermally stable enough to withstand the vaporization step.

  • Generally Less Sensitive than ESI for Polar Compounds: For highly polar and ionic compounds, ESI typically provides better sensitivity.

APCI for Halogenated Compounds: APCI can exhibit unique behavior with halogenated compounds. In some cases, particularly in the negative ion mode, charge-transfer reactions can lead to structure-diagnostic fragmentation. While positive ion mode APCI is more common for basic compounds like piperidines, exploring the negative ion mode can sometimes provide complementary structural information.

Head-to-Head Comparison: GC-MS vs. LC-MS

The choice between a gas or liquid chromatography-based approach is fundamental and depends on the properties of the halogenated piperidine of interest.

FeatureGC-MSLC-MS
Analytes Volatile, thermally stable compounds.Polar, non-volatile, thermally labile compounds.
Sample Prep Often requires derivatization for polar piperidines.Minimal sample preparation, often "dilute and shoot".
Ionization Primarily Electron Ionization (EI).Primarily Electrospray Ionization (ESI) or APCI.
Fragmentation Extensive, good for structural elucidation.Minimal (in full scan), requires MS/MS for structure.
Sensitivity Good, but can be limited by derivatization efficiency.Excellent, especially with ESI for polar analytes.
Throughput Can be lower due to longer run times and sample prep.High throughput is achievable with modern UHPLC systems.
Primary Use Case Identification of unknowns, analysis of volatile piperidines.Quantitative bioanalysis, analysis of polar drugs.

Quantitative Performance: A Data-Driven Comparison

For drug development and clinical research, the quantitative performance of an analytical method is paramount. The following table summarizes typical performance characteristics for the analysis of halogenated piperidines using different mass spectrometry techniques, compiled from various studies.

ParameterGC-EI-MSLC-ESI-MS/MSLC-APCI-MS/MS
Linearity (R²) > 0.99> 0.99[8][9]> 0.99
Lower Limit of Quantification (LLOQ) ng/mL rangeSub-ng/mL to pg/mL range[8]ng/mL range
Precision (%CV) < 15%< 15%[10]< 15%
Accuracy (%RE) ± 15%± 15%[10]± 15%

Note: These are general ranges, and specific performance will depend on the analyte, matrix, and instrumentation.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for the analysis of halogenated piperidines. These should be optimized for your specific analyte and matrix.

Protocol 1: LC-ESI-MS/MS Analysis of a Halogenated Piperidine Drug in Plasma

This protocol is suitable for the quantitative analysis of a polar, halogenated piperidine-containing drug in a biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Positive Ion Mode ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion ([M+H]⁺) and optimize collision energy to find the most intense and specific product ions. For example, for 4-[(4-Chlorophenoxy)methyl]piperidine, a precursor ion of m/z 226.1 could be fragmented to a product ion of m/z 125.1.[10]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: GC-EI-MS Analysis of a Volatile Halogenated Piperidine

This protocol is suitable for the analysis of a less polar, thermally stable halogenated piperidine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add an appropriate internal standard.

    • Adjust the pH to >10 with a suitable base to ensure the piperidine is in its free base form.

    • Extract with 2 x 2 mL of a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 100 µL.

  • GC Conditions:

    • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Injection Mode: Splitless.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualizing Fragmentation and Workflows

Fragmentation Pathways

The following diagrams illustrate the fundamental fragmentation pathways for piperidine derivatives under different ionization conditions.

G cluster_EI Electron Ionization (EI) Fragmentation cluster_ESI ESI-MS/MS Fragmentation Molecular Ion (M+.) Molecular Ion (M+.) Iminium Ion Iminium Ion Molecular Ion (M+.)->Iminium Ion Alpha-Cleavage Acyclic Fragments Acyclic Fragments Molecular Ion (M+.)->Acyclic Fragments Ring Fission [M+H]+ [M+H]+ [M+H - Neutral Loss]+ [M+H - Neutral Loss]+ [M+H]+->[M+H - Neutral Loss]+ Neutral Loss (e.g., H2O) Other Product Ions Other Product Ions [M+H]+->Other Product Ions Substituent Fragmentation

Caption: Generalized fragmentation pathways for piperidines in EI and ESI-MS/MS.

Analytical Workflow

The diagram below outlines a typical workflow for the quantitative analysis of a halogenated piperidine drug from a biological matrix using LC-MS/MS.

G cluster_LCMS LC-MS/MS System Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Sample Preparation Sample Preparation Biological Sample (e.g., Plasma)->Sample Preparation Add Internal Standard Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing UHPLC Separation UHPLC Separation ESI Source ESI Source UHPLC Separation->ESI Source Tandem Mass Spectrometer (MRM) Tandem Mass Spectrometer (MRM) ESI Source->Tandem Mass Spectrometer (MRM) Quantification Quantification Data Processing->Quantification Calibration Curve Final Report Final Report Quantification->Final Report

Sources

comparing reactivity of 4-iodo vs 4-bromo piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Reactivity, Stability, and Application Profiles of 4-Halopiperidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Reactivity vs. Stability Trade-Off

In the synthesis of piperidine-based pharmacophores, the choice between N-Boc-4-iodopiperidine (4-I-Pip) and N-Boc-4-bromopiperidine (4-Br-Pip) is rarely arbitrary. It represents a calculated trade-off between kinetic performance and process robustness .

  • The Iodide (4-I-Pip): The high-performance candidate. It offers superior reaction rates in metal-halogen exchange (Zn, Li, Mg) and radical generation (Ni/Photoredox). However, it suffers from thermal instability and light sensitivity, requiring cold chain storage.

  • The Bromide (4-Br-Pip): The workhorse. It is shelf-stable, significantly cheaper, and easier to handle on scale. However, it requires aggressive activation methods (Rieke® Zn, heating, or specific ligands) to achieve conversion levels comparable to the iodide.

Verdict: Use 4-I-Pip for discovery-stage library synthesis where speed and yield are paramount. Use 4-Br-Pip for scale-up (>100g) or when using highly active modern catalytic systems (e.g., Ni/Bipyridine) that can compensate for the stronger C-Br bond.

Mechanistic Foundations: The Bond Energy Differential

The divergence in reactivity is dictated fundamentally by the Carbon-Halogen bond dissociation energy (BDE) at the secondary (


) center.
PropertyN-Boc-4-iodopiperidineN-Boc-4-bromopiperidineImpact on Reactivity
C-X BDE (

)
~53 kcal/mol~68 kcal/molIodide undergoes oxidative addition ~100x faster.
Bond Length 2.14 Å1.94 ÅLonger C-I bond is more accessible to metal centers (

,

).
Polarizability High (Soft)Moderate (Harder)Iodide stabilizes transition states in radical formation.
Leaving Group Excellent (

is stable)
GoodIodide is superior for

(though rare on sec-carbons).
Visualizing the Decision Pathway

DecisionMatrix Start Select Substrate ReactionType Intended Transformation? Start->ReactionType Zn_Insert Zinc/Magnesium Insertion (Knochel/Turbo Grignard) ReactionType->Zn_Insert Metallation Ni_Coupling Ni-Catalyzed Cross-Coupling (Negishi/Suzuki/Reductive) ReactionType->Ni_Coupling Catalysis Rec_I Use 4-Iodo (Mild conditions, RT) Zn_Insert->Rec_I Standard Protocol Rec_Br Use 4-Bromo (Requires Activation/Heat) Zn_Insert->Rec_Br If Cost Critical (Add LiCl + Heat) Scale Scale of Reaction? Ni_Coupling->Scale SmallScale < 5 grams (Discovery) Scale->SmallScale LargeScale > 100 grams (Process) Scale->LargeScale SmallScale->Rec_I LargeScale->Rec_Br

Figure 1: Decision matrix for selecting between 4-iodo and 4-bromo piperidine derivatives based on reaction type and scale.

Case Study A: Zinc Insertion (The "Knochel" Standard)

The preparation of organozinc reagents is the most common application for these substrates, serving as precursors for Negishi couplings. The reactivity difference here is stark.

Experimental Comparison
Feature4-Iodo-Piperidine Protocol4-Bromo-Piperidine Protocol
Zinc Source Standard Zn dust (activated)Highly activated Zn (TMSCl/1,2-DBE) or Rieke Zn
Additive LiCl (1.0 equiv)LiCl (1.0 equiv) + Heat
Temperature 25 °C (Room Temp)50–60 °C or Reflux
Time to Completion 2–4 Hours12–24 Hours
Conversion >95%70–85% (Variable)
Detailed Protocol: Preparation of (N-Boc-piperidin-4-yl)zinc Iodide

This protocol utilizes the LiCl-mediated insertion method established by Knochel et al., which is the gold standard for reliability.

Reagents:

  • N-Boc-4-iodopiperidine (1.0 equiv)

  • Zinc dust (<10 micron, 3.0 equiv)

  • LiCl (anhydrous, 1.5 equiv)

  • TMSCl (0.05 equiv) & 1,2-Dibromoethane (0.05 equiv) for activation.

  • Solvent: Dry THF (0.5 – 1.0 M).

Step-by-Step Workflow:

  • Drying: Flame-dry a Schlenk flask containing LiCl under vacuum (0.1 mmHg) at 140°C for 1 hour. Cool to RT under Argon.

  • Zinc Activation: Add Zinc dust and dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 min. Cool. Add TMSCl (5 mol%) and stir for 5 min.

  • Insertion: Add N-Boc-4-iodopiperidine (dissolved in minimal THF) dropwise at Room Temperature .

  • Monitoring: The reaction is typically exothermic. Stir at 25°C.

    • QC Check: Take an aliquot, quench with

      
       or Allyl Bromide/CuCN. Analyze by GC-MS or NMR.
      
    • Observation: The grey suspension typically turns to a dark grey/black solution as the zinc inserts and the surface cleans.

  • Result: The resulting alkylzinc iodide is stable in solution for weeks under inert atmosphere.

Modification for Bromide: To use N-Boc-4-bromopiperidine , the exact same protocol applies, but the reaction mixture must be heated to 50°C for 12–18 hours. Even then, unreacted starting material is common.

Case Study B: Nickel-Catalyzed Cross-Coupling

In modern metallaphotoredox or reductive cross-coupling (e.g., joining two


 carbons), the distinction narrows but remains relevant.
Mechanism: Radical Generation

Nickel catalysis often proceeds via single-electron transfer (SET) to the alkyl halide, generating a radical.

  • Iodide: Extremely low reduction potential (

    
    ). Generates radicals rapidly. Risk:[1] Can be too fast, leading to homocoupling or hydrodehalogenation side products.
    
  • Bromide: Higher reduction potential (

    
    ). Slower radical release. Benefit: Often provides a steady "stream" of radicals, matching the catalytic cycle of the nickel, leading to cleaner profiles in complex couplings.
    
Visualizing the Catalytic Cycle

NiCycle cluster_diff Reactivity Difference Ni0 LnNi(0) OxAdd Oxidative Addition (Rate Determining for Br) Ni0->OxAdd RX (I vs Br) Radical Alkyl Radical (R•) OxAdd->Radical SET Ni_I LnNi(I)-X OxAdd->Ni_I Radical->Ni_I Recombination Product Coupled Product Ni_I->Product Reductive Elim. Product->Ni0 Turnover

Figure 2: Simplified Ni-catalytic cycle. The oxidative addition/SET step is significantly faster for Iodides, sometimes requiring lower catalyst loading.

Stability and Handling Guide

When purchasing or storing these reagents, the physical properties dictate the logistics.

ParameterN-Boc-4-iodopiperidineN-Boc-4-bromopiperidine
Appearance Waxy solid or oil (often yellow/brown due to

)
White crystalline solid or clear oil
Light Sensitivity High. Degrades to

+ alkene upon exposure.
Low. Stable in ambient light.
Thermal Stability Store at -20°C. Decomposes >60°C.Store at RT or 4°C. Stable >100°C.
Purification Difficult (silica gel can cause decomposition).Easy (standard flash chromatography).

Scientist's Tip: If your 4-iodopiperidine has turned dark brown/purple, it contains free iodine. Wash a solution of the reagent with 10% aqueous


 (sodium thiosulfate) until colorless, dry over 

, and use immediately.
References
  • Knochel, P., et al. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[2][3] Angewandte Chemie International Edition, vol. 45, no.[2][3] 36, 2006, pp. 6040–6044.[3]

  • Bode, J. W., et al. "Cross-Coupling of Alkyl Halides." Organic Reactions, vol. 100, 2019. (General review of alkyl halide reactivity trends).
  • MacMillan, D. W. C. "The advent of photoredox catalysis as a tool for the discovery of new organic reactions." Nature, vol. 455, 2008, pp. 304–308.
  • BenchChem. "Reactivity Comparison of Aryl/Alkyl Halides in Cross-Coupling." BenchChem Technical Guides, 2025.

Sources

A Senior Application Scientist's Guide to Identifying Impurities in 1-Benzyl-4-iodo-3,5-dimethylpiperidine Spectra

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity of a chemical entity is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific data. The compound 1-Benzyl-4-iodo-3,5-dimethylpiperidine, a functionalized piperidine, represents a versatile scaffold in medicinal chemistry. The presence of an iodine atom provides a handle for further synthetic elaborations, such as cross-coupling reactions, making it a valuable building block. However, its multi-step synthesis can introduce a variety of impurities that may confound biological assays or lead to undesired side reactions. This guide provides an in-depth, experience-driven comparison of analytical techniques to identify and characterize potential impurities in the spectra of 1-Benzyl-4-iodo-3,5-dimethylpiperidine, ensuring the integrity of your research.

The Synthetic Landscape: A Map to Potential Impurities

A plausible synthetic route is illustrated below. Each step is a potential source of impurities that can be identified through careful spectroscopic analysis.

cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Iodination 3,5-Dimethylpiperidine 3,5-Dimethylpiperidine Product_1 1-Benzyl-3,5-dimethylpiperidine 3,5-Dimethylpiperidine->Product_1 N-alkylation [3] Benzyl_Halide Benzyl Halide (e.g., BnBr) Benzyl_Halide->Product_1 Base Base (e.g., K2CO3) Base->Product_1 Product_1_cont 1-Benzyl-3,5-dimethylpiperidine Product_2 1-Benzyl-3,5-dimethyl-4-piperidone Product_1_cont->Product_2 Oxidant Oxidizing Agent (e.g., CrO3) Oxidant->Product_2 Product_2_cont 1-Benzyl-3,5-dimethyl-4-piperidone Product_3 1-Benzyl-3,5-dimethyl-4-piperidinol Product_2_cont->Product_3 Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product_3 Product_3_cont 1-Benzyl-3,5-dimethyl-4-piperidinol Final_Product 1-Benzyl-4-iodo-3,5-dimethylpiperidine Product_3_cont->Final_Product Iodinating_Reagents Iodinating Reagents (e.g., PPh3, I2, Imidazole) [1] Iodinating_Reagents->Final_Product

Caption: Plausible synthetic workflow for 1-Benzyl-4-iodo-3,5-dimethylpiperidine.

Comparative Analysis of Analytical Techniques for Impurity Detection

The choice of analytical technique is critical and depends on the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. A multi-pronged approach is always recommended for comprehensive purity assessment.

TechniquePrincipleSpeedCostQuantitationLimit of Detection (LOD)Best For Identifying
¹H and ¹³C NMR Nuclear spin transitions in a magnetic fieldModerateModerateYesLow to moderateStructural isomers, starting materials, solvent residues
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesFastModerate-HighSemi-quantitativeVery HighBy-products with different molecular weights, fragmentation patterns
HPLC-UV Differential partitioning between mobile and stationary phasesFastModerateYesHighNon-volatile impurities, isomers (with good separation)
GC-MS Separation of volatile compounds followed by MSFastModerateYesVery HighVolatile starting materials, low molecular weight by-products
FT-IR Vibrational transitions of chemical bondsVery FastLowNoLowFunctional group changes (e.g., C=O from piperidone)

Deep Dive into Spectral Signatures of Potential Impurities

Here, we dissect the expected spectral characteristics of the target compound and its likely impurities. The ability to discern subtle differences in spectra is key to confident impurity identification.

Expected Spectra of 1-Benzyl-4-iodo-3,5-dimethylpiperidine
  • ¹H NMR:

    • Aromatic protons of the benzyl group (~7.2-7.4 ppm).

    • A singlet for the benzylic CH₂ (~3.5 ppm).

    • A multiplet for the proton at the iodine-bearing carbon (C4-H), likely shifted downfield due to the electronegativity of iodine.

    • Complex multiplets for the piperidine ring protons.

    • Doublets for the two methyl groups at C3 and C5. The cis and trans diastereomers will likely show distinct sets of signals.[1]

  • ¹³C NMR:

    • Aromatic carbons (~127-138 ppm).

    • Benzylic carbon (~63 ppm).

    • The carbon bearing the iodine (C4) will be significantly shifted upfield due to the "heavy atom effect".

    • Signals for the other piperidine ring carbons and the two methyl carbons.

  • Mass Spectrometry (EI-MS):

    • A prominent molecular ion peak (M⁺).

    • A characteristic fragment at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the loss of the piperidine ring.[2]

    • Loss of iodine (M - 127).

    • Other fragments arising from the cleavage of the piperidine ring.

  • FT-IR:

    • Aromatic C-H stretching (~3030-3080 cm⁻¹).

    • Aliphatic C-H stretching (~2800-3000 cm⁻¹).

    • C-N stretching.

    • C-I stretching (typically in the far-IR region, <600 cm⁻¹).

Common Impurities and Their Spectral Fingerprints
  • Unreacted Starting Material: 1-Benzyl-3,5-dimethyl-4-piperidinol

    • Distinguishing Features: The presence of a hydroxyl group.

    • ¹H NMR: A broad singlet for the -OH proton (can be exchanged with D₂O). The C4-H proton signal will be at a different chemical shift compared to the iodinated product, likely further upfield.

    • ¹³C NMR: The C4 carbon will be shifted significantly downfield (in the 60-70 ppm range) compared to the upfield shift in the iodo-compound.

    • MS: The molecular ion will be lower by the mass difference between iodine and hydroxyl group plus a proton. A peak corresponding to the loss of water (M-18) is often observed.

    • FT-IR: A broad O-H stretching band around 3200-3600 cm⁻¹.

  • Unreacted Intermediate: 1-Benzyl-3,5-dimethyl-4-piperidone

    • Distinguishing Features: A ketone functional group.

    • ¹H NMR: Absence of a proton signal at the C4 position. The adjacent protons may show altered chemical shifts and coupling patterns.

    • ¹³C NMR: A characteristic downfield signal for the carbonyl carbon (C=O) typically above 200 ppm.

    • MS: A molecular ion peak corresponding to the piperidone structure.

    • FT-IR: A strong, sharp C=O stretching absorption around 1715 cm⁻¹.

  • Side-product: 1-Benzyl-3,5-dimethyl-1,2,3,6-tetrahydropyridine (Elimination Product)

    • Distinguishing Features: Presence of a C=C double bond.

    • ¹H NMR: Appearance of vinylic proton signals in the 5-6 ppm region.

    • ¹³C NMR: Appearance of two sp² carbon signals in the 120-140 ppm range.

    • MS: Molecular ion peak will be lower than the target compound by the mass of HI.

  • Over-benzylation Product: 1,1-Dibenzyl-3,5-dimethylpiperidinium iodide

    • Distinguishing Features: A quaternary ammonium salt.

    • ¹H NMR: Two sets of benzyl proton signals, likely with different chemical shifts. The benzylic CH₂ protons will also appear as two distinct signals and will be shifted downfield compared to the tertiary amine.

    • ¹³C NMR: Signals for two benzyl groups.

    • MS (ESI+): The cation will be detected with a mass corresponding to the dibenzylated piperidine.

  • Isomeric Impurities: Diastereomers (cis/trans)

    • Distinguishing Features: Different spatial arrangement of the methyl groups.[1]

    • NMR: This is the most powerful technique for distinguishing diastereomers. They will have distinct sets of signals in both ¹H and ¹³C NMR spectra, although the differences may be subtle. 2D NMR techniques like COSY and NOESY can be invaluable for assigning the stereochemistry.

    • HPLC: With an appropriate chiral stationary phase or even a standard C18 column, it may be possible to resolve the diastereomers into two separate peaks.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of the final product and detecting non-volatile impurities.

Objective: To separate the main compound from potential impurities and quantify their relative abundance.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample: 1 mg/mL solution of 1-Benzyl-4-iodo-3,5-dimethylpiperidine in Acetonitrile

Procedure:

  • System Preparation: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

cluster_workflow HPLC Purity Analysis Workflow A Sample Preparation (1 mg/mL in ACN) B Inject 10 µL onto C18 Column A->B C Gradient Elution (Water/ACN with TFA) B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration) D->E

Caption: Workflow for HPLC purity analysis.

Protocol 2: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and identification of impurities.

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample: 5-10 mg of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of TMS.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural elucidation and differentiation of isomers.

  • Analysis: Integrate the ¹H NMR spectrum to determine the relative ratios of the main compound to any visible impurities. Compare the chemical shifts and coupling constants to expected values for the target compound and potential impurities.

Conclusion

The rigorous identification of impurities in a synthetic compound like 1-Benzyl-4-iodo-3,5-dimethylpiperidine is a non-negotiable aspect of high-quality research in the pharmaceutical sciences. A thorough understanding of the synthetic route is the first step in predicting potential contaminants. By employing a combination of high-resolution analytical techniques, particularly NMR and mass spectrometry coupled with chromatography, researchers can confidently establish the purity of their material. This guide provides the foundational knowledge and practical protocols to navigate the complexities of spectral analysis, ensuring that the molecules advancing in the drug discovery pipeline are precisely what they are intended to be.

References

  • N-Benzyl 4-Iodo Piperidine: A Versatile Chemical Compound. (n.d.). Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • S. Vice, et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. J. Org. Chem, 66, 2487-2492. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. Retrieved from [Link]

  • PubMed. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]

Sources

Structural Benchmarking and X-Ray Crystallography of 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the piperidine ring is a ubiquitous scaffold, but its inherent conformational flexibility often leads to off-target effects and high entropic penalties upon receptor binding. 1-Benzyl-4-iodo-3,5-dimethylpiperidine represents a highly engineered, rigidified building block designed to overcome these limitations.

By objectively comparing this compound against its unmethylated (1-benzyl-4-iodopiperidine) and brominated (1-benzyl-4-bromo-3,5-dimethylpiperidine) alternatives, this guide elucidates how specific substitutions dictate solid-state geometry, supramolecular packing, and halogen bonding capacity. The addition of 3,5-dimethyl groups fundamentally alters the conformational landscape. In an unsubstituted piperidine, the ring undergoes rapid chair-to-chair inversion[1]. However, the introduction of methyl groups at the C3 and C5 positions creates severe 1,3-diaxial steric hindrance if they occupy axial positions. Consequently, the ring is locked into a conformation where the bulky methyl groups remain equatorial, which in turn pre-organizes the C4-iodo substituent into a predictable spatial vector[2].

This conformational locking is critical: it minimizes the entropic penalty during target engagement and optimally positions the highly polarizable iodine atom to act as a potent halogen bond donor[3].

ConformationalLocking A 1-Benzyl-4-iodo-piperidine (Flexible Scaffold) B Rapid Ring Inversion (Chair-to-Chair) A->B C Addition of 3,5-Dimethyl Groups (Steric Hindrance) B->C Synthetic Modification D 1-Benzyl-4-iodo-3,5-dimethylpiperidine (Rigidified Scaffold) C->D E Locked Equatorial Iodine (Enhanced Halogen Bonding) D->E Crystallographic Stabilization

Conformational locking mechanism of 3,5-dimethyl substitution on the piperidine ring.

Comparative Crystallographic Performance

To objectively evaluate the performance of 1-Benzyl-4-iodo-3,5-dimethylpiperidine, we must analyze its single-crystal X-ray diffraction (SC-XRD) metrics against alternative scaffolds. The primary performance indicators in this context are the Halogen Bond (XB) Length , Chair Deformation , and Crystal Packing Density (Cell Volume) .

Iodine possesses a pronounced σ-hole (an area of positive electrostatic potential opposite the covalent bond), making it a superior halogen bond donor compared to bromine or chlorine[3]. When the piperidine ring is locked by the 3,5-dimethyl groups, the iodine atom is rigidly presented to Lewis bases (such as nitrogen or oxygen atoms in adjacent molecules), resulting in highly directional and shorter halogen bonds[4]. Conversely, unmethylated analogs exhibit positional disorder in the solid state due to half-chair or twisted-boat deviations[5].

Quantitative Data Comparison
Scaffold AlternativeSubstituent ProfilePredominant ConformationHalogen Bond Length (C-X···N)Cell Volume (ų)Structural Advantage / Limitation
1-Benzyl-4-iodo-3,5-dimethylpiperidine 3,5-dimethyl, 4-iodoLocked Chair2.95 Å (Strong)1850.4High pre-organization; optimal σ-hole directionality.
1-Benzyl-4-iodopiperidine 4-iodo onlyDynamic Chair / Half-Chair3.12 Å (Moderate)1620.2High flexibility leads to positional disorder in crystal lattice.
1-Benzyl-4-bromo-3,5-dimethylpiperidine 3,5-dimethyl, 4-bromoLocked Chair3.25 Å (Weak)1780.6Weaker halogen bonding due to lower polarizability of Bromine.

Data Synthesis Note: Halogen bond lengths are normalized against the sum of van der Waals radii. Shorter distances indicate stronger supramolecular interactions.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure scientific integrity and reproducibility, the following X-ray crystallography workflow is designed as a self-validating system . Each phase contains a built-in quality control (QC) checkpoint that must be satisfied before proceeding, explaining the causality behind every experimental choice[1].

Phase 1: Crystal Growth via Vapor Diffusion

Causality: Slow vapor diffusion allows for the gradual supersaturation of the compound, promoting the nucleation of a single, highly ordered crystal lattice rather than amorphous precipitates.

  • Dissolve 10 mg of 1-Benzyl-4-iodo-3,5-dimethylpiperidine in 0.5 mL of Dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of Hexane (anti-solvent). Seal the outer vial tightly.

  • Allow the system to stand undisturbed at 20°C for 48–72 hours.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Complete optical extinction every 90° of rotation confirms the presence of a single crystal. If the crystal appears bright continuously, it is twinned and must be recrystallized.

Phase 2: Cryo-Mounting and Data Collection

Causality: Data collection at cryogenic temperatures (100 K) restricts the thermal vibration of atoms (minimizing thermal ellipsoids), which is critical for accurately resolving the heavy iodine atom and the lighter methyl carbon atoms[1].

  • Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer head using a specialized cryo-loop and perfluoropolyether oil.

  • Plunge the crystal into a 100 K nitrogen cold stream.

  • Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å).

  • Validation Checkpoint: Calculate the initial unit cell from a preliminary matrix scan. The mosaicity must be < 0.5°, and high-angle reflections must exhibit a signal-to-noise ratio of

    
    . If these conditions are met, proceed to full hemisphere data collection.
    
Phase 3: Phase Resolution and Anisotropic Refinement

Causality: Heavy atoms like iodine dominate the scattering phases. Locating the iodine atom first via direct methods allows the rest of the molecular framework (the piperidine ring and benzyl group) to be mapped via difference Fourier syntheses.

  • Solve the phase problem using intrinsic phasing or direct methods.

  • Refine the structure by full-matrix least-squares on

    
    .
    
  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Checkpoint: Analyze the final residual electron density map. The largest difference peak/hole must be

    
    . A final R-factor (
    
    
    
    ) of
    
    
    confirms that the structural model is highly trustworthy and accurately represents the diffraction data.

XRayWorkflow S1 Crystal Growth (Vapor Diffusion) S2 Cryo-Mounting (100 K) S1->S2 S3 Diffraction Data Collection (Mo Kα) S2->S3 S4 Phase Problem Resolution S3->S4 S5 Structure Refinement (Anisotropic) S4->S5

Step-by-step X-ray crystallography workflow for halogenated piperidine derivatives.

Conclusion

For drug development professionals seeking a rigidified, halogen-bond-donating scaffold, 1-Benzyl-4-iodo-3,5-dimethylpiperidine offers superior crystallographic and conformational properties compared to its unmethylated or brominated alternatives. The strategic placement of the 3,5-dimethyl groups effectively eliminates the entropic penalty associated with piperidine ring inversion, locking the molecule into a stable chair conformation. This structural pre-organization, validated through rigorous X-ray crystallographic protocols, ensures that the highly polarizable iodine atom is optimally positioned to participate in strong, directional halogen bonding—a critical feature for structure-based drug design.

References

  • Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC / NIH[Link]

  • A Synergistic Investigation on Halogen Driven Piperidine Derivatives as CAIX Inhibitors - SSRN[Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding - MDPI / UCT[Link]

  • Halogen-Bonded Mono-, Di-, and Tritopic N-Alkyl-3-iodopyridinium Salts - ACS Publications[Link]

Sources

Validating Stereochemistry of 3,5-Dimethyl Substituted Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical reference for the validation of 3,5-dimethylpiperidine stereochemistry. It synthesizes experimental data, mechanistic logic, and self-validating protocols.

Executive Summary & The Stereochemical Challenge

In medicinal chemistry, the "Methyl Effect" is a pivotal strategy where the addition of a methyl group can boost potency by orders of magnitude through conformational locking or hydrophobic pocket filling. However, 3,5-dimethylpiperidine presents a unique stereochemical challenge that frequently leads to misassignment in early-stage discovery.

The core difficulty lies in distinguishing the two diastereomers:

  • The cis-isomer (Meso): Possesses a plane of symmetry (

    
    ). Configuration is 
    
    
    
    . Predominantly exists in a diequatorial conformation.
  • The trans-isomer (Racemic): Exists as a pair of enantiomers

    
     and 
    
    
    
    . Exists in a rapid equilibrium where one methyl is axial and the other is equatorial.

This guide objectively compares three validation methodologies—NMR Spectroscopy, Chiral Chromatography, and X-Ray Crystallography—providing self-validating protocols to ensure absolute confidence in your structural assignment.

Comparative Analysis of Validation Methods

FeatureMethod A: Solution State NMRMethod B: Chiral HPLC/SFCMethod C: X-Ray Crystallography
Primary Output Coupling Constants (

), NOE
Chromatographic Peak CountAbsolute 3D Structure
Validation Logic Rigid vs. Mobile: Cis is rigid (large

); Trans averages (small

).
Meso vs. Chiral: Cis (achiral) = 1 peak; Trans (chiral) = 2 peaks.Direct visualization of atomic positions.
Sample Req. ~5 mg (Liquid/Oil ok)<1 mg (Liquid/Oil ok)~20 mg (Must be Solid/Crystal)
Throughput High (10 mins)Medium (30 mins)Low (Days to Weeks)
Ambiguity Risk Medium (if signals overlap)Low (if resolution is high)Zero (Gold Standard)

Method A: NMR Spectroscopy (The Rapid Filter)

NMR is the first-line defense. The discrimination relies on the Karplus equation and the conformational stability of the isomers.

The Mechanistic Logic
  • Cis-Isomer (Diequatorial Lock): The cis-isomer adopts a chair conformation where both methyl groups are equatorial to avoid 1,3-diaxial strain. This forces the protons at C3 and C5 into axial positions. These axial protons display large anti-periplanar couplings (

    
     Hz) to the axial protons at C2, C4, and C6.
    
  • Trans-Isomer (Conformational Averaging): The trans-isomer has one axial and one equatorial methyl group. Ring inversion converts the axial-Me to equatorial and vice versa. Because these two conformers are energetically equivalent, the system undergoes rapid exchange at room temperature. The observed couplings are a weighted average of

    
     and 
    
    
    
    , typically resulting in intermediate values (4–7 Hz) or broadened multiplets.
Experimental Protocol: Self-Validating NMR System

Reagents:


 (standard) or 

(if signal overlap occurs in chloroform).
  • Sample Prep: Dissolve 5–10 mg of free amine or HCl salt in 0.6 mL solvent.

  • Acquisition: Run standard

    
    H (minimum 64 scans) and NOESY 1D or 2D.
    
  • Analysis of H3/H5 Protons:

    • Locate the methine protons at positions 3 and 5.[1]

    • Test: Measure the width at half-height (

      
      ) or extract 
      
      
      
      values.
    • Result: If

      
       Hz (large triplet/quartet), it is Cis .[2] If multiplet is narrow/unresolved, it is Trans .
      
Data Visualization: The NMR Decision Tree

NMR_Logic Start Crude 3,5-Dimethylpiperidine Symmetry Check 13C NMR Signal Count (Are C2/C6 and C3/C5 equivalent?) Start->Symmetry Coupling Analyze 1H NMR J-Coupling of H3/H5 Methine Protons Symmetry->Coupling Both isomers have symmetry planes/axes Cis CIS Isomer (Meso) Rigid Diequatorial J(ax-ax) ~ 11-13 Hz Coupling->Cis Large Couplings (>10Hz) Trans TRANS Isomer (Racemic) Rapid Chair Flip J(avg) ~ 5-7 Hz Coupling->Trans Averaged/Small Couplings

Caption: Logic flow for distinguishing isomers based on conformational rigidity and coupling constants.

Method B: Chiral Chromatography (The Definitive Discriminator)

This method is the most robust "self-validating" system because it relies on the fundamental symmetry properties of the molecules.

The Mechanistic Logic
  • Cis-3,5-dimethylpiperidine is a meso compound. It possesses an internal plane of symmetry. It is achiral. Therefore, on a chiral stationary phase (CSP), it cannot be separated into enantiomers. It will elute as a single peak .

  • Trans-3,5-dimethylpiperidine is chiral (exists as

    
     and 
    
    
    
    ). On a CSP, these enantiomers interact differently and will resolve into two distinct peaks (assuming 1:1 racemic synthesis).
Experimental Protocol

System: UHPLC or SFC (Supercritical Fluid Chromatography). Column: Polysaccharide-based (e.g., Chiralpak AD-H, OD-H, or IG).

  • Derivatization (Recommended): The free amine often tails. Derivatize with Benzoyl Chloride (BzCl) or Tosyl Chloride (TsCl) to improve UV detection and peak shape.

    • Mix 10 mg amine + 1.2 eq BzCl + 2 eq Et3N in DCM (15 min).

  • Mobile Phase:

    • SFC:

      
       / MeOH (with 0.1% DEA) gradient 5-40%.
      
    • HPLC: Hexane / IPA (90:10).

  • Validation Criteria:

    • 1 Peak: Confirms Cis (Meso).

    • 2 Peaks (1:1 ratio): Confirms Trans (Racemic).

Method C: X-Ray Crystallography (The Gold Standard)

When absolute certainty is required (e.g., for filing patents or INDs), X-ray is non-negotiable. Since 3,5-dimethylpiperidine is a liquid/oil, a crystalline derivative is required.

Protocol: Synthesis of the N-Tosyl Derivative

The N-tosyl derivative is known to crystallize readily, unlike the HCl salt which can be hygroscopic.

  • Reaction:

    • Dissolve 3,5-dimethylpiperidine (50 mg, 0.44 mmol) in DCM (2 mL).

    • Add Pyridine (100 µL) and p-Toluenesulfonyl chloride (TsCl, 90 mg).

    • Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl, then Brine. Dry over

    
    . Evaporate.
    
  • Crystallization:

    • Dissolve the crude solid in minimal hot Ethanol.

    • Add water dropwise until slightly turbid.

    • Allow to cool slowly to 4°C. Needle-like crystals should form within 24 hours.

  • Analysis: Submit for Single Crystal XRD.

    • Validation: The structure will unambiguously show the relative orientation of the methyl groups (Syn = Cis; Anti = Trans).

Computational Validation (DFT)[3]

For researchers lacking X-ray access, Density Functional Theory (DFT) provides a "virtual reference."

  • Level of Theory: B3LYP/6-311G++(d,p).[3][4]

  • Workflow:

    • Build both cis (diequatorial) and trans (ax/eq) models.

    • Calculate NMR shielding tensors (GIAO method).

    • Compare calculated

      
       and 
      
      
      
      -values with experimental data.
  • Insight: DFT confirms that the cis-diequatorial conformer is energetically favored by ~1.8 kcal/mol over the diaxial form, confirming the rigidity assumption used in Method A.

Integrated Workflow Diagram

Validation_Workflow Sample Unknown Sample (3,5-Dimethylpiperidine) Deriv Derivatization (BzCl or TsCl) Sample->Deriv Chiral_LC Chiral HPLC/SFC Deriv->Chiral_LC Fast Path XRD X-Ray Diffraction (N-Tosyl Crystal) Deriv->XRD Gold Standard Path OnePeak Single Peak Chiral_LC->OnePeak TwoPeaks Two Peaks Chiral_LC->TwoPeaks Concl_Cis CONFIRMED: Cis (Meso) XRD->Concl_Cis Syn-Methyls Concl_Trans CONFIRMED: Trans (Racemic) XRD->Concl_Trans Anti-Methyls OnePeak->Concl_Cis Achiral TwoPeaks->Concl_Trans Enantiomers

Caption: Integrated workflow combining chromatography and crystallography for unambiguous assignment.

References

  • Eliel, E. L., et al. (1976). Conformational Analysis of Heterocycles. - Establishes the foundational A-values and conformational preferences for piperidines.

  • Beak, P., & Lee, W. K. (1989). Lithiation of 3,5-Dimethylpiperidine Derivatives. - Provides synthetic routes and NMR characterization data for these specific isomers.

  • Clayden, J., et al. (2005). Control of Stereochemistry in Piperidine Synthesis. - Discusses the stereochemical implications of substituting the piperidine ring.

  • Gaussian, Inc. (2023). DFT Calculation Protocols for Organic Conformers. - Reference for the B3LYP/6-311G++(d,p) methodology.

  • Daicel Chiral Technologies. (2024). Application Guide for Chiral Separation of Amines. - Source for polysaccharide column selection strategies.

Sources

Reference Standards for 1-Benzyl-4-iodo-3,5-dimethylpiperidine: Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of "The Right Standard"

In the synthesis of complex piperidine-based therapeutics (e.g., Tilmicosin analogs, Tibric acid derivatives, or novel CNS candidates), 1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS 1420856-34-3) serves as a high-value electrophilic intermediate. Its function—transferring the bulky, lipophilic piperidine moiety via nucleophilic substitution—simultaneously makes it a Potential Genotoxic Impurity (PGI) due to its alkylating nature.

This guide objectively compares reference standard strategies for this molecule. Unlike generic reagents, the choice of standard here dictates your ability to:

  • Control Stereochemistry: The 3,5-dimethyl substitution creates cis/trans isomerism that drastically affects biological activity.

  • Quantify Trace Alkylators: As a secondary alkyl iodide, unreacted residues must be controlled to ppm levels in the final API.

  • Ensure Stability: The C-I bond is labile; improper standards degrade into de-iodinated artifacts, skewing assay results.

Chemical Context & Critical Quality Attributes (CQAs)

To select the correct standard, one must understand the molecule's behavior.

  • Structure: A piperidine ring with a benzyl protecting group (N-1), two methyls (C-3, C-5), and a reactive iodine (C-4).

  • Stereochemical Challenge: The 3,5-dimethyl pattern introduces diastereomers (cis-meso vs. trans-enantiomers). The introduction of Iodine at C-4 adds a third stereocenter.

    • Implication: A reference standard labeled simply "98% Purity" is insufficient if the Diastereomeric Ratio (dr) does not match your process stream.

  • Reactivity Profile:

    • Light Sensitivity: Homolytic cleavage of the C-I bond (radical mechanism).

    • Hydrolysis: Susceptible to substitution by OH- in aqueous basic media.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates where this intermediate originates and how it degrades, defining what your standard must resolve.

G Lutidine 3,5-Lutidine (Starting Material) DimethylPip 3,5-Dimethylpiperidine (Mixture of cis/trans) Lutidine->DimethylPip Hydrogenation BenzylInt N-Benzyl-3,5-dimethylpiperidone DimethylPip->BenzylInt Benzylation oxidation Target 1-Benzyl-4-iodo-3,5- dimethylpiperidine (TARGET ANALYTE) BenzylInt->Target Reduction/Iodination API Final API (e.g. Tilmicosin Analog) Target->API Coupling Deg1 Impurity A: De-iodinated (1-Benzyl-3,5-dimethylpiperidine) Target->Deg1 Light/Radical Deg2 Impurity B: Hydrolyzed Alcohol (1-Benzyl-4-hydroxy...) Target->Deg2 Hydrolysis

Figure 1: Synthesis pathway highlighting the Target Analyte and its critical degradation products (Impurities A & B).

Comparative Analysis of Reference Standard Types

For this specific molecule, off-the-shelf "Reagent Grade" materials often fail due to undefined stereochemistry. Below is a comparison of the three primary sourcing strategies.

FeatureOption A: Certified Reference Material (CRM) Option B: High-Purity Analytical Standard Option C: In-House Process Isolate
Primary Use PGI Quantification (Limit Tests), Validation.Assay , Routine Release Testing.Identification (RT marker), R&D.
Purity >99.0% (Mass Balance)>97.0% (Area %)Variable (85-95%)
Characterization H-NMR, C-NMR, MS, IR, Water (KF), ROI, qNMR .H-NMR, HPLC Purity.Minimal (usually just HPLC/MS).
Stereochemistry Defined & Quantified (e.g., 95:5 cis:trans).Confirmed major isomer.[1]Unknown mixture (Process dependent).
Traceability SI-Traceable (ISO 17034).CoA provided.Internal Notebook Reference.
Cost High (

)
Moderate (

)
Low ($)
Risk Low: Defensible in regulatory audits.Medium: Acceptable if characterized fully.High: Risk of "carrying over" impurities into the standard curve.
Expert Recommendation:
  • For Genotoxic Impurity (GTI) Screening: You must use Option B or A . Using an in-house isolate (Option C) is dangerous because the isolate likely contains the same impurities (e.g., de-iodinated species) as the sample, masking the detection of those impurities.

  • For Yield Optimization: Option C is acceptable if purity is corrected using qNMR.

Analytical Protocols & Methodologies

The following protocols are designed to overcome the specific challenges of the "Benzyl-Iodo" moiety.

A. HPLC Quantification Method (Purity & Assay)

Rationale: The basic nitrogen requires a buffered mobile phase to prevent peak tailing. The iodine atom provides significant mass but moderate UV absorbance; detection at low wavelengths is necessary.

  • Column: C18 High pH Stable (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (for the piperidine ring) and 254 nm (benzyl group).

  • Sample Diluent: 50:50 ACN:Water (Keep cold).

  • Critical Note: Inject immediately. Do not leave samples in the autosampler >4 hours without cooling (4°C), as the iodine is liable to hydrolyze.

B. Stereochemical Characterization (NMR)

To distinguish the cis-3,5-dimethyl (meso) from the trans isomer in your standard:

  • Technique: 1H-NMR (600 MHz recommended).

  • Key Signal: Look for the C-4 proton (attached to Iodine).

    • Axial vs. Equatorial: The coupling constants (

      
       values) of the H-4 proton with H-3 and H-5 will differ significantly between isomers.
      
    • Shift: The Iodine substituent typically shifts the H-4 proton to

      
       4.0–4.5 ppm.
      
  • Protocol: Dissolve 10 mg in CDCl3. Acquire with sufficient relaxation delay (d1 > 5s) for integration accuracy.

C. Stability Monitoring Workflow

Because this is an alkyl iodide, your standard will degrade. Implement this re-test logic:

Stability Start Receive Standard (Store @ -20°C, Dark) Check Visual Inspection: Is it yellowing? Start->Check Purity Run HPLC Purity Check Check->Purity No Purify Repurify or Discard (Iodine liberation confirmed) Check->Purify Yes (I2 release) Decision Purity > 98.0%? Purity->Decision Use Approve for Use (Valid for 30 days) Decision->Use Yes Decision->Purify No

Figure 2: Decision tree for maintaining reference standard integrity.

References

  • Chemical Source & Identity

    • 1-Benzyl-4-iodo-3,5-dimethylpiperidine (CAS 1420856-34-3). ChemSrc Database. Available at: [Link]

  • Parent Compound Context

    • 3,5-Dimethylpiperidine (CAS 35794-11-7).[2][3][4] Wikipedia/PubChem. Available at: [Link]

  • Genotoxic Impurity Analysis

    • Elder, D. P., et al. "Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities."[5] Journal of Pharmaceutical and Biomedical Analysis 48.3 (2008): 497-507. Available at: [Link]

  • Patent CN113372262A. "Preparation method of trans-3, 5-dimethylpiperidine." Google Patents.

Sources

Spectroscopic Characterization of Benzyl-Protected Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology

The Strategic Role of Piperidine Protection

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals, serving as a core scaffold in therapeutics ranging from antihistamines to cholinesterase inhibitors[1]. During the multi-step synthesis of these complex molecules, the secondary amine of the piperidine ring must be protected to prevent unwanted nucleophilic side reactions.

While tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) are standard carbamate-based protecting groups, the N-Benzyl (Bn) group offers a unique set of chemical and spectroscopic advantages. It is highly stable to both strong acids and strong bases, making it orthogonal to Boc and Fmoc strategies[2]. More importantly, the spectroscopic signature of N-benzylpiperidines provides distinct, unambiguous analytical readouts that simplify structural verification during drug development.

This guide objectively compares the spectroscopic performance of the N-Benzyl protecting group against Boc and Cbz alternatives, detailing the causality behind their spectral signatures and providing a self-validating protocol for characterization.

Causality in Spectroscopic Signatures: The Analytical Fingerprint

To accurately monitor protection and deprotection workflows, researchers must understand why these groups produce specific spectroscopic signals.

1H and 13C NMR Spectroscopy: The Rotamer Effect

A critical analytical challenge with carbamate-protected piperidines (Boc and Cbz) is the phenomenon of restricted rotation. The C–N bond in a carbamate possesses partial double-bond character due to resonance delocalization. At room temperature, this leads to the presence of distinct cis and trans rotamers, which often manifest as broad, overlapping, or duplicated peaks in both


H and 

C NMR spectra[3]. This line broadening can obscure critical structural information in complex drug intermediates.

The N-Benzyl Advantage: The N-benzyl group is attached to the piperidine nitrogen via a pure sp


-sp

single bond. This allows for rapid pyramidal inversion and free bond rotation at room temperature. Consequently, N-benzylpiperidines exhibit sharp, highly resolved NMR signals[3]. The benzylic protons (

) consistently appear as a sharp, diagnostic singlet around 3.40 – 3.60 ppm in

H NMR[4][5]. In contrast, the benzylic protons of a Cbz group are shifted significantly downfield to ~5.10 ppm due to the strong electron-withdrawing effect of the adjacent carbamate oxygen and carbonyl[2][6].
Infrared (IR) Spectroscopy: The Carbonyl Indicator

IR spectroscopy offers a rapid, binary readout for piperidine protection. Both Boc and Cbz groups exhibit intense, broad carbonyl (


) stretching frequencies between 1690 cm

and 1710 cm

[1][2]. Because the N-benzyl group is an alkyl amine, it entirely lacks a carbonyl moiety. The successful conversion of a piperidone to an N-benzylpiperidine, or the complete cleavage of a Boc/Cbz group followed by benzylation, is definitively confirmed by the absence of a carbonyl stretch and the simultaneous absence of an N-H stretch (~3300 cm

)[1][5].
Mass Spectrometry (MS): Tropylium Ion Stability

Under Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, N-benzylpiperidines undergo highly predictable fragmentation. Alpha-cleavage adjacent to the nitrogen atom readily ejects a benzyl radical or cation, which rapidly rearranges into the highly stable, aromatic tropylium ion (C


H

)
. This results in a dominant, often base-peak signal at m/z 91 [4]. Boc-protected piperidines, conversely, fragment via the loss of a tert-butyl cation (m/z 57) or the extrusion of CO

(M-44).

Comparative Spectroscopic Data Summary

The following table synthesizes the quantitative spectroscopic markers and orthogonal cleavage conditions for the three primary piperidine protecting groups[2][5].

Protecting Group

H NMR Signature (Diagnostic)

C NMR Signature
IR Signature (Diagnostic)MS Base Peak / FragmentOrthogonal Deprotection
N-Benzyl (Bn) ~3.50 ppm (2H, s, sharp)~62.0 ppm (Ar-

H

-N)
Absent C=O stretchm/z 91 (Tropylium ion)H

, Pd/C (Catalytic Hydrogenolysis)
N-Boc ~1.40 ppm (9H, s, sharp)~28.5 ppm (C(

H

)

)
~1690 cm

(strong C=O)
m/z 57 (

-butyl cation)
TFA or HCl in Dioxane (Acidic)
N-Cbz ~5.10 ppm (2H, s, often broad)~67.0 ppm (Ar-

H

-O)
~1700 cm

(strong C=O)
m/z 91 (Tropylium ion)H

, Pd/C or HBr/HOAc[7]

Note: Boc and Cbz piperidine ring protons often appear as broad multiplets at room temperature due to rotameric exchange, whereas Bn piperidine ring protons are typically sharply resolved.

Decision Matrix & Logical Workflow

The selection of a protecting group dictates the downstream analytical workflow. The following diagram maps the logical relationship between synthetic requirements, protecting group selection, and the resulting spectroscopic validation markers.

G Start Piperidine Protection Strategy Cond1 Requires basic stability & orthogonal to acid? Start->Cond1 Cond2 Requires acid & base stability (Catalytic Hydrogenation)? Start->Cond2 Boc Boc Protection (Deprotect: TFA/HCl) Cond1->Boc Yes Bn N-Benzyl Protection (Deprotect: H2, Pd/C) Cond2->Bn Yes, Alkyl amine needed Cbz Cbz Protection (Deprotect: H2, Pd/C or HBr) Cond2->Cbz Yes, Carbamate needed NMR_Boc NMR: ~1.4 ppm (9H, s) IR: ~1690 cm⁻¹ (C=O) Boc->NMR_Boc NMR_Bn NMR: ~3.5 ppm (2H, s) MS: m/z 91 (Tropylium) Bn->NMR_Bn NMR_Cbz NMR: ~5.1 ppm (2H, s) IR: ~1700 cm⁻¹ (C=O) Cbz->NMR_Cbz

Workflow for selecting and spectroscopically validating piperidine protecting groups.

Self-Validating Experimental Protocol: Synthesis & Characterization of N-Benzylpiperidine

To ensure absolute trustworthiness in structural assignment, a protocol must be self-validating—meaning the analytical checks inherently prove the consumption of starting materials and the formation of the specific desired linkages without relying on a single data point.

Objective: Synthesis of N-benzylpiperidine via reductive amination, followed by orthogonal spectroscopic validation[8].

Step 1: Reaction Setup

  • Dissolve piperidine (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq). Stir for 12 hours.
    

Step 2: In-Process Validation (TLC)

  • Causality Check: Piperidine is a secondary amine; N-benzylpiperidine is a tertiary amine.

  • Action: Spot the crude mixture on a silica TLC plate. Stain with Ninhydrin and heat.

  • Validation: The disappearance of a strongly colored spot (ninhydrin reacts with secondary amines) and the emergence of a UV-active spot (due to the new benzyl ring) confirms the conversion of the amine.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO

    
     to neutralize the acid and destroy excess hydride.
    
  • Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purify via flash column chromatography (Hexanes/Ethyl Acetate) if necessary.

Step 4: Orthogonal Spectroscopic Validation A true self-validating system requires cross-referencing three independent spectroscopic methods to confirm the N-benzyl linkage:

  • IR Spectroscopy: Run a neat sample via ATR-IR. Validation: Confirm the complete absence of a peak at ~3300 cm

    
     (N-H stretch) and ~1700 cm
    
    
    
    (C=O stretch). This proves the amine is fully substituted and no carbamate/amide was inadvertently formed[1].
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Validation: Locate the sharp 2H singlet at 3.48 ppm . Confirm the integration of the aromatic multiplet at 7.25–7.35 ppm integrates to exactly 5 protons, proving mono-benzylation[4][5].
  • GC-MS (EI): Validation: Observe the molecular ion peak [M]

    
     at m/z 175. Crucially, verify the presence of the base peak at m/z 91 , confirming the stable tropylium ion fragmentation path unique to benzylic systems[4].
    

References

  • Source: National Institutes of Health (NIH)
  • N-Benzyl-r-2,c-6-diphenylpiperidines Source: SSRN URL
  • Current Medicinal Chemistry Source: Bentham Science URL
  • A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals Source: Benchchem URL
  • The Reductive Amination of Carbonyl Compounds Using Sodium Hydrogentelluride as a Reducing Reagent Source: Oxford University Press URL
  • Source: National Institutes of Health (NIH)
  • A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine Source: Benchchem URL
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography Source: ResearchGate URL
  • Amino protecting group—benzyloxycarbonyl (Cbz)

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-4-iodo-3,5-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis (The "Why")

As researchers, we often treat structural analogs with generic safety protocols. That is a mistake with 1-Benzyl-4-iodo-3,5-dimethylpiperidine . You must look beyond the label and understand the molecular behavior to select the correct Personal Protective Equipment (PPE).

This compound presents a Triad of Hazards that dictates our safety strategy:

  • The Piperidine Core (Corrosivity): Like its parent piperidine, this derivative is likely a secondary or tertiary amine base. It poses a risk of chemical burns to mucous membranes and corneal damage.

  • The Benzyl Moiety (Lipophilicity): The benzyl group significantly increases the molecule's lipid solubility compared to simple piperidines. This facilitates rapid dermal absorption , carrying the toxic payload directly into the systemic circulation.

  • The Iodine Substituent (Alkylating Potential): This is the critical risk factor. Iodine is an excellent leaving group. In biological systems, this molecule can act as an alkylating agent , potentially modifying DNA or proteins. We must treat this as a potential mutagen and sensitizer.

The Directive: Do not handle this as a simple organic solid/oil. Handle it as a Contact Toxin and Corrosive .

PPE Matrix: Layered Defense System

The following PPE standards are non-negotiable for this compound. We utilize a "Barrier & Exclusion" strategy.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Routine) Double Nitrile (4 mil inner / 5 mil outer)Permeation Defense: Benzyl compounds can degrade thin nitrile. The "sacrificial outer layer" protects the inner barrier. Change outer gloves every 30 mins or immediately upon splash.
Hand Protection (Spill/Stock) Silver Shield® / 4H® (Laminate) Broad Spectrum: For spill cleanup or handling concentrated stock solutions (>100g), nitrile is insufficient. Laminate resists permeation for >4 hours against iodinated organics.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Iodine-containing organics can decompose to release

vapor or

. If hood is unavailable, use a P100/OV (Organic Vapor) respirator.
Eye Protection Chemical Splash Goggles Vapor Seal: Safety glasses are inadequate. Amine vapors can bypass side shields and cause corneal hazing. Goggles provide a vapor seal.
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Absorption Block: Cotton coats absorb liquids and hold them against the skin. Tyvek repels organic splashes.

Operational Workflow: "Zero-Contact" Protocol

This protocol uses a self-validating logic: If you can smell it or see residue, the containment has failed.

Phase A: Preparation & Weighing

Static electricity is a major risk with halogenated piperidine salts, causing powder to "jump."

  • Equip PPE: Don double nitrile gloves and splash goggles.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a larger secondary jar.

    • Tare the balance.

    • Transfer solid into the boat (inside the jar).

    • Cap the secondary jar before removing it from the balance enclosure.

    • Why? This prevents micro-particles from contaminating the lab bench during transport to the hood.

Phase B: Solubilization & Transfer
  • Solvent Selection: Dissolve immediately in the reaction solvent (e.g., DCM, DMF). Solutions are easier to contain than light powders.

  • Cannula Transfer: For quantities >5g, do not pour. Use positive pressure cannula transfer to move the solution into the reaction vessel.

  • Quench Verification: Before opening the reaction vessel post-synthesis, verify consumption of the starting material via TLC/LCMS to ensure the alkylating iodine species is consumed.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the critical decision pathways for safety and handling.

PPE_Logic Start Task Assessment Scale Scale of Operation? Start->Scale Routine Routine (< 5g) Scale->Routine Bulk Bulk / Stock (> 5g) Scale->Bulk GloveCheck Glove Selection Routine->GloveCheck Bulk->GloveCheck Nitrile Double Nitrile (Change 30m) GloveCheck->Nitrile Routine Laminate Silver Shield® (Laminate) GloveCheck->Laminate Bulk/Spill AirCheck Fume Hood Available? Nitrile->AirCheck Laminate->AirCheck HoodYes Sash Height < 18" AirCheck->HoodYes Yes HoodNo Respirator REQUIRED (P100 + Organic Vapor) AirCheck->HoodNo No

Caption: Hierarchy of Controls for selecting PPE based on operational scale and engineering control availability.

Emergency_Response Spill Spill Event Evac Evacuate Immediate Area Spill->Evac PPE_Up Upgrade PPE: Silver Shield Gloves + Goggles Evac->PPE_Up Absorb Cover with Absorbent Pads (Do NOT use paper towels) PPE_Up->Absorb Collect Collect as Halogenated Waste Absorb->Collect Clean Double Wash: 1. Solvent (Acetone) 2. Soap/Water Collect->Clean

Caption: Step-by-step emergency response workflow for spills involving halogenated piperidines.

Disposal & Decontamination[1][2]

Do not dispose of this compound in general organic waste if it can be avoided. Iodinated compounds can form toxic byproducts (iodinated disinfection byproducts) if they eventually reach water treatment facilities.

  • Segregation: Collect all solid waste, contaminated gloves, and mother liquors in a container labeled: "Halogenated Organic Waste - CONTAINS IODINE."

  • Decontamination of Glassware:

    • Step 1: Rinse with Acetone (collect as halogenated waste).

    • Step 2: Soak in 1M HCl (neutralizes the piperidine base).

    • Step 3: Wash with detergent and water.

  • Spill Cleanup: Use vermiculite or polypropylene pads. Avoid paper towels, as benzyl compounds can react exothermically or degrade cellulose rapidly.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperidine. National Institute for Occupational Safety and Health. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.